Histamine hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(1H-imidazol-5-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3.ClH/c6-2-1-5-3-7-4-8-5;/h3-4H,1-2,6H2,(H,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVCJGQQPPHYHBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
55-36-7 | |
| Record name | 1H-Imidazole-5-ethanamine, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55-36-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70946542 | |
| Record name | 2-(1H-Imidazol-5-yl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70946542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>27.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID8139934 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
56-92-8, 55-36-7, 23758-34-1, 51-45-6 | |
| Record name | Histamine dihydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56-92-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Histamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055367 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Imidazole-4-ethanamine, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023758341 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Histamine dihydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757057 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | peremin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=257873 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(1H-Imidazol-5-yl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70946542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HISTAMINE MONOHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9I23AC4PQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis and Purification of Histamine Hydrochloride for Research Applications: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of histamine (B1213489) hydrochloride for research purposes. The content covers the prevalent synthetic route, detailed experimental protocols, purification techniques, and analytical methods for quality control. Additionally, it illustrates the key signaling pathways mediated by histamine receptors, offering a molecular context for its research applications.
Chemical Synthesis of Histamine Hydrochloride
The most common and economically viable method for synthesizing histamine is the decarboxylation of the amino acid L-histidine. This process involves heating L-histidine, often in the presence of a catalyst and a high-boiling point solvent, to remove the carboxylic acid group as carbon dioxide, yielding histamine free base. The histamine is then converted to its more stable dihydrochloride (B599025) salt.
Synthesis Workflow
The general workflow for the synthesis of this compound from L-histidine is depicted below.
Reaction Parameters and Quantitative Data
Several parameters influence the yield and purity of the final product. The choice of catalyst, solvent, reaction temperature, and time are critical. The following table summarizes various reported conditions and outcomes.
| Catalyst | Solvent(s) | Temperature (°C) | Reaction Time | Crude Yield (%) | Crude Purity (%) | Reference |
| 2-Cyclohexen-1-one | Cyclohexanol | Reflux | 26 hours | 95 | Not specified | [1][2] |
| None (thermal) | Propylene (B89431) glycol, Acetophenone | 110-115 | Until clear solution | Not specified | >98 | [3] |
| Sodium carbonate, p-Methylacetophenone | Dimethyl sulfoxide (B87167) (DMSO) | 140 | 4 hours | Not specified | >99.5 | [2] |
| Sodium carbonate, p-Methylacetophenone | Xylene | 140 | 4 hours | Not specified | Not specified | [2] |
| Electron-rich ketone | Organic solvent, Water | Not specified | ~12 hours | >80 | 99.96 | [4] |
| None (thermal) | Ethanol (B145695) | Reflux | 40 hours | 56.6 | 94.4 | [1] |
Experimental Protocols
Synthesis of Histamine Free Base via Decarboxylation of L-Histidine
This protocol is a generalized procedure based on common practices reported in the literature.[1][2][3][4]
Materials:
-
L-Histidine
-
Solvent (e.g., Propylene glycol and Acetophenone mixture)
-
Catalyst (optional, e.g., Sodium Carbonate and p-Methylacetophenone)
-
Nitrogen gas supply
-
Reaction vessel with reflux condenser, mechanical stirrer, and thermometer
Procedure:
-
Set up the reaction vessel under a nitrogen atmosphere.
-
To the reaction vessel, add the solvent system (e.g., a mixture of propylene glycol and acetophenone).
-
While stirring, add L-histidine to the solvent. If a catalyst is used, add it at this stage.
-
Slowly heat the reaction mixture to the desired temperature (e.g., 110-140°C) with continuous stirring.
-
Maintain the reaction at this temperature for the specified duration (e.g., until the reaction mixture becomes a clear solution, or for a fixed time like 4 hours). Monitor the reaction progress by a suitable method (e.g., TLC or HPLC) to confirm the disappearance of L-histidine.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The resulting solution contains the histamine free base and is carried forward to the purification and salt formation steps.
Purification of Histamine Free Base and Conversion to this compound
Materials:
-
Reaction mixture containing histamine free base
-
Methylene (B1212753) chloride (for trituration)
-
Anhydrous isopropanol (B130326)
-
Concentrated Hydrochloric Acid or Hydrogen Chloride gas
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
The crude histamine free base solution can be purified by trituration with methylene chloride to precipitate the product.[1] The precipitate is then filtered and washed.
-
Alternatively, the solvent from the decarboxylation reaction can be removed under reduced pressure to yield a viscous residue.[2]
-
Dissolve the purified histamine free base (or the residue from step 2) in anhydrous isopropanol.
-
Slowly add a stoichiometric amount of concentrated hydrochloric acid or bubble anhydrous hydrogen chloride gas through the solution while stirring. Histamine has two basic nitrogen atoms, so two equivalents of HCl are required for the formation of the dihydrochloride salt. The addition of the first equivalent may precipitate the monohydrochloride salt, and further addition will yield the dihydrochloride.[1]
-
The this compound will precipitate out of the solution.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the crude this compound precipitate by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold isopropanol or another suitable solvent like methylene chloride to remove residual impurities.
-
Dry the crude product in a vacuum oven at a suitable temperature (e.g., 60-65°C).[1]
Purification of this compound by Recrystallization
Materials:
-
Crude this compound
-
Recrystallization solvent system (e.g., Ethanol/Water, absolute Ethanol)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the hot recrystallization solvent (e.g., a mixture of ethanol and water) to the flask to dissolve the solid completely.[1]
-
If any insoluble impurities are present, perform a hot filtration to remove them.
-
Allow the clear solution to cool slowly to room temperature. Crystal formation should begin.
-
To maximize the yield of pure crystals, further cool the flask in an ice bath.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified this compound crystals under vacuum.
Quality Control and Analytical Characterization
For research use, it is imperative to verify the purity and identity of the synthesized this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a standard method for determining the purity of this compound and quantifying any residual L-histidine or other impurities.
Typical HPLC Parameters:
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of an aqueous buffer (e.g., ammonium (B1175870) formate, pH 3.0) and an organic solvent (e.g., acetonitrile).[5] |
| Flow Rate | 1.0 mL/min[5] |
| Detection | UV at a low wavelength (e.g., 210 nm) or Evaporative Light Scattering Detector (ELSD).[5][6] |
| Column Temperature | 25-35°C |
Acceptance Criteria for Research Grade:
Spectroscopic Characterization
¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound.
-
Sample Preparation: Dissolve the sample in a suitable deuterated solvent, such as Deuterium Oxide (D₂O), with an appropriate internal standard (e.g., TMS or a secondary reference).[7]
-
Expected ¹H NMR Peaks (in D₂O): Chemical shifts for the protons on the imidazole (B134444) ring and the ethylamine (B1201723) side chain.
-
Expected ¹³C NMR Peaks (in D₂O): Chemical shifts for the carbon atoms of the imidazole ring and the ethylamine side chain.
FTIR spectroscopy is used to identify the functional groups present in the molecule.
-
Sample Preparation: Typically, a potassium bromide (KBr) pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a disc.[8][9]
-
Expected Absorption Bands: Characteristic peaks for N-H stretching (amine and imidazole), C-H stretching (aromatic and aliphatic), C=N and C=C stretching (imidazole ring), and N-H bending.
Histamine Signaling Pathways
Histamine exerts its diverse physiological effects by binding to four distinct G-protein coupled receptors (GPCRs): H₁, H₂, H₃, and H₄. Understanding these pathways is crucial for interpreting research results.
H₁ Receptor Signaling Pathway
The H₁ receptor primarily couples to Gαq/11, leading to the activation of phospholipase C (PLC).[10]
H₂ Receptor Signaling Pathway
The H₂ receptor is coupled to Gαs, which activates adenylyl cyclase (AC) and increases intracellular cyclic AMP (cAMP) levels.[11]
H₃ Receptor Signaling Pathway
The H₃ receptor couples to Gαi/o, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels. It also modulates other signaling pathways.[12][13]
H₄ Receptor Signaling Pathway
Similar to the H₃ receptor, the H₄ receptor couples to Gαi/o, inhibiting adenylyl cyclase. It also plays a significant role in intracellular calcium mobilization and MAPK activation, particularly in immune cells.[14][15]
References
- 1. US6620942B2 - Synthesis of histamine dihydrochloride - Google Patents [patents.google.com]
- 2. Synthesis method of high-purity histamine dihydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN113045500A - Preparation method of histamine dihydrochloride - Google Patents [patents.google.com]
- 4. CN103739552A - Preparation method of histamine dihydrochloride - Google Patents [patents.google.com]
- 5. HPLC Method for Determination of Histamine on BIST A+ Column by SIELC Technologies | SIELC Technologies [sielc.com]
- 6. akademisains.gov.my [akademisains.gov.my]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Preparation of Samples for IR Spectroscopy as KBr Disks | The Infrared and Raman Discussion Group [irdg.org]
- 9. shimadzu.com [shimadzu.com]
- 10. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 11. Histamine H2 receptor - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 14. Molecular and biochemical pharmacology of the histamine H4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Physicochemical Properties of Histamine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the core physicochemical properties of histamine (B1213489) dihydrochloride (B599025) (also known as histamine hydrochloride salt), a critical molecule in physiological research and pharmaceutical development. Understanding these properties is fundamental to its handling, formulation, and application in both in vitro and in vivo studies.
Core Physicochemical Characteristics
Histamine dihydrochloride is the salt form of histamine, an organic nitrogenous compound. This form enhances stability and solubility, making it suitable for experimental and pharmaceutical use. It presents as a white to colorless crystalline powder.[1]
Quantitative Physicochemical Data
The key quantitative properties of histamine dihydrochloride are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Formula | C₅H₉N₃·2HCl | [1] |
| Molecular Weight | 184.07 g/mol | [1][2] |
| Melting Point | 249–252 °C | [3][4][5][6] |
| Solubility | Freely soluble in water and methanol; soluble in ethanol. | [7] |
| Water: 100 mg/mL | [2][6][8] | |
| pKa Values | pKa₁ ≈ 5.8 (imidazole ring); pKa₂ ≈ 9.4 (aliphatic amino group) | [9][10] |
| Appearance | White to colorless crystals or crystalline powder | [1][4] |
| Hygroscopicity | Hygroscopic | [11] |
| Stability | Stable under normal conditions. Solutions at 4°C or -18°C are stable for at least 6 months.[5][12] |
Experimental Protocols
Accurate determination of physicochemical properties is paramount. This section details standardized methodologies for assessing the purity and ionization constants of histamine dihydrochloride.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is a precise method for quantifying histamine and assessing the purity of histamine dihydrochloride preparations. The following protocol is a representative method involving pre-column derivatization.
Objective: To determine the purity of a histamine dihydrochloride sample by quantifying histamine content.
Principle: Histamine is derivatized to form a fluorescent or UV-absorbing compound, which is then separated and quantified using a reverse-phase HPLC system.
Materials:
-
Histamine dihydrochloride reference standard
-
Perchloric acid (0.2 M)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Dansyl chloride (derivatizing agent)
-
Proline
-
Reversed-phase C18 column (e.g., 15 cm length, 4.6 mm i.d., 3.5 µm particle size)
-
HPLC system with UV or fluorescence detector
Procedure:
-
Standard Solution Preparation: Accurately weigh a known amount of histamine dihydrochloride reference standard and dissolve it in 0.2 M perchloric acid to create a stock solution. Prepare a series of dilutions to generate a calibration curve.
-
Sample Preparation: Accurately weigh the histamine dihydrochloride sample, dissolve it in 0.2 M perchloric acid, and dilute as necessary to fall within the range of the calibration curve.
-
Derivatization:
-
To an aliquot of the standard or sample solution, add a solution of dansyl chloride in acetone.
-
Add a saturated solution of sodium carbonate to raise the pH.
-
Incubate the mixture to allow the derivatization reaction to complete.
-
Add a solution of proline to react with excess dansyl chloride.
-
-
Extraction: Extract the derivatized histamine into an organic solvent like toluene. Evaporate the solvent and reconstitute the residue in acetonitrile.[13]
-
HPLC Analysis:
-
Mobile Phase: A gradient of water (A) and acetonitrile (B).
-
Flow Rate: Typically 1.0-1.5 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 45°C).[13]
-
Injection Volume: 10-20 µL.
-
Detection: UV detector set at 254 nm or a fluorescence detector with appropriate excitation and emission wavelengths for the specific derivative.[13]
-
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of histamine in the sample by interpolating its peak area from the curve. Calculate the purity based on the expected concentration.
Below is a graphical representation of the experimental workflow.
Determination of pKa by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the acid dissociation constants (pKa) of ionizable compounds like histamine.
Objective: To determine the two pKa values of histamine dihydrochloride.
Principle: A solution of histamine dihydrochloride is titrated with a strong base (e.g., NaOH). The pH of the solution is monitored with a calibrated pH electrode as a function of the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the resulting titration curve.
Materials:
-
Histamine dihydrochloride
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M, carbonate-free
-
Potassium chloride (KCl), 0.15 M (to maintain constant ionic strength)
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette
Procedure:
-
Instrument Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[14]
-
Sample Preparation: Prepare a solution of histamine dihydrochloride (e.g., 1 mM) in water containing 0.15 M KCl.[14][15]
-
Initial Acidification: Acidify the sample solution to a pH of approximately 1.8-2.0 with 0.1 M HCl to ensure all basic groups are fully protonated.[14][15]
-
Titration:
-
Place the solution in a reaction vessel on a magnetic stirrer and immerse the pH electrode.
-
Begin titrating by adding small, precise increments of 0.1 M NaOH from the burette.
-
After each addition, allow the pH reading to stabilize before recording the pH and the total volume of NaOH added.
-
Continue the titration until the pH reaches approximately 12-12.5.[14][15]
-
-
Data Analysis:
-
Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
Identify the two equivalence points, which appear as the steepest points of inflection on the curve.
-
The two pKa values are determined from the pH at the half-equivalence points (i.e., the pH at half the volume of NaOH required to reach each equivalence point).
-
Alternatively, a derivative plot (ΔpH/ΔV vs. volume) can be used to more accurately determine the equivalence points.
-
-
Replication: Perform the titration at least in triplicate to ensure reproducibility and calculate the average pKa values.[14]
Biological Context: Histamine Receptor Signaling Pathways
Histamine exerts its diverse physiological effects by binding to four distinct G protein-coupled receptors (GPCRs): H₁, H₂, H₃, and H₄.[13] The hydrochloride salt is the source of the active histamine ligand. The primary signaling cascades for the H₁ and H₂ receptors, which are common targets in drug development, are outlined below.
-
H₁ Receptor Signaling: The H₁ receptor predominantly couples to Gq/11 proteins.[14] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from intracellular stores, while DAG activates protein kinase C (PKC). This cascade is central to allergic and inflammatory responses.[14]
-
H₂ Receptor Signaling: The H₂ receptor is primarily coupled to Gs proteins. Activation of the H₂ receptor stimulates adenylyl cyclase, which increases the intracellular concentration of cyclic AMP (cAMP). cAMP, in turn, activates protein kinase A (PKA), which phosphorylates various downstream targets. This pathway is famously involved in the stimulation of gastric acid secretion.[13]
The diagram below illustrates these two key signaling pathways.
References
- 1. dcfinechemicals.com [dcfinechemicals.com]
- 2. tandfonline.com [tandfonline.com]
- 3. edqm.eu [edqm.eu]
- 4. HPLC Method for Determination of Histamine on BIST A+ Column by SIELC Technologies | SIELC Technologies [sielc.com]
- 5. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. WO2000039098A1 - Synthesis of histamine dihydrochloride - Google Patents [patents.google.com]
- 12. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. sds.edqm.eu [sds.edqm.eu]
- 15. spegroup.ru [spegroup.ru]
histamine hydrochloride mechanism of action on H1 and H2 receptors
An In-depth Technical Guide to the Mechanism of Action of Histamine (B1213489) on H1 and H2 Receptors
Audience: Researchers, scientists, and drug development professionals.
Abstract
Histamine is a biogenic amine that exerts its diverse physiological and pathological effects through four distinct G-protein coupled receptors (GPCRs): H1, H2, H3, and H4.[1][2] This technical guide provides a detailed examination of the molecular mechanisms of action of histamine at the H1 and H2 receptor subtypes. It outlines the canonical signaling pathways, presents quantitative pharmacological data, and details the experimental protocols used to characterize these interactions. Visualizations of the signaling cascades and experimental workflows are provided to facilitate a comprehensive understanding for research and drug development applications.
Histamine H1 Receptor (H1R) Mechanism of Action
The histamine H1 receptor is a rhodopsin-like GPCR expressed in various tissues, including smooth muscles, vascular endothelial cells, the heart, and the central nervous system.[1][3] Its activation is centrally involved in allergic and inflammatory responses.[4]
H1R Signaling Pathway
Upon binding histamine, the H1 receptor couples to the Gq/11 family of G-proteins.[1][3] This interaction catalyzes the exchange of GDP for GTP on the Gαq subunit, causing its dissociation from the Gβγ dimer.[1] The activated Gαq-GTP monomer then stimulates the effector enzyme Phospholipase C (PLC).[1][5]
PLC hydrolyzes the membrane lipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3, being water-soluble, diffuses through the cytoplasm to the endoplasmic reticulum, where it binds to IP3 receptors (IP3R), triggering the release of stored intracellular calcium (Ca2+).[1][5] The resulting increase in cytosolic Ca2+ concentration, along with DAG, activates Protein Kinase C (PKC), which phosphorylates downstream targets, leading to various cellular responses such as smooth muscle contraction, increased vascular permeability, and the expression of pro-inflammatory cytokines.[1][2]
Quantitative Data: H1R Functional Potency
The potency of histamine at the H1 receptor is typically quantified by its half-maximal effective concentration (EC50) in functional assays that measure downstream signaling events, such as intracellular calcium mobilization.
| Compound | Assay Type | Cell/Tissue System | Potency (EC50) | Reference |
| Histamine | Intracellular Ca²⁺ Mobilization | Human Non-Pigmented Ciliary Epithelial Cells | ~10 µM | [6] |
| Histamine | Inositol Phosphates Formation | Human Non-Pigmented Ciliary Epithelial Cells | ~2 µM | [6] |
| Histamine | Intracellular Ca²⁺ Mobilization | HEK293 cells expressing human H1R | ~69.3 nM | [7] |
Experimental Protocol: Intracellular Calcium Mobilization Assay
This protocol describes a method to measure H1 receptor activation by quantifying changes in intracellular calcium using a fluorescent indicator dye in a 96-well format.[7][8][9]
-
Cell Culture and Plating:
-
Culture human embryonic kidney (HEK293) cells stably expressing the human H1 receptor in appropriate media (e.g., DMEM with 10% FBS).[7]
-
The day before the assay, seed the cells into black, clear-bottom 96-well microplates at a density of 40,000 to 50,000 cells per well.[7]
-
Incubate plates overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[7][8]
-
-
Reagent Preparation:
-
Assay Buffer: Prepare Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.[7]
-
Dye Loading Solution: Prepare a solution of a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) in Assay Buffer.[7][10] An organic anion transport inhibitor like probenecid (B1678239) is often included to prevent dye extrusion from the cells.[7][8]
-
Compound Plate: Prepare serial dilutions of histamine hydrochloride and control compounds in Assay Buffer at a concentration 5-10x the final desired concentration.
-
-
Assay Procedure:
-
Dye Loading: Aspirate the culture medium from the cell plate. Add 50-100 µL of the Dye Loading Solution to each well.[7][8]
-
Incubate the plate for 60 minutes at 37°C, protected from light.[7]
-
After incubation, wash the cells twice with 100 µL of Assay Buffer to remove extracellular dye. Add a final volume of 100 µL of Assay Buffer to each well.[7]
-
Fluorescence Measurement: Place the cell plate and the compound plate into a fluorescence microplate reader (e.g., FLIPR® Tetra).[9]
-
Set the instrument to the appropriate excitation and emission wavelengths for the chosen dye (e.g., ~488 nm excitation and ~525 nm emission for Fluo-4).[7]
-
Record a baseline fluorescence reading for 10-20 seconds.
-
The instrument automatically adds a defined volume (e.g., 20 µL) from the compound plate to the cell plate.
-
Continue to record the fluorescence signal for 1-3 minutes to capture the transient increase in intracellular calcium.
-
-
Data Analysis:
-
The change in fluorescence intensity is directly correlated to the amount of intracellular calcium released.[8]
-
Determine the peak fluorescence response for each well.
-
Normalize the data, setting the response from buffer-only wells as 0% and the maximal response from a saturating concentration of histamine as 100%.
-
Plot the normalized response against the logarithm of the histamine concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Histamine H2 Receptor (H2R) Mechanism of Action
The H2 receptor is a GPCR subtype primarily known for its role in stimulating gastric acid secretion but is also found in the heart and central nervous system.[2][11]
H2R Signaling Pathway
Activation of the H2 receptor by histamine leads to coupling with the stimulatory G-protein, Gs.[2][12] This interaction promotes the exchange of GDP for GTP on the Gαs subunit. The activated Gαs-GTP complex dissociates and binds to and activates the enzyme adenylyl cyclase (AC).[2][12][13]
Adenylyl cyclase catalyzes the conversion of ATP into the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[12][13] The subsequent rise in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates numerous intracellular proteins and transcription factors, leading to the ultimate cellular response, such as the activation of the proton pump in gastric parietal cells.[2][12] While primarily coupled to Gs, some studies suggest H2R can also couple to Gq/11 under certain conditions, such as overexpression.[11][14]
Quantitative Data: H2R Functional Potency
The potency of histamine at the H2 receptor is determined in functional assays that measure the production of cAMP.
| Compound | Assay Type | Cell/Tissue System | Effect Measured | Reference |
| Histamine | Functional Assay | Various | cAMP Production | [15][16] |
(Note: Specific EC50 values for histamine in cAMP assays are widely established but were not explicitly quantified in the provided search results. The primary effect is a potent stimulation of cAMP production.)
Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay
This protocol describes a competitive immunoassay to quantify cAMP production following H2 receptor stimulation.[13][17]
-
Cell Culture and Preparation:
-
Culture cells expressing the H2 receptor (e.g., HEK293-H2R) in the appropriate medium.
-
Harvest cells and resuspend them in a stimulation buffer, adjusting to the desired cell density.[18]
-
-
Assay Procedure (384-well format):
-
Dispense 5 µL of the cell suspension into the wells of a 384-well low-volume white plate.
-
Add 5 µL of varying concentrations of this compound (or control compounds). For antagonist mode, cells are pre-incubated with the antagonist before adding a fixed concentration of histamine.[13]
-
Seal the plate and incubate at room temperature for 30 minutes to allow for cAMP production.[17]
-
Sequentially add 5 µL of HTRF cAMP-d2 (acceptor) and 5 µL of HTRF anti-cAMP-cryptate (donor) to each well. These are the detection reagents.[17]
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Measurement and Data Analysis:
-
Read the plate on an HTRF-compatible microplate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
The assay is based on competition between the cAMP produced by the cells and the labeled cAMP-d2 for binding to the anti-cAMP antibody.[13][17] An increase in cellular cAMP leads to a decrease in the HTRF signal.
-
Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) and normalize the data.
-
For agonist determination, plot the signal or normalized response against the logarithm of the agonist concentration to calculate the EC50 value.
-
Foundational Technique: Radioligand Binding Assay
Radioligand binding assays are fundamental for characterizing the interaction between a ligand and a receptor, allowing for the determination of binding affinity (Kd or Ki) and receptor density (Bmax).[19][20]
Quantitative Data: Histamine Receptor Binding Affinity
Binding affinity is expressed as the inhibition constant (Ki) or dissociation constant (Kd). While specific Ki values for histamine were not found in the initial search, the methodology to obtain them is standard. The affinity of various antihistamines for H1R has been well-characterized.[21][22]
| Parameter | Definition | Assay Type |
| Kd | Dissociation constant; concentration of radioligand at which 50% of receptors are occupied at equilibrium. | Saturation Binding Assay |
| Ki | Inhibition constant; affinity of an unlabeled competing compound for the receptor. | Competitive Binding Assay |
| Bmax | Maximum number of binding sites in a given tissue/cell preparation. | Saturation Binding Assay |
Experimental Protocol: Competitive Radioligand Binding Assay (H2R Example)
This protocol outlines the determination of the binding affinity (Ki) of a test compound for the H2 receptor using [³H]-Tiotidine as the radioligand.[19][20]
-
Membrane Preparation:
-
Homogenize tissue or cells expressing the H2 receptor in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2) using a Dounce or Polytron homogenizer.[19][20]
-
Perform a low-speed centrifugation (e.g., 1,000 x g for 10 min) to remove nuclei and debris.[19]
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 min) to pellet the membranes.[19][20]
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer, determine protein concentration (e.g., via BCA assay), and store at -80°C.[20]
-
-
Assay Setup (96-well plate):
-
Total Binding: Add diluted membranes, a specific radioligand (e.g., [³H]-Tiotidine at a concentration near its Kd), and assay buffer.[20]
-
Non-specific Binding (NSB): Add membranes, radioligand, and a high concentration of an unlabeled competitor (e.g., 10 µM Tiotidine) to saturate the receptors.[19][20]
-
Competitive Binding: Add membranes, radioligand, and serial dilutions of the test compound.
-
-
Incubation and Filtration:
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.[19][20]
-
Terminate the reaction by rapid vacuum filtration through a glass fiber filter mat (e.g., GF/B), which traps the membranes with bound radioligand.[19]
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.[19]
-
-
Counting and Data Analysis:
-
Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[19]
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percent specific binding against the log concentration of the test compound to generate a competition curve.
-
Fit the curve using non-linear regression to determine the IC50 (the concentration of test compound that inhibits 50% of specific binding).
-
Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[23]
-
References
- 1. SMPDB [smpdb.ca]
- 2. Histamine H2 receptor - Wikipedia [en.wikipedia.org]
- 3. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 4. The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Histamine H1 receptor occupancy triggers inositol phosphates and intracellular calcium mobilization in human non-pigmented ciliary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. Intracellular Calcium Measurements with FLIPR Calcium Assay Kit [moleculardevices.com]
- 10. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Coupling to Gs and G(q/11) of histamine H2 receptors heterologously expressed in adult rat atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Modulation of histamine H2 receptor signalling by G-protein-coupled receptor kinase 2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. resources.tocris.com [resources.tocris.com]
- 16. researchgate.net [researchgate.net]
- 17. m.youtube.com [m.youtube.com]
- 18. resources.revvity.com [resources.revvity.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. giffordbioscience.com [giffordbioscience.com]
The Modulatory Role of Histamine Hydrochloride in Neurotransmitter Release: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Histamine (B1213489), a biogenic amine, plays a crucial role as a neurotransmitter and neuromodulator in the central nervous system (CNS). Beyond its well-known functions in allergic reactions and gastric acid secretion, histamine, administered as histamine hydrochloride for research and therapeutic purposes, profoundly influences the release of several key neurotransmitters, including acetylcholine (B1216132), dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506). This modulation is primarily mediated through presynaptic histamine H3 receptors, which act as both autoreceptors on histaminergic neurons and heteroreceptors on other neuronal populations. This technical guide provides a comprehensive overview of the mechanisms by which this compound modulates neurotransmitter release, details established experimental protocols for its investigation, presents quantitative data on its effects, and visualizes the intricate signaling pathways and experimental workflows involved. This document is intended to serve as a core resource for researchers, scientists, and professionals in drug development investigating the therapeutic potential of targeting the histaminergic system.
Introduction to Histamine and its Receptors in the CNS
Histamine is synthesized from the amino acid histidine by the enzyme L-histidine decarboxylase.[1] In the CNS, histaminergic neurons originate exclusively in the tuberomammillary nucleus (TMN) of the hypothalamus and project widely throughout the brain.[2] Histamine exerts its effects by binding to four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4.[3] While all are present in the brain, the H3 receptor is of particular interest in the context of neurotransmitter release modulation.
-
H1 Receptors: Primarily postsynaptic, coupled to Gq/11, leading to increased intracellular calcium. They are involved in arousal and wakefulness.
-
H2 Receptors: Coupled to Gs, activating adenylyl cyclase and increasing cyclic AMP (cAMP). They play a role in neuronal excitation and gastric acid secretion.[3]
-
H3 Receptors: Predominantly presynaptic, coupled to Gi/o, which inhibits adenylyl cyclase and reduces calcium influx.[3] They function as autoreceptors to inhibit histamine synthesis and release, and as heteroreceptors to modulate the release of other neurotransmitters.[3]
-
H4 Receptors: Primarily involved in immune responses but are also found in the CNS.
The Pivotal Role of the H3 Receptor in Neurotransmitter Modulation
The histamine H3 receptor is a key pharmacological target for modulating neurotransmitter systems. It exhibits constitutive activity, meaning it can signal without an agonist bound.[4] This has led to the development of not only agonists and antagonists but also inverse agonists.
As an autoreceptor , the H3 receptor provides a negative feedback mechanism on histaminergic neurons, inhibiting the synthesis and release of histamine.[3]
As a heteroreceptor , the H3 receptor is located on the presynaptic terminals of non-histaminergic neurons and its activation inhibits the release of a variety of neurotransmitters.[3] Consequently, H3 receptor antagonists and inverse agonists enhance the release of these neurotransmitters, a property being explored for the treatment of various neurological and psychiatric disorders.[2]
Signaling Pathway of the H3 Receptor
The activation of the presynaptic H3 receptor by histamine initiates a signaling cascade that culminates in the inhibition of neurotransmitter release. This process involves the dissociation of the Gi/o protein, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels. The βγ subunits of the G-protein can also directly interact with and inhibit N-type voltage-gated calcium channels, reducing calcium influx upon neuronal depolarization, which is a critical step for vesicular neurotransmitter release.
Modulation of Key Neurotransmitter Systems
This compound, through its action on histamine receptors, exerts a complex modulatory influence on major neurotransmitter systems in the brain.
Acetylcholine
Histamine modulates acetylcholine (ACh) release primarily through H3 heteroreceptors on cholinergic nerve terminals. Activation of these receptors inhibits ACh release.[5] Conversely, H3 receptor antagonists increase cortical ACh release, which is a mechanism being investigated for potential cognitive enhancement in conditions like Alzheimer's disease.[4] Some studies also suggest a role for H1 and H2 receptors in modulating ACh release, with H1 receptor stimulation in the nucleus basalis magnocellularis increasing cortical ACh release.[6]
Dopamine
The interaction between histamine and dopamine systems is intricate. H3 receptors are present on dopaminergic nerve terminals and their activation can directly inhibit dopamine release.[7] Furthermore, H3 receptors can indirectly modulate dopamine release by influencing the activity of other neurons, such as cholinergic interneurons in the striatum.[7] H3 receptor antagonists have been shown to increase dopamine release, which may contribute to their wake-promoting and pro-cognitive effects.[8]
Norepinephrine
Histamine regulates norepinephrine (NE) release via presynaptic H3 heteroreceptors on noradrenergic neurons. Activation of these receptors leads to an inhibition of NE release.[2] H3 receptor antagonists, by blocking this inhibitory effect, can increase the synaptic availability of NE, which is thought to contribute to their stimulant and nootropic properties.[2]
Serotonin
The relationship between histamine and serotonin (5-HT) is also complex. H3 receptors on serotonergic terminals act as inhibitory heteroreceptors, and their activation reduces 5-HT release.[9] Some research suggests that inflammation-induced histamine can directly inhibit serotonin release.
Quantitative Data on Neurotransmitter Release Modulation
The following tables summarize quantitative data from various studies on the effects of histamine receptor ligands on neurotransmitter release.
Table 1: Effect of H3 Receptor Agonists on Neurotransmitter Release
| Compound | Model System | Neurotransmitter | Effect | Reference |
| (R)-α-methylhistamine | Rat Hypothalamic Slices | Histamine | Inhibition of release | |
| Imetit | Mouse Brain Cortex Slices | Norepinephrine | Inhibition of release | [10] |
| Histamine | Mouse Striatal Slices | Dopamine | Inhibition of [3H]dopamine release | [7] |
| Immepip | Rat Cortex (in vivo microdialysis) | Acetylcholine | Inhibition of K+-stimulated release | [5] |
| Immepip | Hippocampal Synaptosomes | Serotonin | Reduced SERT-mediated uptake | [9] |
Table 2: Effect of H3 Receptor Antagonists on Neurotransmitter Release
| Compound | Model System | Neurotransmitter | Effect | Reference |
| Thioperamide | Rat Hypothalamus (in vivo microdialysis) | Histamine | ~3-fold increase in basal release | [11] |
| Clobenpropit | Rat Cortex (in vivo microdialysis) | Acetylcholine | Prevention of histamine-induced inhibition | [5] |
| ABT-239 | Rat Prefrontal Cortex | Dopamine | Increased release | |
| Pitolisant | Rat Prefrontal Cortex | Acetylcholine & Dopamine | Increased release | |
| Thioperamide | Rat Ventral Striatum | Acetylcholine | Enhanced release rate | [12] |
Table 3: Binding Affinities (Ki) and Potencies (pA2) of Selected H3 Receptor Ligands
| Compound | Type | Ki (nM) | pA2 | Reference |
| Imetit | Agonist | - | - | [10] |
| (R)-α-methylhistamine | Agonist | - | - | |
| Clobenpropit | Antagonist | ≤ 1 | ≥ 9.0 | [13] |
| Thioperamide | Antagonist | - | - | |
| Pitolisant | Antagonist/Inverse Agonist | 6.09 | - | [14] |
Experimental Protocols
Investigating the role of histamine in neurotransmitter release modulation requires specialized techniques. Below are detailed methodologies for key experiments.
In Vivo Microdialysis
This technique allows for the sampling of neurotransmitters from the extracellular fluid of specific brain regions in awake, freely moving animals.
References
- 1. Histamine - Wikipedia [en.wikipedia.org]
- 2. In vivo release of neuronal histamine in the hypothalamus of rats measured by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. integrativepro.com [integrativepro.com]
- 4. Evaluation of Synaptic Multiplicity Using Whole-cell Patch-clamp Electrophysiology [jove.com]
- 5. Acute Brain Slice Protocol | Axion Biosystems [axionbiosystems.com]
- 6. Histaminergic neurons modulate acetylcholine release in the ventral striatum: role of H1 and H2 histamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Advances in Fast-Scan Cyclic Voltammetry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characteristics of histamine release evoked by acetylcholine in isolated rat mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
- 10. Preparation of Acute Brain Slices Using an Optimized N-Methyl-D-glucamine Protective Recovery Method [jove.com]
- 11. Horizontal Hippocampal Slices of the Mouse Brain [jove.com]
- 12. Allergen-induced histamine release in intact human skin in vivo assessed by skin microdialysis technique: characterization of factors influencing histamine releasability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Molecular Regulation of Histamine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Wireless fast-scan cyclic voltammetry measurement of histamine using WINCS -- a proof-of-principle study - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Histamine Hydrochloride Signaling Pathways in Neuronal Cells
Audience: Researchers, scientists, and drug development professionals.
Abstract
Histamine (B1213489), a pivotal neurotransmitter in the central nervous system (CNS), exerts a wide array of physiological and pathological effects through its interaction with four distinct G protein-coupled receptors (GPCRs): H1R, H2R, H3R, and H4R. The hydrochloride salt of histamine is commonly used in experimental setting to ensure stability and solubility, while the active signaling moiety remains histamine itself. In neuronal cells, the activation of these receptors initiates a cascade of intracellular signaling events that modulate neuronal excitability, synaptic transmission, and gene expression. Understanding these complex signaling pathways is critical for the development of novel therapeutics targeting a range of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the core signaling pathways associated with each histamine receptor subtype in neuronal cells, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of histaminergic neurotransmission.
Introduction to Histaminergic System in the CNS
Histaminergic neurons are exclusively located in the tuberomammillary nucleus (TMN) of the posterior hypothalamus but project extensively throughout the entire brain, indicating their global influence on CNS function. Histamine is involved in the regulation of the sleep-wake cycle, arousal, cognition, memory, and appetite. Its actions are mediated by the four receptor subtypes, which are differentially expressed in neurons and glial cells and are coupled to distinct G proteins, leading to diverse downstream cellular responses. H1R and H2R are generally excitatory, while H3R and H4R are typically inhibitory.[1]
Histamine H1 Receptor (H1R) Signaling
The H1 receptor is widely expressed in the CNS and is a key mediator of the arousal-promoting effects of histamine. Its signaling is primarily associated with neuronal excitation.
Core Signaling Pathway: Gq/11-PLC-Ca²⁺
Activation of H1R by histamine leads to the coupling and activation of the Gq/11 family of G proteins.[1] The activated Gαq subunit stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][2] IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.[2] The subsequent rise in intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates a variety of downstream targets to modulate neuronal function.[2][3]
Downstream Effectors and Functional Outcomes
-
Protein Kinase C (PKC): In neuronal cells, specific isoforms like PKCα and PKCδ have been implicated in H1R signaling.[3][4] PKC activation can lead to the modulation of ion channels, receptors, and transcription factors.
-
MAPK/ERK Pathway: H1R activation can lead to the phosphorylation and activation of the mitogen-activated protein kinase (MAPK/ERK) pathway, which is involved in synaptic plasticity and gene expression.[3]
-
NF-κB Activation: The H1R pathway can activate the nuclear factor-kappa B (NF-κB) transcription factor, a key regulator of inflammatory responses and neuronal survival.[2][5] This signaling can be mediated by both Gα(q/11) and Gβγ subunits.[2]
-
Neuronal Excitation: The overall effect of H1R activation is an increase in neuronal excitability, often observed as depolarization and increased firing rate.[6]
H1R Signaling Pathway Diagram
Caption: H1R-Gq/11 signaling cascade leading to neuronal excitation.
Histamine H2 Receptor (H2R) Signaling
H2 receptors are also widely distributed in the brain and are typically associated with excitatory effects on neurons, primarily through a cAMP-dependent pathway.
Core Signaling Pathway: Gs-AC-cAMP
Upon histamine binding, the H2R couples to the stimulatory G protein, Gs.[1] The activated Gαs subunit directly stimulates adenylyl cyclase (AC), an enzyme that catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[7] The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[7]
Downstream Effectors and Functional Outcomes
-
Protein Kinase A (PKA): PKA is a primary effector of H2R signaling. It phosphorylates numerous substrates, including ion channels and transcription factors, to alter neuronal function.
-
Ion Channel Modulation: PKA can phosphorylate and modulate the activity of several ion channels. For example, H2R activation has been shown to reduce the A-type K+ current by downregulating Kv4.2 channels and to enhance the current through hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, both of which increase neuronal excitability.[8][9]
-
CREB Phosphorylation: PKA can translocate to the nucleus and phosphorylate the cAMP response element-binding protein (CREB), a transcription factor that regulates the expression of genes involved in synaptic plasticity, neuronal survival, and differentiation.[10]
-
Neuronal Excitation: By modulating ion channels and promoting pro-survival gene transcription, H2R signaling generally enhances neuronal excitability and function.[4][7]
H2R Signaling Pathway Diagram
Caption: H2R-Gs signaling cascade leading to increased neuronal excitability.
Histamine H3 Receptor (H3R) Signaling
The H3 receptor is unique in that it functions as both a presynaptic autoreceptor on histaminergic neurons, inhibiting histamine synthesis and release, and as a heteroreceptor on non-histaminergic neurons, controlling the release of other neurotransmitters like acetylcholine, dopamine, and serotonin. It exhibits high constitutive activity, meaning it is partially active even in the absence of an agonist.[11]
Core Signaling Pathway: Gi/o-AC Inhibition & Gβγ Modulation
H3R is coupled to the inhibitory G protein, Gi/o.[1]
-
Gαi/o Subunit: The activated Gαi/o subunit directly inhibits adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels and a subsequent reduction in PKA activity.[12]
-
Gβγ Subunit: The dissociated Gβγ dimer plays a crucial role in presynaptic inhibition. It directly interacts with and inhibits voltage-gated calcium channels (VGCCs), particularly N-type (CaV2.2) and P/Q-type (CaV2.1) channels.[1][7] This inhibition reduces Ca²⁺ influx into the presynaptic terminal upon arrival of an action potential, thereby decreasing neurotransmitter release. Additionally, the Gβγ subunit can activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and further reducing neuronal excitability.[1][6]
Downstream Effectors and Functional Outcomes
-
Voltage-Gated Ca²⁺ Channels (N-type, P/Q-type): Direct inhibition by Gβγ subunits is the primary mechanism for H3R-mediated presynaptic inhibition.[1][7]
-
GIRK Channels: Activation by Gβγ leads to K⁺ efflux and hyperpolarization of the presynaptic terminal, reducing the likelihood of neurotransmitter release.[1][6]
-
MAPK/ERK Pathway: H3R activation has also been shown to modulate the MAPK/ERK pathway, which can have implications for long-term synaptic changes.
-
Neurotransmitter Release Inhibition: The integrated output of H3R signaling is a powerful inhibition of neurotransmitter release, making H3R antagonists/inverse agonists a major focus for cognitive enhancement and other CNS disorders.
H3R Presynaptic Inhibition Diagram
Caption: H3R-Gi/o signaling leading to presynaptic inhibition.
Histamine H4 Receptor (H4R) Signaling
The H4R is the most recently discovered histamine receptor and is primarily known for its expression and function in immune cells. However, evidence for its expression and functional role in the CNS, including on neurons and microglia, is growing.
Core Signaling Pathway: Gi/o
Similar to the H3R, the H4R couples to Gi/o proteins.[12] Its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.[12] This canonical pathway is responsible for many of its immunomodulatory effects and is presumed to be a primary signaling mechanism in neuronal cells as well.
Downstream Effectors and Functional Outcomes in Neurons
-
Neuronal Hyperpolarization: In some neuronal populations, H4R activation has been shown to cause hyperpolarization, consistent with a Gi/o-mediated inhibitory effect.[13]
-
MAPK Pathway Modulation: In the context of neuropathic pain, H4R activation can alleviate pain by differentially regulating the phosphorylation of MAPK pathways (ERK, JNK, and p38) in dorsal root ganglion (DRG) neurons and the spinal cord.[14]
-
Interaction with Ion Channels: In DRG neurons, H4R signaling has been linked to the activation of the transient receptor potential vanilloid 1 (TRPV1) channel, a key molecule in pain and itch sensation, potentially via a PLC-dependent mechanism.[15]
-
Neuroinflammation: H4R on microglia can mediate the production of reactive oxygen species (ROS), suggesting a role in neuroinflammatory processes.[4]
H4R Signaling Pathway Diagram
Caption: H4R-Gi/o signaling and potential downstream pathways in neurons.
Quantitative Data Summary
The following tables summarize key quantitative parameters for histamine and representative ligands at each receptor subtype. Values can vary significantly based on the tissue preparation (e.g., brain homogenates, cultured neurons, transfected cell lines) and assay conditions.
Table 1: Histamine Receptor Binding Affinities (Ki/Kd) in Neuronal & Recombinant Systems
| Receptor | Ligand | Species/System | K_i / K_d (nM) | Reference(s) |
| H1R | [³H]mepyramine | Guinea Pig Brain | 1.0 - 3.0 | [16] |
| Histamine | Mouse PO/AH Neurons (functional EC₅₀) | 36,000 | [17] | |
| H2R | [³H]tiotidine | Rat Neonatal Astrocytes | 4.7 ± 1.0 | [18] |
| Histamine | Rabbit Cerebral Cortex (functional EC₅₀) | ~5,000 | [19] | |
| H3R | [³H]-Nα-methylhistamine | Rat Forebrain | 2.0 | [20] |
| Histamine | Rat Forebrain | 8.0 | [20] | |
| H4R | [³H]histamine | Human (recombinant HEK293) | 3.8 ± 0.8 | [12] |
| 4-methylhistamine (B1206604) | Human (recombinant HEK293) | 7.0 ± 1.2 | [21] |
Table 2: Functional Potency (EC₅₀/IC₅₀) of Selected Ligands
| Receptor | Ligand | Assay | Parameter | Value (nM) | Reference(s) |
| H1R | Mepyramine | Histamine-induced Ca²⁺ response | IC₅₀ | 20 | [17] |
| trans-triprolidine | Histamine-induced Ca²⁺ response | IC₅₀ | 210 | [17] | |
| H2R | 4-methylhistamine | Contraction (H2 component) | EC₅₀ | ~5,900 | [22] |
| H3R | (R)-α-methylhistamine | ACh Release Inhibition | EC₅₀ | 110 | [23] |
| Thioperamide | Antagonism of RAMH | pK_B 8.4 | ~4 | [23] | |
| H4R | JNJ 7777120 | Inhibition of Firing | (Effective in nM range) | N/A | [24] |
Key Experimental Protocols
Detailed methodologies are crucial for the accurate study of histamine receptor signaling. Below are outlines for key experimental assays.
Radioligand Binding Assay (H3R Example)
This protocol determines the affinity of a test compound for the H3 receptor by measuring its ability to compete with a radiolabeled ligand.
-
Objective: To determine the K_i value of an unlabeled test compound.
-
Materials:
-
Membrane Preparation: From rat brain cortex or cells expressing H3R.
-
Radioligand: [³H]-Nα-methylhistamine.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: 10 µM (R)-α-methylhistamine (unlabeled).
-
Glass fiber filters (e.g., GF/B), pre-soaked in polyethylenimine (PEI).
-
Scintillation fluid and counter.
-
-
Procedure:
-
Membrane Preparation: Homogenize brain tissue in ice-cold buffer and perform differential centrifugation to isolate the membrane fraction. Resuspend the final pellet in assay buffer and determine protein concentration.[25][26]
-
Assay Setup: In a 96-well plate, combine the membrane preparation (50-100 µg protein), a single concentration of [³H]-Nα-methylhistamine (near its K_d, e.g., 1-2 nM), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate at 25°C for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through the glass fiber filters using a cell harvester to separate bound from free radioligand. Wash filters quickly with ice-cold assay buffer.
-
Counting: Place filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC₅₀ value. Calculate the K_i using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.[25]
-
cAMP Accumulation Assay (H2R Example)
This protocol measures the functional consequence of H2R activation (cAMP increase) in cultured cells or brain slices.
-
Objective: To measure histamine-induced cAMP production.
-
Materials:
-
Neuronal cell culture (e.g., primary cortical neurons) or brain slices.
-
Stimulation Buffer: Krebs-Ringer-HEPES buffer.
-
Phosphodiesterase (PDE) inhibitor: e.g., 0.5 mM IBMX (to prevent cAMP degradation).
-
Histamine and specific H2R agonists/antagonists.
-
cAMP assay kit (e.g., ELISA, HTRF).
-
-
Procedure:
-
Cell Plating: Seed cells in multi-well plates and allow them to adhere.
-
Pre-incubation: Pre-incubate cells with the PDE inhibitor (IBMX) in stimulation buffer for 15-30 minutes at 37°C.
-
Stimulation: Add histamine or other test compounds at various concentrations. For antagonist studies, pre-incubate with the antagonist before adding the agonist. Incubate for 10-20 minutes at 37°C.
-
Lysis: Stop the reaction by removing the medium and adding the lysis buffer provided in the cAMP assay kit.
-
Detection: Measure cAMP levels according to the manufacturer's protocol for the chosen assay kit (e.g., ELISA).
-
Data Analysis: Normalize cAMP levels to protein concentration in each well. Plot cAMP concentration against the log concentration of the agonist to determine the EC₅₀.
-
Western Blot for MAPK/ERK Phosphorylation
This protocol assesses the activation of the ERK pathway by measuring the increase in its phosphorylated form.
-
Objective: To detect agonist-induced phosphorylation of ERK1/2.
-
Materials:
-
Neuronal cell culture.
-
Test agonist (e.g., histamine).
-
Lysis Buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors.
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Mouse anti-total-ERK1/2.
-
Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG.
-
SDS-PAGE gels, PVDF membrane, and ECL substrate.
-
-
Procedure:
-
Cell Treatment: Serum-starve cells to reduce basal ERK phosphorylation. Treat with histamine for various time points (e.g., 0, 2, 5, 10, 30 min).
-
Lysis: Wash cells with ice-cold PBS and lyse with supplemented lysis buffer.[27]
-
Protein Quantification: Determine protein concentration of the lysates (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.[27]
-
Immunoblotting:
-
Stripping and Re-probing: Strip the membrane of antibodies and re-probe with the primary antibody for total-ERK to ensure equal protein loading.
-
Data Analysis: Quantify band intensities. Express ERK activation as the ratio of phospho-ERK to total-ERK signal.
-
Experimental Workflow Diagram
Caption: General workflow for studying histamine receptor pharmacology.
Conclusion
The four histamine receptors in the CNS orchestrate a complex signaling network that is fundamental to the regulation of numerous physiological processes. H1R and H2R signaling through Gq/11 and Gs, respectively, generally leads to neuronal excitation, while H3R and H4R signaling via Gi/o results in inhibitory effects, most notably the powerful presynaptic inhibition of neurotransmitter release mediated by H3R. A thorough understanding of these pathways, from receptor-ligand interaction kinetics to downstream transcriptional regulation, is paramount for the rational design of selective drugs. The protocols and data presented in this guide serve as a foundational resource for researchers aiming to dissect the intricate roles of histamine in neuronal function and to develop novel therapeutic strategies for a host of neurological disorders.
References
- 1. Histamine H3 Receptor Activation Modulates Glutamate Release in the Corticostriatal Synapse by Acting at CaV2.1 (P/Q-Type) Calcium Channels and GIRK (KIR3) Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histamine H(1)-receptor activation of nuclear factor-kappa B: roles for G beta gamma- and G alpha(q/11)-subunits in constitutive and agonist-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Signaling and Transcriptional Regulation of Histamine H1 Receptor Gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histamine induces microglia activation and dopaminergic neuronal toxicity via H1 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histamine H1-receptor antagonists inhibit nuclear factor-kappaB and activator protein-1 activities via H1-receptor-dependent and -independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Histamine modulates high-voltage-activated calcium channels in neurons dissociated from the rat tuberomammillary nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation of histamine type 2 receptors enhances intrinsic excitability of medium spiny neurons in the nucleus accumbens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histamine H2 receptor deficit in glutamatergic neurons contributes to the pathogenesis of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. High constitutive activity of native H3 receptors regulates histamine neurons in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Compared pharmacology of human histamine H3 and H4 receptors: structure–activity relationships of histamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The histamine H4 receptor is functionally expressed on neurons in the mammalian CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Histamine H4 receptor activation alleviates neuropathic pain through differential regulation of ERK, JNK, and P38 MAPK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The role of pruriceptors in enhancing sensitivity to pruritogens in a murine chronic compression model of dorsal root ganglion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Functional pharmacology of H1 histamine receptors expressed in mouse preoptic/anterior hypothalamic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Characterization of histamine receptors mediating the stimulation of cyclic AMP accumulation in rabbit cerebral cortical slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Compared pharmacology of human histamine H3 and H4 receptors: structure-activity relationships of histamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Selectivity of 4-methylhistamine at H1- and H2-receptors in the guinea-pig isolated ileum - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Histamine H3 receptors modulate the release of [3H]-acetylcholine from slices of rat entorhinal cortex: evidence for the possible existence of H3 receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Histamine H4 receptor antagonists as potent modulators of mammalian vestibular primary neuron excitability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. giffordbioscience.com [giffordbioscience.com]
- 26. Radioligand Binding Detection of Receptors in Brain Membranes | Springer Nature Experiments [experiments.springernature.com]
- 27. benchchem.com [benchchem.com]
- 28. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Histamine Hydrochloride in In Vitro Models of Allergic Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the role of histamine (B1213489) hydrochloride in in vitro models of allergic inflammation. Histamine, a key mediator in allergic reactions, exerts its effects through four distinct G-protein coupled receptors (GPCRs): H1, H2, H3, and H4. Understanding the cellular and molecular responses to histamine in controlled in vitro systems is crucial for the development of novel therapeutics for allergic diseases.
Cellular Effects of Histamine in Allergic Inflammation
Histamine hydrochloride is widely used in in vitro models to mimic the inflammatory environment of an allergic response. It elicits a range of effects on various immune and non-immune cells, primarily through the activation of H1 and H4 receptors.
Mast Cells and Basophils
Mast cells and basophils are primary sources of histamine and are also responsive to it. Histamine can act in an autocrine and paracrine manner to modulate their activity.
-
Degranulation: Histamine, particularly through the H4 receptor, can induce or potentiate the degranulation of mast cells, leading to the release of a plethora of inflammatory mediators, including β-hexosaminidase, proteases, and cytokines. Studies have shown that histamine can induce a significant percentage of degranulation in various human mast cell lines, such as HMC-1 and LAD-2, as well as in primary human cord blood-derived mast cells.
-
Cytokine and Chemokine Release: Histamine stimulation can trigger the release of pro-inflammatory cytokines and chemokines from mast cells, such as IL-6, IL-8, and TNF-α, further amplifying the inflammatory cascade.
Eosinophils
Eosinophils are key effector cells in allergic inflammation, and their functions are significantly modulated by histamine.
-
Chemotaxis and Activation: Histamine, acting via the H4 receptor, is a potent chemoattractant for eosinophils, promoting their recruitment to sites of allergic inflammation. It also induces cytoskeletal changes, shape change, and the upregulation of adhesion molecules like CD11b, which are indicative of eosinophil activation.
-
Calcium Mobilization: Histamine stimulation of eosinophils leads to a rapid and transient increase in intracellular calcium concentration ([Ca2+]i), a key event in cellular activation.
Dendritic Cells (DCs)
Dendritic cells play a crucial role in shaping the adaptive immune response. Histamine can modulate DC maturation and function, thereby influencing the direction of the T-cell response.
-
Maturation and Costimulatory Molecule Expression: Histamine can induce the expression of costimulatory molecules like CD86 on immature DCs, enhancing their ability to activate T cells.
-
Cytokine and Chemokine Production: Histamine significantly alters the cytokine profile of maturing DCs. It has been shown to decrease the production of the Th1-polarizing cytokine IL-12 while increasing the production of the immunosuppressive cytokine IL-10. This shift in cytokine production can promote the differentiation of naive T cells towards a Th2 phenotype, which is characteristic of allergic responses. Histamine also induces the production of various chemokines by DCs, contributing to the recruitment of other immune cells.
T Cells
Histamine can directly influence T-cell function and differentiation.
-
Th2 Polarization: By modulating the cytokine environment produced by DCs, histamine indirectly promotes the development of Th2 cells. Furthermore, the H4 receptor is preferentially expressed on Th2 cells, and its activation can enhance their effector functions.
Other Cell Types
-
Airway Epithelial Cells and Fibroblasts: In the context of allergic airway inflammation, histamine can act on non-immune cells. It can potentiate NF-κB-dependent transcription and the release of pro-inflammatory mediators like IL-6 and IL-8 from human airway epithelial cells. Similarly, histamine can stimulate the production of NF-κB-controlled cytokines by orbital fibroblasts.
Signaling Pathways Activated by Histamine
The diverse cellular effects of histamine are mediated by distinct intracellular signaling pathways coupled to its receptors.
H1 Receptor Signaling
The histamine H1 receptor is primarily coupled to the Gq/11 family of G-proteins.
// Nodes Histamine [label="Histamine\nHydrochloride", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H1R [label="H1 Receptor", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Gq11 [label="Gq/11", fillcolor="#FBBC05", fontcolor="#202124"]; PLC [label="Phospholipase C\n(PLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP3", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; DAG [label="DAG", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; ER [label="Endoplasmic\nReticulum", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Ca2 [label="Ca²⁺\n(intracellular)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PKC [label="Protein Kinase C\n(PKC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; NFkB [label="NF-κB\nActivation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Response [label="Cellular Response\n(e.g., Cytokine Release)", shape=cds, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges Histamine -> H1R [label="Binds"]; H1R -> Gq11 [label="Activates"]; Gq11 -> PLC [label="Activates"]; PLC -> PIP2 [label="Cleaves"]; PIP2 -> IP3 [dir=none]; PIP2 -> DAG [dir=none]; IP3 -> ER [label="Binds to\nIP3 Receptor"]; ER -> Ca2 [label="Releases"]; DAG -> PKC [label="Activates"]; Ca2 -> PKC [label="Activates"]; PKC -> NFkB; NFkB -> Response; } DOT Caption: Histamine H1 Receptor Signaling Pathway.
Activation of the H1 receptor leads to the dissociation of the Gαq subunit, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. The increased intracellular calcium and DAG together activate protein kinase C (PKC), which can then phosphorylate downstream targets, leading to the activation of transcription factors such as NF-κB and subsequent gene expression of inflammatory mediators.
H4 Receptor Signaling
The histamine H4 receptor is coupled to the Gi/o family of G-proteins.
// Nodes Histamine [label="Histamine\nHydrochloride", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H4R [label="H4 Receptor", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Gio [label="Gi/o", fillcolor="#FBBC05", fontcolor="#202124"]; AC [label="Adenylyl Cyclase", fillcolor="#5F6368", fontcolor="#FFFFFF"]; cAMP [label="cAMP", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; BetaGamma [label="Gβγ", fillcolor="#FBBC05", fontcolor="#202124"]; PLC_beta [label="Phospholipase C-β\n(PLC-β)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ca2_mobilization [label="Ca²⁺ Mobilization", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; MAPK [label="MAPK\nActivation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Response [label="Cellular Response\n(e.g., Chemotaxis,\nDegranulation)", shape=cds, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges Histamine -> H4R [label="Binds"]; H4R -> Gio [label="Activates"]; Gio -> AC [label="Inhibits"]; AC -> cAMP [label="Decreases"]; Gio -> BetaGamma [label="Releases"]; BetaGamma -> PLC_beta [label="Activates"]; PLC_beta -> Ca2_mobilization; Ca2_mobilmobilization -> MAPK; MAPK -> Response; cAMP -> Response [style=dashed, label="Modulates"]; } DOT Caption: Histamine H4 Receptor Signaling Pathway.
Activation of the H4 receptor leads to the inhibition of adenylyl cyclase by the Gαi subunit, resulting in decreased intracellular cyclic AMP (cAMP) levels. The dissociated Gβγ subunits can activate downstream effectors, including phospholipase C (PLC), leading to intracellular calcium mobilization. H4 receptor activation is also linked to the activation of the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cellular processes like chemotaxis and cytokine production.
Quantitative Data on this compound's Effects
The following tables summarize quantitative data from various in vitro studies on the effects of this compound.
Table 1: Histamine-Induced Mast Cell Degranulation
| Cell Type | Histamine Concentration | Degranulation (% of total) | Reference |
| HMC-1 | 10 µM | 26.48% | |
| LAD-2 | 10 µM | 28.86% | |
| Cord blood-derived mast cells | 10 µM | 53.92% |
Table 2: Histamine-Induced Cytokine and Chemokine Release from Dendritic Cells
| Mediator | Histamine Concentration | Effect | Reference |
| IL-12 | 10 µM | Inhibition of LPS-induced release | |
| IL-10 | 10 µM | Increased production | |
| IL-6 | 10⁻⁵ M | Increased production | |
| IL-8 | 10⁻⁵ M | Increased production | |
| MCP-1 | 10⁻⁵ M | Increased production | |
| MIP-1α | 10⁻⁵ M | Increased production |
Table 3: Histamine-Induced Responses in Eosinophils
| Response | Histamine Concentration Range | Effect | Reference |
| Shape Change | 0.004–2 µM | Concentration-dependent increase | |
| Actin Polymerization | 0.015–10 µM | Induced | |
| CD11b Upregulation | 0.004–10 µM | Significant upregulation | |
| Intracellular Ca²⁺ Mobilization | 10–100 µM | Induced |
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon existing research. Below are outlines of key experimental protocols used to study the effects of this compound in vitro.
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
// Nodes Start [label="Start:\nMast Cell Culture", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Sensitize [label="Sensitize cells with IgE\n(optional, for Ag-induced degranulation)", fillcolor="#FBBC05", fontcolor="#202124"]; Wash [label="Wash cells to remove\nunbound IgE", fillcolor="#F1F3F4", fontcolor="#202124"]; Stimulate [label="Stimulate with Histamine HCl\n(or other secretagogues)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate [label="Incubate at 37°C", fillcolor="#F1F3F4", fontcolor="#202124"]; Centrifuge [label="Centrifuge to pellet cells", fillcolor="#F1F3F4", fontcolor="#202124"]; Collect_Supernatant [label="Collect supernatant\n(contains released β-hexosaminidase)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Lyse_Cells [label="Lyse cell pellet\n(contains remaining β-hexosaminidase)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Assay_Supernatant [label="Assay supernatant with substrate\n(p-NAG)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Assay_Lysate [label="Assay lysate with substrate\n(p-NAG)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Measure_Absorbance [label="Measure absorbance at 405 nm", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Calculate_Release [label="Calculate % Degranulation", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges Start -> Sensitize; Sensitize -> Wash; Wash -> Stimulate; Stimulate -> Incubate; Incubate -> Centrifuge; Centrifuge -> Collect_Supernatant; Centrifuge -> Lyse_Cells; Collect_Supernatant -> Assay_Supernatant; Lyse_Cells -> Assay_Lysate; Assay_Supernatant -> Measure_Absorbance; Assay_Lysate -> Measure_Absorbance; Measure_Absorbance -> Calculate_Release; } DOT Caption: Workflow for β-Hexosaminidase Degranulation Assay.
-
Cell Culture: Culture mast cells (e.g., LAD-2, HMC-1, or primary cells) under appropriate conditions.
-
Sensitization (Optional): For studies involving antigen-induced degranulation, sensitize cells with IgE overnight.
-
Washing: Wash cells to remove unbound IgE and resuspend in a suitable buffer (e.g., Tyrode's buffer).
-
Stimulation: Aliquot cells into a 96-well plate and add this compound at various concentrations. Include positive (e.g., ionomycin) and negative (buffer alone) controls.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Separation: Centrifuge the plate to pellet the cells.
-
Sample Collection: Carefully collect the supernatant, which contains the released β-hexosaminidase. Lyse the remaining cell pellet with a detergent (e.g., Triton X-100) to measure the total cellular β-hexosaminidase content.
-
Enzymatic Assay: Add a substrate solution (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide, p-NAG) to both the supernatant and the cell lysate samples. Incubate to allow for the enzymatic reaction.
-
Measurement: Stop the reaction and measure the absorbance at 405 nm.
-
Calculation: Calculate the percentage of degranulation as (Absorbance of supernatant / (Absorbance of supernatant + Absorbance of lysate)) x 100.
Cytokine and Chemokine Measurement (ELISA)
-
Cell Culture and Stimulation: Culture the desired cells (e.g., dendritic cells, mast cells) in a multi-well plate. Stimulate with this compound for a specified period (e.g., 24-48 hours).
-
Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.
-
ELISA Procedure: Perform a sandwich ELISA for the specific cytokine or chemokine of interest according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Blocking non-specific binding sites.
-
Adding the collected supernatants and a standard curve of the recombinant cytokine/chemokine.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Adding a substrate that produces a colorimetric or chemiluminescent signal.
-
-
Data Analysis: Measure the signal using a plate reader and calculate the concentration of the cytokine/chemokine in the samples by interpolating from the standard curve.
Analysis of Signaling Pathways
-
Cell Culture and Stimulation: Culture cells to an appropriate confluency and serum-starve them to reduce basal signaling. Stimulate with this compound for various short time points (e.g., 0, 5, 15, 30 minutes).
-
Cell Lysis: Immediately lyse the cells on ice with a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-p38 MAPK).
-
Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-p38 MAPK) to normalize for loading differences.
-
Transfection: Co-transfect cells (e.g., HEK293T or a relevant immune cell line) with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Stimulation: After allowing for
Foundational Studies on Histamine Hydrochloride and Mast Cell Degranulation: A Technical Guide
Abstract
This technical guide provides an in-depth examination of the foundational principles governing histamine's role in mast cell degranulation. Mast cells are pivotal effector cells in allergic and inflammatory responses, releasing a potent array of pre-formed mediators, with histamine (B1213489) being the most prominent.[1][2] This document delineates the core mechanisms of mast cell activation, focusing on both the classical IgE-mediated pathway and the often-overlooked autocrine and paracrine feedback loops initiated by histamine itself through its receptors.[3][4] We present detailed experimental protocols for inducing and quantifying mast cell degranulation, a cornerstone of research in this field. Quantitative data from key studies are summarized in tabular form for comparative analysis. Furthermore, critical signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear, logical representation of these complex biological processes. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of histamine and mast cell biology to inform the development of novel therapeutics for allergic and inflammatory diseases.
Introduction to Mast Cells and Histamine
Mast cells are tissue-resident immune cells of myeloid lineage that act as critical sentinels in host defense and pathophysiology.[5] They are most abundant in tissues that form a barrier to the external environment, such as the skin, airways, and gastrointestinal tract.[1] A defining feature of mast cells is their cytoplasm, which is replete with hundreds of granules. These granules are storage pouches for a vast arsenal (B13267) of biologically active mediators.[1][6]
Upon activation by various stimuli, mast cells undergo a rapid process known as degranulation, where the granular membrane fuses with the cell membrane, releasing these pre-stored mediators into the extracellular milieu.[7][8] Among these mediators, histamine is a primary and potent biogenic amine.[9] It is synthesized from the amino acid L-histidine by the enzyme L-histidine decarboxylase and stored in these granules.[6][10] The release of histamine initiates a cascade of events that characterize the inflammatory and allergic response, including vasodilation, increased vascular permeability, and smooth muscle contraction.[8]
Mechanisms of Mast Cell Degranulation
Mast cell activation is a tightly regulated process initiated by diverse stimuli, leading to the release of histamine and other inflammatory mediators. The activation can occur through several pathways, most notably IgE-mediated and non-IgE-mediated mechanisms.
IgE-Mediated Activation: The Classical Pathway
The most well-characterized pathway for mast cell activation is triggered by allergens. This process begins when B cells produce allergen-specific Immunoglobulin E (IgE) antibodies.[1] These IgE antibodies then bind to the high-affinity IgE receptor, FcεRI, which is abundantly expressed on the surface of mast cells.[4][11] When the same allergen is re-encountered, it cross-links the FcεRI-bound IgE molecules, initiating a complex intracellular signaling cascade.[4][8] This receptor aggregation leads to the phosphorylation of key signaling proteins, activation of phospholipase C (PLC), and the subsequent generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, a critical step for degranulation.[4][7]
Histamine-Mediated Autocrine and Paracrine Activation
Histamine itself can act as a signaling molecule that modulates mast cell function. Mast cells express several types of histamine receptors, with the Histamine H4 Receptor (H4R) being highly expressed and playing a significant role in pro-inflammatory responses.[3][12] When histamine binds to H4R, a G protein-coupled receptor (GPCR), it initiates a signaling cascade that can amplify the allergic response.[3][13] H4R stimulation leads to the mobilization of intracellular calcium, which can prime mast cells for activation or directly induce degranulation.[3] This positive feedback loop can increase mast cell chemotaxis, drawing more mast cells to the site of inflammation, and enhance the production of cytokines and chemokines.[3][12]
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. Mechanisms of antihistamines and mast cell stabilizers in ocular allergic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. G Protein-coupled receptors and the modification of FcεRI-mediated mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dspace.iiti.ac.in [dspace.iiti.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. Don’t Overreact: Research Pinpoints Mast Cell Receptor in Immune Response, Disease Signs | College of Veterinary Medicine at MSU [cvm.msu.edu]
- 8. youtube.com [youtube.com]
- 9. Regulation of plasma histamine levels by the mast cell clock and its modulation by stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Roles of IgE and Histamine in Mast Cell Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. Frontiers | The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets [frontiersin.org]
- 13. Role of Histamine in Modulating the Immune Response and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Histamine Hydrochloride in Central Nervous System Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Histamine (B1213489), a biogenic amine synthesized from the amino acid histidine, has long been recognized for its role in peripheral allergic reactions and gastric acid secretion. However, its function as a neurotransmitter and neuromodulator within the central nervous system (CNS) is of increasing interest in the context of various neurological and psychiatric disorders. Histaminergic neurons, located exclusively in the tuberomamillary nucleus (TMN) of the posterior hypothalamus, project throughout the brain, influencing processes such as wakefulness, cognition, and neuroinflammation.[1][2] Dysregulation of the histaminergic system has been implicated in the pathophysiology of Alzheimer's disease, Parkinson's disease, schizophrenia, and narcolepsy. This technical guide provides a comprehensive overview of the involvement of histamine and its receptors in these CNS disorders, with a focus on quantitative data, experimental methodologies, and signaling pathways to inform future research and drug development.
The Histaminergic System in the Central Nervous System
The synthesis of histamine in the brain is catalyzed by the enzyme histidine decarboxylase (HDC).[3] Following its release, histamine's actions are mediated by four distinct G-protein coupled receptors: H1, H2, H3, and H4.[2][4][5] The primary mechanism for histamine inactivation in the CNS is methylation by histamine N-methyltransferase (HNMT).[1][6]
Histamine Receptors and Signaling Pathways
The four histamine receptors are coupled to different G-proteins and activate distinct downstream signaling cascades.
-
Histamine H1 Receptor (H1R): Coupled to Gq/11, H1R activation stimulates phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[2][6] This results in an increase in intracellular calcium and activation of protein kinase C (PKC).[7]
-
Histamine H2 Receptor (H2R): Coupled to Gs, H2R activation stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and activation of protein kinase A (PKA).[4][8][9]
-
Histamine H4 Receptor (H4R): Also coupled to Gi/o, H4R activation inhibits adenylyl cyclase and leads to calcium mobilization.[2][4][12]
Histamine's Role in CNS Disorders
Alterations in the brain's histaminergic system are associated with the pathophysiology of several CNS disorders.
Alzheimer's Disease
In Alzheimer's disease (AD), there is evidence of histaminergic system dysfunction.[4][5] This includes degeneration of the tuberomamillary nucleus, the source of histaminergic neurons.[13] The histaminergic system plays a role in cognition, and its impairment may contribute to the cognitive decline seen in AD.[13] Targeting histamine receptors, particularly H2 and H3, is being explored as a therapeutic strategy.[4][5][13] H3 receptor inverse agonists are of particular interest as they can enhance the release of histamine and other neurotransmitters, potentially improving cognitive function.[9][13][14]
| Parameter | Finding in Alzheimer's Disease | Reference |
| Histaminergic Neurons | Significant loss reported in patients. | [13] |
| H3 Receptor | Identified as a therapeutic target for cognitive deficits. | [9][13] |
| H2 Receptor | Regulation of H2R may be efficient in AD therapy. | [4][5][13] |
Parkinson's Disease
| Brain Region | Histamine Concentration Increase (vs. Control) | Reference |
| Putamen | 159% | [15] |
| Substantia Nigra pars compacta | 201% | [15] |
| Internal Globus Pallidus | 234% | [15] |
| External Globus Pallidus | 200% | [15] |
Schizophrenia
The histaminergic system is also implicated in the pathophysiology of schizophrenia.[18][19][20][21] Evidence suggests a hyperactivity of histamine neurons in response to substances that can induce psychosis, such as methamphetamine and NMDA receptor antagonists.[18] Both typical and atypical antipsychotics have been shown to modulate the activity of histaminergic neurons.[18] H3 receptor antagonists/inverse agonists have demonstrated antipsychotic-like properties in animal models of schizophrenia.[18][22] This has led to the exploration of H3 receptor ligands as a potential treatment for the cognitive and negative symptoms of schizophrenia.[22][23]
| Parameter | Finding in Schizophrenia | Reference |
| Histamine Neuron Activity | Hyperactivity induced by psychotomimetics. | [18] |
| H3 Receptor Antagonists | Display antipsychotic-like properties in animal models. | [18][22] |
| N-tele-methylhistamine | Elevated levels in the cerebrospinal fluid of patients. | [22] |
| H1 Receptor Binding | Decreased in the prefrontal cortex of patients. | [22] |
Experimental Methodologies
A variety of experimental techniques are employed to investigate the role of the histaminergic system in the CNS.
In Vivo Microdialysis for Histamine Measurement
In vivo microdialysis is a technique used to measure the extracellular concentrations of neurotransmitters, including histamine, in the brain of awake, freely moving animals.[24]
Protocol:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest.
-
Perfusion: The probe is perfused with a physiological solution (e.g., artificial cerebrospinal fluid) at a slow, constant flow rate (typically 0.5-2 µL/min).
-
Dialysate Collection: Small molecules, including histamine, diffuse across the semipermeable membrane of the probe into the perfusion fluid. The resulting solution, the dialysate, is collected at regular intervals.
-
Sample Analysis: The concentration of histamine in the dialysate is quantified using a highly sensitive analytical method, such as high-performance liquid chromatography (HPLC) with fluorescence detection or mass spectrometry.
Whole-Cell Patch-Clamp Electrophysiology
Whole-cell patch-clamp electrophysiology is used to study the electrical properties of single neurons, such as histaminergic neurons in the tuberomamillary nucleus.[25][26][27]
Protocol:
-
Brain Slice Preparation: The animal is euthanized, and the brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Brain slices containing the region of interest (e.g., the hypothalamus) are prepared using a vibratome.
-
Recording Setup: The brain slice is transferred to a recording chamber on a microscope stage and continuously perfused with oxygenated aCSF.
-
Pipette Positioning: A glass micropipette with a fine tip (resistance of 3-7 MΩ) is filled with an internal solution that mimics the intracellular environment of the neuron. The micropipette is carefully positioned onto the surface of a target neuron.
-
Seal Formation and Whole-Cell Configuration: Gentle suction is applied to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane. A brief pulse of suction is then applied to rupture the membrane patch, establishing the whole-cell configuration.
-
Data Acquisition: The electrical activity of the neuron, such as resting membrane potential, action potentials, and synaptic currents, is recorded using a specialized amplifier and data acquisition software.
Positron Emission Tomography (PET) Imaging
Positron Emission Tomography (PET) is a non-invasive imaging technique used to visualize and quantify the distribution and density of receptors, such as histamine receptors, in the living human brain.[8][28][29]
Protocol:
-
Radioligand Synthesis: A PET radioligand specific for the target receptor (e.g., [11C]doxepin for H1 receptors) is synthesized.[28][29]
-
Subject Preparation: The subject is positioned in the PET scanner.
-
Radioligand Injection: The radioligand is injected intravenously.
-
Image Acquisition: The PET scanner detects the gamma rays emitted from the annihilation of positrons from the radioligand, and these data are used to reconstruct a 3D image of the radioligand's distribution in the brain.
-
Data Analysis: The binding potential of the radioligand is calculated to provide a measure of receptor density. In drug occupancy studies, a baseline scan is compared to a scan performed after the administration of a drug to determine the percentage of receptors occupied by the drug.
Quantitative Data on Histamine Receptor Ligands
The development of selective ligands for histamine receptors is crucial for both research and therapeutic purposes. The following table summarizes the binding affinities (Ki or EC50) of histamine and some selected ligands for the four histamine receptors.
| Compound | H1R Ki (nM) | H2R EC50 (µM) | H3R EC50 (µM) | H4R EC50 (µM) | Reference |
| Histamine | - | 2.1 ± 1.1 | 0.024 ± 0.0012 | 0.013 ± 0.0011 | [30] |
| Cetirizine | ~6 | - | - | - | [31] |
| AR71 (H3R antagonist) | >2500 | - | 24 (Ki) | >2500 | [28] |
Conclusion and Future Directions
The histaminergic system plays a complex and multifaceted role in the CNS, and its dysregulation is increasingly recognized as a significant factor in a range of neurological and psychiatric disorders. The development of more selective and potent histamine receptor ligands, coupled with advanced experimental techniques, will be instrumental in further elucidating the precise mechanisms by which histamine influences brain function and in developing novel therapeutic strategies for these debilitating conditions. Future research should focus on understanding the intricate interactions between the histaminergic system and other neurotransmitter systems, as well as the role of neuroinflammation in histamine-related CNS pathology.
References
- 1. Hydroxyzine - Wikipedia [en.wikipedia.org]
- 2. Histamine H4 receptor - Wikipedia [en.wikipedia.org]
- 3. Correlation of apparent affinity values from H3-receptor binding assays with apparent affinity (pKapp) and intrinsic activity (α) from functional bioassays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 6. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 7. Role of Histamine in Modulating the Immune Response and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Histamine H2 receptor - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 12. Molecular and biochemical pharmacology of the histamine H4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Harvard Bioscience | Life Sciences Equipment and Instruments [harvardbioscience.com]
- 15. researchgate.net [researchgate.net]
- 16. Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Histamine receptor signaling in energy homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 25. KEGG PATHWAY Database [genome.jp]
- 26. researchgate.net [researchgate.net]
- 27. journals.physiology.org [journals.physiology.org]
- 28. mdpi.com [mdpi.com]
- 29. researchgate.net [researchgate.net]
- 30. lirias.kuleuven.be [lirias.kuleuven.be]
- 31. Cetirizine - Wikipedia [en.wikipedia.org]
understanding the pharmacology of histamine dihydrochloride
An In-depth Technical Guide to the Pharmacology of Histamine (B1213489) Dihydrochloride (B599025)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histamine dihydrochloride, the hydrochloride salt of the biogenic amine histamine, is a potent immunomodulator with a multifaceted pharmacological profile. While histamine is endogenously associated with allergic and inflammatory responses, the exogenous administration of histamine dihydrochloride has been leveraged for therapeutic purposes, most notably in oncology. Marketed in the European Union under the trade name Ceplene®, it is used in combination with low-dose interleukin-2 (B1167480) (IL-2) for the prevention of relapse in adult patients with Acute Myeloid Leukemia (AML) in their first complete remission.[1][2][3] Histamine dihydrochloride is also an FDA-approved active ingredient in over-the-counter (OTC) topical analgesics for the temporary relief of minor muscle and joint pain.[1]
This technical guide provides a comprehensive overview of the pharmacology of histamine dihydrochloride, focusing on its mechanism of action, receptor signaling, pharmacokinetics, and clinical application, with a particular emphasis on its role in cancer immunotherapy.
Mechanism of Action
The therapeutic effects of histamine dihydrochloride are primarily mediated through its interaction with the four subtypes of histamine G-protein coupled receptors (GPCRs): H1, H2, H3, and H4. Its principal application in AML immunotherapy hinges on its ability to counteract immunosuppression within the tumor microenvironment.[4][5]
The core mechanism involves the inhibition of reactive oxygen species (ROS) formation by myeloid-derived suppressor cells (MDSCs), such as monocytes and granulocytes.[4][6][7][8] These cells express histamine H2 receptors, and the binding of histamine dihydrochloride inhibits the NADPH oxidase (NOX2) enzyme, a major source of immunosuppressive ROS.[9] By mitigating this oxidative stress, histamine dihydrochloride protects crucial cytotoxic immune effector cells, namely Natural Killer (NK) cells and T-cells, from inactivation and apoptosis.[6][7][10][11] This protective effect allows for enhanced immune-mediated killing of residual leukemic cells, a mechanism that is synergistic with the immune-stimulating properties of co-administered IL-2.[4][10][12]
Histamine Receptor Signaling Pathways
Histamine dihydrochloride is a non-selective agonist at all four histamine receptors, each coupled to distinct intracellular signaling cascades. The net physiological and pharmacological effect is determined by the specific receptor subtypes expressed on target cells.
H1 Receptor (H1R) Signaling
Primarily located on smooth muscle, endothelial cells, and central nervous system neurons, the H1 receptor is coupled to Gαq/11 proteins.[2][13] Activation initiates the phospholipase C (PLC) pathway, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, while DAG activates protein kinase C (PKC), culminating in downstream cellular responses like smooth muscle contraction and increased vascular permeability.[2][14]
H2 Receptor (H2R) Signaling
The H2 receptor is prominently expressed on gastric parietal cells, immune cells (including monocytes and MDSCs), and smooth muscle cells.[13] It is coupled to Gαs proteins. Agonist binding activates adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[5][15] cAMP, a key second messenger, subsequently activates Protein Kinase A (PKA), which phosphorylates various downstream targets to mediate cellular responses, such as the inhibition of ROS production in myeloid cells.[5][6]
H3 Receptor (H3R) Signaling
The H3 receptor is primarily expressed in the central nervous system, where it functions as a presynaptic autoreceptor on histaminergic neurons and as a heteroreceptor on other neurons, inhibiting the release of various neurotransmitters (e.g., dopamine, acetylcholine, norepinephrine).[16][17] It couples to Gαi/o proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[16][18]
H4 Receptor (H4R) Signaling
The H4 receptor is predominantly expressed on cells of hematopoietic origin, including mast cells, eosinophils, basophils, and dendritic cells, highlighting its role in immune and inflammatory processes.[19][20] Similar to the H3 receptor, it couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cAMP.[21] H4R activation also mobilizes intracellular Ca2+ and activates the MAPK pathway, mediating responses such as chemotaxis of immune cells.[20][21]
References
- 1. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 2. ashpublications.org [ashpublications.org]
- 3. CEPLENE - CT 8468 - Version anglaise [has-sante.fr]
- 4. stemcell.com [stemcell.com]
- 5. benchchem.com [benchchem.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Histamine dihydrochloride: in the management of acute myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Histamine reduces susceptibility to natural killer cells via down-regulation of NKG2D ligands on human monocytic leukaemia THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Histamine dihydrochloride: inhibiting oxidants and synergising IL-2-mediated immune activation in the tumour microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Histamine dihydrochloride for the treatment of acute myeloid leukemia, malignant melanoma and renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Improved leukemia-free survival after postconsolidation immunotherapy with histamine dihydrochloride and interleukin-2 in acute myeloid leukemia: results of a randomized phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An Optimized Multi-parameter Flow Cytometry Protocol for Human T Regulatory Cell Analysis on Fresh and Viably Frozen Cells, Correlation with Epigenetic Analysis, and Comparison of Cord and Adult Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measuring Histamine and Cytokine Release from Basophils and Mast Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Measuring histamine and cytokine release from basophils and mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. merckmillipore.com [merckmillipore.com]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Spotlight on histamine dihydrochloride in acute myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Histamine Hydrochloride on Cytokine Profiles in Immune Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Histamine (B1213489), a well-known mediator of allergic reactions, plays a complex and multifaceted role in the regulation of the immune system. Its effects are mediated through four distinct G protein-coupled receptors (GPCRs): H1R, H2R, H3R, and H4R, each with a unique tissue distribution and signaling pathway. The engagement of these receptors on various immune cells, including T lymphocytes, dendritic cells, macrophages, and mast cells, leads to a significant modulation of cytokine production, thereby influencing the nature and direction of immune responses. This technical guide provides an in-depth analysis of the effects of histamine hydrochloride on cytokine profiles in key immune cells, presenting quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways involved. Understanding these interactions is crucial for the development of novel therapeutic strategies targeting histamine receptors in a range of inflammatory, allergic, and autoimmune diseases.
Histamine's Influence on T Cell Cytokine Profiles
Histamine differentially regulates the balance between T helper 1 (Th1) and T helper 2 (Th2) cells, primarily through the expression patterns of H1 and H2 receptors on these subsets.
1.1. Th1 Cells
Th1 cells, which are critical for cell-mediated immunity, predominantly express the H1R.[1] Activation of H1R on Th1 cells has been shown to potentiate IFN-γ production, a hallmark cytokine of the Th1 response.[2]
1.2. Th2 Cells
Conversely, Th2 cells, which mediate humoral immunity and allergic responses, are influenced by histamine primarily through the H2R. Histamine enhances the secretion of Th2-associated cytokines such as IL-4, IL-5, IL-10, and IL-13, while inhibiting the production of Th1 cytokines like IL-2 and IFN-γ.[3] This effect is mediated through the H2 receptor and involves the activation of protein kinase A (PKA).[3]
1.3. Quantitative Data on T Cell Cytokine Production
Data presented as mean ± SD or as representative of multiple experiments. Concentrations of histamine and stimuli may vary between studies.
| Immune Cell Subset | Histamine Receptor | Cytokine | Effect of Histamine | Quantitative Change | Reference |
| Human Th1 Clones | H2R | IFN-γ | Inhibition | P<0.02 | [4] |
| Human Th0 Clones | H2R | IL-4 | Inhibition (dose-dependent) | P<0.02 | [4] |
| Human Th0 Clones | H2R | IFN-γ | Slight Inhibition | Not specified | [4] |
| Murine T-cells (co-cultured with DCs) | H2R | IL-10 | Enhanced Production | Not specified | [5] |
| Murine T-cells (co-cultured with DCs) | Not specified | IFN-γ | Increased Production | Not specified | [5] |
Modulation of Dendritic Cell (DC) Cytokine Secretion by Histamine
Dendritic cells are potent antigen-presenting cells that orchestrate adaptive immune responses. Histamine significantly alters their maturation and cytokine secretion profile, thereby influencing T cell polarization.
Immature DCs express both H1R and H2R.[6] Histamine, in the presence of a maturation signal like lipopolysaccharide (LPS), dramatically alters the cytokine repertoire of mature DCs.[7][8] Specifically, histamine acting on the H2R increases the production of the anti-inflammatory cytokine IL-10 and reduces the secretion of the key Th1-polarizing cytokine IL-12.[6][7] This shift in the IL-10/IL-12 ratio promotes the differentiation of naive T cells towards a Th2 phenotype.[7] In some contexts, histamine has also been shown to induce the production of pro-inflammatory cytokines and chemokines such as IL-6 and IL-8 in immature DCs.[2]
2.1. Quantitative Data on Dendritic Cell Cytokine Production
Data presented as mean ± SD or as representative of multiple experiments. Concentrations of histamine and stimuli may vary between studies.
| Immune Cell | Histamine Receptor | Cytokine | Effect of Histamine (with LPS) | Quantitative Change | Reference |
| Human Monocyte-Derived DCs | H2R | IL-12 p70 | Dose-dependent Inhibition | ~50% inhibition at 10 µM | [7][8] |
| Human Monocyte-Derived DCs | H2R | IL-10 | Increased Expression | Not specified | [7] |
| Human Monocyte-Derived DCs | Not specified | IL-8 | Increased Expression | Not specified | [7] |
| Human Monocyte-Derived DCs | Not specified | IL-6 | Blocked Induction | Not specified | [7] |
| Human Monocyte-Derived DCs | Not specified | IL-1α, IL-1β | Blocked Induction | Not specified | [7] |
| Murine Bone Marrow-Derived DCs | H2R | IL-12 | Suppressed Production | Not specified | [5] |
| Murine Bone Marrow-Derived DCs | H2R | IL-10 | Enhanced Production | Not specified | [5] |
Histamine's Impact on Macrophage Cytokine Profiles
Macrophages are key players in both innate and adaptive immunity, and their function is significantly modulated by histamine.
In human lung macrophages, histamine, acting through the H1R, induces the production of the pro-inflammatory cytokine IL-6.[9] In contrast, activation of H2R in rat peritoneal macrophages inhibits the production of TNF-α and IL-12 when stimulated with LPS.[10] Furthermore, histamine can increase the synthesis and release of the anti-inflammatory cytokine IL-10 from alveolar macrophages via H2 and H3 receptors, an effect mediated by prostaglandin (B15479496) E2 (PGE2) and nitric oxide (NO).[11]
3.1. Quantitative Data on Macrophage Cytokine Production
Data presented as mean ± SD from multiple experiments. Histamine concentrations ranged from 10⁻⁶ to 10⁻⁴ M.
| Immune Cell | Histamine Receptor | Cytokine | Effect of Histamine | Quantitative Change (at 10⁻⁴ M Histamine) | Reference |
| Human Lung Macrophages | H1R | IL-6 | Increased Release | ~2.5 ng/mg protein (vs. <0.5 in control) | [5] |
| Human Lung Macrophages | Not specified | TNF-α | No Significant Change | - | [5] |
| Human Lung Macrophages | Not specified | IL-1β | No Significant Change | - | [5] |
| Human Alveolar Macrophages | H2R/H3R | IL-10 | Increased Release (2.2-fold unstimulated, 1.7-fold with LPS) | Not specified | [11] |
| Rat Peritoneal Macrophages | H2R | TNF-α | Concentration-dependent Inhibition | Not specified | [10] |
| Rat Peritoneal Macrophages | H2R | IL-12 | Concentration-dependent Inhibition | Not specified | [10] |
Histamine-Induced Cytokine Release from Mast Cells
Mast cells are a major source of histamine and also express histamine receptors, creating a potential for autocrine and paracrine regulation. The H4R is highly expressed on mast cells and its stimulation exacerbates histamine and cytokine generation.[12]
Activation of H4R on human mast cells induces the expression of a wide array of pro-inflammatory cytokines and chemokines, including IL-1β, IL-4, IL-5, IL-6, IL-8, IL-13, and TNF-α.[13] The signaling pathways involved in H4R-mediated cytokine release in mast cells include the ERK and PI3K pathways.[1][7]
4.1. Quantitative Data on Mast Cell Cytokine Production
Data represents the concentration of cytokines in pg/mL from human mast cells stimulated via the H4R.
| Immune Cell | Histamine Receptor | Cytokine/Chemokine | Concentration (pg/mL) | Reference |
| Human Mast Cells | H4R | IL-1β | 34.24 | [13] |
| Human Mast Cells | H4R | IL-4 | 401.34 | [13] |
| Human Mast Cells | H4R | IL-5 | 64.21 | [13] |
| Human Mast Cells | H4R | IL-6 | 221.27 | [13] |
| Human Mast Cells | H4R | IL-8 (CXCL8) | 818.32 | [13] |
| Human Mast Cells | H4R | IL-13 | 1044 | [13] |
| Human Mast Cells | H4R | MCP-1 (CCL2) | 106 | [13] |
Signaling Pathways of Histamine Receptors in Cytokine Regulation
The diverse effects of histamine on cytokine production are a direct result of the distinct signaling pathways activated by each histamine receptor subtype.
5.1. H1 Receptor Signaling
The H1R primarily couples to the Gαq/11 family of G proteins.[8] Ligand binding activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[14] IP3 mediates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[14] These events can lead to the activation of transcription factors such as NF-κB, which promotes the expression of pro-inflammatory cytokines.[14][15]
References
- 1. med.virginia.edu [med.virginia.edu]
- 2. Intracellular Cytokine Staining Protocol [anilocus.com]
- 3. Different modulation by histamine of IL-4 and interferon-gamma (IFN-γ) release according to the phenotype of human Th0, Th1 and Th2 clones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 6. Histamine H₄ receptor activation enhances LPS-induced IL-6 production in mast cells via ERK and PI3K activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Augmentation of Antigen Receptor–mediated Responses by Histamine H1 Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histamine acting on H1 receptor promotes inhibition of proliferation via PLC, RAC, and JNK-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antigen-stimulated IL-4, IL-13 and IFN-gamma production by human T cells at a single-cell level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of Histamine in Modulating the Immune Response and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PathWhiz [smpdb.ca]
- 12. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 13. SMPDB [smpdb.ca]
- 14. Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
discovery and history of histamine hydrochloride in scientific research
An In-depth Technical Guide on the Discovery and History of Histamine (B1213489) Hydrochloride in Scientific Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery of histamine and the pivotal role of its hydrochloride salt in scientific research. It details the historical context, the elucidation of its physiological functions through key experiments, and the characterization of its receptors and signaling pathways.
The Genesis of Histamine Research: Discovery and Synthesis
Histamine, a biogenic amine, was first synthesized in 1907 by Windaus and Vogt before its biological significance was understood.[1][2] Its discovery in a biological context occurred in 1910 when Sir Henry Hallett Dale and P.P. Laidlaw identified it as a contaminant in ergot extracts.[1][3] Dale's subsequent research was foundational, describing histamine's potent physiological effects, such as smooth muscle contraction and a dramatic fall in blood pressure, and noting its similarity to the body's response during anaphylactic shock.[2][4][5] This led to the hypothesis that histamine was a key mediator of allergic and inflammatory reactions.[3][6]
The name "histamine" was adopted to reflect its presence in tissues (from the Greek histos for tissue).[1] For research purposes, histamine is typically used as a salt to improve its stability and solubility. Histamine dihydrochloride (B599025) is the most common form, synthesized through the decarboxylation of L-histidine followed by treatment with hydrochloric acid to form the dihydrochloride salt.[7][8][9] This stable, water-soluble compound became an indispensable tool for pharmacologists.
Elucidating a Complex Role: The Histamine Receptors
The diverse and often opposing effects of histamine in different tissues suggested that it did not act through a single mechanism. This led to the concept of multiple histamine receptor subtypes. Through the development of selective agonists and antagonists, four distinct G protein-coupled receptors (GPCRs) have been identified.[5][10][11][12]
The groundbreaking work in this area led to two Nobel Prizes. Daniel Bovet received the prize in 1957 for discovering the first H1 receptor antagonists, which became the basis for modern antihistamines used to treat allergies.[2][5] Sir James Black was awarded the prize in 1988 for developing H2 receptor antagonists, revolutionizing the treatment of peptic ulcers by controlling gastric acid secretion.[2][5]
Data Presentation: Histamine Receptor Subtypes
The four main histamine receptor subtypes are summarized below.
| Receptor | Primary Locations | G-Protein Coupling | Primary Signaling Pathway | Key Physiological Functions |
| H1 | Smooth muscle, endothelial cells, central nervous system (CNS)[10][11] | Gq/11 | Phospholipase C activation, leading to increased IP₃ and DAG[10] | Allergic inflammation, vasodilation, increased vascular permeability, bronchoconstriction, neurotransmission.[11][13] |
| H2 | Gastric parietal cells, cardiac muscle, CNS[10][11] | Gs | Adenylyl cyclase activation, leading to increased cAMP[14] | Stimulation of gastric acid secretion, cardiac rhythm regulation.[11][13] |
| H3 | Primarily CNS (presynaptic)[10][11] | Gi/o | Inhibition of adenylyl cyclase, leading to decreased cAMP | Autoreceptor and heteroreceptor, modulating the release of histamine and other neurotransmitters (e.g., dopamine, serotonin).[11][13] |
| H4 | Immune cells (mast cells, eosinophils, T-cells), bone marrow[10][13] | Gi/o | Inhibition of adenylyl cyclase, leading to decreased cAMP | Immune response modulation, chemotaxis, cytokine production.[10][13] |
Histamine Signaling Pathways
The activation of H1 and H2 receptors initiates distinct intracellular signaling cascades that mediate the majority of histamine's well-characterized peripheral effects.
H1 Receptor Signaling Pathway
H2 Receptor Signaling Pathway
Key Experimental Protocols Featuring Histamine Hydrochloride
This compound has been central to classic pharmacological experiments that defined its physiological roles.
Experiment 1: Isolated Guinea Pig Ileum Preparation (H1-Mediated Contraction)
This ex vivo bioassay was famously used by Dale to demonstrate the smooth muscle contractile properties of histamine.
-
Objective: To demonstrate the dose-dependent contractile effect of histamine on intestinal smooth muscle and the antagonistic effect of an H1 blocker.
-
Methodology:
-
A segment of the terminal ileum from a guinea pig is excised and suspended in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) at 37°C and aerated with carbogen (B8564812) (95% O₂, 5% CO₂).
-
One end of the tissue is fixed, and the other is attached to an isotonic force transducer connected to a data acquisition system.
-
After an equilibration period, cumulative concentrations of this compound are added to the bath.
-
The magnitude of the isotonic contractions is recorded to generate a dose-response curve.
-
The experiment can be repeated after introducing an H1 antagonist (e.g., mepyramine) to the bath to demonstrate competitive inhibition.
-
-
Expected Outcome: this compound induces a robust, dose-dependent contraction of the ileum segment. This effect is significantly attenuated or abolished in the presence of an H1 antagonist.
Experiment 2: The Triple Response of Lewis (Cutaneous H1 and H2-Mediated Vascular Effects)
This in vivo human experiment demonstrates the classic inflammatory response to histamine in the skin.
-
Objective: To observe the three distinct vascular responses to an intradermal injection of histamine.
-
Methodology:
-
A small volume (e.g., 0.1 mL) of a sterile this compound solution (e.g., 10 µg/mL) is injected intradermally into the forearm of a human volunteer.
-
The site of injection is observed for 5-10 minutes.
-
-
Expected Outcome: The test elicits the "Triple Response":
-
Red Reaction: A localized red spot at the injection site due to capillary vasodilation (appears within seconds).
-
Wheal: Localized edema forming a raised bump due to increased capillary permeability (appears within minutes).
-
Flare: A diffuse, reddish area surrounding the wheal due to an axon reflex leading to arteriolar vasodilation.[13]
-
Workflow Diagram: Characterizing a Novel H1 Antagonist
Modern Applications and Ongoing Research
The utility of this compound extends into modern clinical practice and research. It remains the gold standard positive control in skin prick tests for diagnosing allergies.[15] Furthermore, its immunomodulatory properties are being exploited in new therapeutic areas. For instance, histamine dihydrochloride has been investigated as an adjunct therapy in acute myeloid leukemia (AML) to protect anti-leukemic immune cells from inactivation and prevent relapse.[16][17] Research also continues to explore the roles of H3 and H4 receptors in neurological disorders and immunoinflammatory conditions, respectively, opening new avenues for drug development.[5][6]
Conclusion
From its initial discovery as a tissue amine to the detailed characterization of its four receptor subtypes and complex signaling pathways, histamine has been a subject of intense scientific inquiry for over a century.[18] this compound has been an essential reagent throughout this history, enabling the foundational experiments that shaped our understanding of physiology, pharmacology, and immunology. Its continued use in clinical diagnostics and emerging therapeutic applications ensures that the long and storied history of histamine research will continue to evolve.
References
- 1. Histamine pharmacology: from Sir Henry Dale to the 21st century - PMC [pmc.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. Histamine - Wikipedia [en.wikipedia.org]
- 4. Historical Anecdotes and Breakthroughs of Histamine: From Discovery to Date | Bentham Science [eurekaselect.com]
- 5. Histamine receptors and antihistamines: from discovery to clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biochemistry, Histamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. WO2000039098A1 - Synthesis of histamine dihydrochloride - Google Patents [patents.google.com]
- 8. US6620942B2 - Synthesis of histamine dihydrochloride - Google Patents [patents.google.com]
- 9. allindianpatents.com [allindianpatents.com]
- 10. Histamine receptor - Wikipedia [en.wikipedia.org]
- 11. assaygenie.com [assaygenie.com]
- 12. Histamine Receptor Subtypes: Significance and symbolism [wisdomlib.org]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. clinicaltrials.eu [clinicaltrials.eu]
- 16. youtube.com [youtube.com]
- 17. What is the mechanism of Histamine Dihydrochloride? [synapse.patsnap.com]
- 18. One hundred years of histamine research - PubMed [pubmed.ncbi.nlm.nih.gov]
The Physiological Role of Histamine Hydrochloride: A Technical Guide for Researchers
An In-depth Examination of the Biogenic Amine's Function, Receptor Interactions, and Signaling Cascades
Abstract
Histamine (B1213489), a pivotal biogenic amine, plays a multifaceted role in numerous physiological and pathological processes.[1] Stored predominantly within mast cells and basophils, its release triggers a wide array of effects, from mediating allergic and inflammatory responses to acting as a neurotransmitter in the central nervous system.[2] This technical guide provides a comprehensive overview of the physiological functions of histamine, with a particular focus on its interactions with its four distinct G-protein coupled receptors (GPCRs): H1, H2, H3, and H4. We delve into the intricate signaling pathways activated by these receptors, present quantitative data on ligand binding affinities and tissue distribution, and provide detailed experimental protocols for the study of histamine's biological activities. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of histamine and its therapeutic modulation.
Introduction to Histamine as a Biogenic Amine
Histamine, chemically 2-(1H-imidazol-4-yl)ethanamine, is synthesized from the amino acid L-histidine via decarboxylation by the enzyme L-histidine decarboxylase.[3] It is a fundamental mediator in various biological systems, acting locally as an autacoid and more broadly as a neurotransmitter.[1] Its diverse functions are dictated by its binding to four distinct histamine receptor subtypes (H1R, H2R, H3R, and H4R), each coupled to different G-protein signaling cascades.[4] Understanding the specific roles and downstream effects of histamine-receptor interactions is crucial for the development of targeted therapeutics for a range of conditions, including allergies, peptic ulcers, and neurological disorders.
Quantitative Data
Histamine Receptor Binding Affinities
The affinity of various agonists and antagonists for the four histamine receptor subtypes is a critical determinant of their pharmacological effects. The inhibition constant (Ki) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.
| Receptor | Ligand | Type | Species | Ki (nM) |
| H1R | Histamine | Agonist | Human | ~100 |
| Mepyramine | Antagonist | Human | 2.29 | |
| Cetirizine | Antagonist | Human | 6[5] | |
| Levocetirizine | Antagonist | Human | 3[5] | |
| Desloratadine | Antagonist | Human | > Cetirizine[6] | |
| Loratadine | Antagonist | Human | < Fexofenadine[6] | |
| Fexofenadine | Antagonist | Human | > Loratadine[6] | |
| H2R | Histamine | Agonist | Human | ~1000 |
| Tiotidine | Antagonist | Guinea Pig | 40 | |
| Cimetidine | Antagonist | Human | - | |
| Ranitidine | Antagonist | Human | - | |
| H3R | Histamine | Agonist | Human | ~10 |
| (R)-α-Methylhistamine | Agonist | Rat | - | |
| Thioperamide | Antagonist/Inverse Agonist | Human | - | |
| Pitolisant | Antagonist/Inverse Agonist | Human | - | |
| H4R | Histamine | Agonist | Human | ~50 |
| 4-Methylhistamine | Agonist | Human | 50[7] | |
| JNJ 7777120 | Antagonist | Human | - |
Note: Ki values can vary depending on the experimental conditions, such as the radioligand used and the tissue or cell preparation.
Histamine Concentration in Human Tissues
Histamine is ubiquitously distributed throughout the body, with the highest concentrations found in tissues rich in mast cells.
| Tissue | Histamine Concentration |
| Skin | High |
| Lungs | High |
| Gastrointestinal Tract | High |
| Brain (Caudate-Putamen) | ~4-fold increase in hepatic encephalopathy patients[8] |
| Heart (Atrial Samples) | 845 ± 60.5 ng/g[9] |
| Plasma | Low (increases during allergic reactions)[10] |
Histamine Receptor Signaling Pathways
Histamine exerts its pleiotropic effects by activating four distinct G-protein coupled receptors. The signaling cascades initiated by each receptor are unique and lead to different physiological outcomes.
H1 Receptor Signaling
The H1 receptor primarily couples to Gq/11 proteins.[11] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[12] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[12] This cascade is central to the pro-inflammatory and allergic responses mediated by histamine, including smooth muscle contraction, increased vascular permeability, and sensory nerve stimulation.[4]
H2 Receptor Signaling
The H2 receptor is coupled to Gs proteins.[13] Upon activation, Gs stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[14] cAMP, in turn, activates protein kinase A (PKA), which phosphorylates various downstream targets.[14] This pathway is famously involved in the stimulation of gastric acid secretion by parietal cells in the stomach.[13] It also mediates smooth muscle relaxation and inhibits the synthesis of antibodies and pro-inflammatory cytokines.[13]
H3 Receptor Signaling
The H3 receptor is primarily expressed in the central nervous system and couples to Gi/o proteins.[15] Its activation inhibits adenylyl cyclase, leading to a decrease in cAMP levels.[16] The βγ subunits of the Gi/o protein can also directly modulate ion channels, such as inhibiting N-type calcium channels and activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels.[17] As a presynaptic autoreceptor, the H3 receptor provides negative feedback on histamine synthesis and release.[15] It also acts as a heteroreceptor to modulate the release of other neurotransmitters.[15]
H4 Receptor Signaling
The H4 receptor also couples to Gi/o proteins and is predominantly expressed on cells of hematopoietic origin, such as mast cells, eosinophils, and T cells.[18] Similar to the H3 receptor, its activation inhibits adenylyl cyclase.[19] The H4 receptor plays a crucial role in immunomodulation and inflammation, mediating chemotaxis of immune cells.[18]
Experimental Protocols
Radioligand Binding Assay for H1 Receptor
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the histamine H1 receptor using [3H]-mepyramine.[20]
Materials:
-
Membranes from cells expressing the histamine H1 receptor (e.g., HEK293-H1R cells)[1]
-
Radioligand: [3H]-mepyramine[1]
-
Unlabeled test compounds
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4[12]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4[12]
-
96-well plates
-
Glass fiber filters (pre-soaked in polyethyleneimine)[12]
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Prepare cell membranes from a suitable expression system.
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competition binding.
-
Reagent Addition:
-
Total Binding: Add assay buffer, [3H]-mepyramine, and membrane preparation.
-
Non-specific Binding: Add assay buffer, [3H]-mepyramine, membrane preparation, and a high concentration of an unlabeled H1 antagonist (e.g., mianserin).
-
Competition Binding: Add assay buffer, [3H]-mepyramine, membrane preparation, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at 25°C for a sufficient time to reach equilibrium (e.g., 4 hours).[20]
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
-
Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.
Cell-Based cAMP Assay for H2 Receptor
This protocol describes a cell-based assay to measure the functional activity of H2 receptor agonists and antagonists by quantifying changes in intracellular cAMP levels.[14]
Materials:
-
Cells expressing the histamine H2 receptor (e.g., CHO-H2R cells)[16]
-
Cell culture medium
-
Stimulation Buffer (e.g., HBSS with HEPES and BSA)[14]
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
Histamine and test compounds
-
cAMP detection kit (e.g., HTRF, FRET, or ELISA-based)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.
-
Cell Preparation: On the day of the assay, replace the culture medium with stimulation buffer containing a phosphodiesterase inhibitor.
-
Antagonist Pre-incubation (for antagonist mode): Add varying concentrations of the test antagonist and pre-incubate.
-
Agonist Stimulation: Add histamine (or test agonist) to the wells.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 10 minutes).[16]
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.
-
Data Analysis: Generate dose-response curves to determine EC50 values for agonists or IC50 values for antagonists.
[35S]GTPγS Binding Assay for H3 Receptor
This assay measures the activation of G-proteins coupled to the H3 receptor by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS.[13]
Materials:
-
Membranes from cells expressing the histamine H3 receptor[21]
-
[35S]GTPγS
-
GDP
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4)
-
H3 receptor agonists and antagonists
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Assay Setup: In assay tubes, combine the membrane preparation, GDP, and the test compound (agonist or antagonist).
-
Initiate Reaction: Add [35S]GTPγS to start the binding reaction.
-
Incubation: Incubate at 30°C for a specific time (e.g., 60 minutes).
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold buffer.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Determine the agonist-stimulated [35S]GTPγS binding and calculate EC50 or IC50 values.
Eosinophil Chemotaxis Assay for H4 Receptor
This assay measures the ability of H4 receptor agonists to induce the migration of eosinophils, a key function of this receptor in the immune response.[22]
Materials:
-
Human eosinophils (isolated from peripheral blood)[22]
-
Transwell inserts (with appropriate pore size, e.g., 5 µm)[7]
-
24-well plates
-
Assay Medium (e.g., RPMI-1640 with 0.1% BSA)[7]
-
H4 receptor agonist (e.g., 4-methylhistamine)[7]
-
Flow cytometer or hemocytometer for cell counting
Procedure:
-
Eosinophil Isolation: Isolate eosinophils from human peripheral blood using standard techniques.
-
Assay Setup: Place Transwell inserts into the wells of a 24-well plate.
-
Add Chemoattractant: Add the H4 receptor agonist to the lower chamber of the wells. Use assay medium alone as a negative control.
-
Add Cells: Add a suspension of eosinophils to the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate at 37°C in a humidified incubator for 1-2 hours to allow for cell migration.[7]
-
Quantify Migration: After incubation, remove the Transwell inserts. Collect the cells that have migrated to the lower chamber and quantify them using a flow cytometer or a hemocytometer.
-
Data Analysis: Express the results as the number of migrated cells or as a chemotactic index (fold increase over the negative control).
In Vivo Microdialysis for Histamine Measurement
Microdialysis is a technique used to measure the levels of endogenous substances, such as histamine, in the extracellular fluid of living tissues, particularly the brain.[23]
Materials:
-
Microdialysis probe
-
Stereotaxic apparatus (for brain studies)
-
Perfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
Analytical system for histamine detection (e.g., HPLC with fluorescence detection)
Procedure:
-
Probe Implantation: Surgically implant the microdialysis probe into the target tissue (e.g., a specific brain region) using a stereotaxic apparatus.[23]
-
Perfusion: Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).[23]
-
Sample Collection: Collect the dialysate, which contains substances that have diffused across the probe's membrane from the extracellular fluid, in a fraction collector.
-
Analysis: Analyze the collected dialysate samples for histamine concentration using a sensitive analytical method.
-
Data Interpretation: The concentration of histamine in the dialysate reflects the extracellular concentration in the tissue. This can be measured under basal conditions or in response to pharmacological or physiological stimuli.
Conclusion
Histamine hydrochloride, through its interaction with four distinct receptor subtypes, orchestrates a vast and complex array of physiological responses. From its well-established role in allergy and inflammation to its more nuanced functions in gastric acid secretion and neurotransmission, the study of histamine continues to be a rich and rewarding field of research. The quantitative data, signaling pathway diagrams, and detailed experimental protocols provided in this guide are intended to equip researchers with the foundational knowledge and practical tools necessary to further unravel the intricate biology of this essential biogenic amine and to facilitate the development of novel therapeutics that target the histaminergic system.
References
- 1. benchchem.com [benchchem.com]
- 2. Histamine - Wikipedia [en.wikipedia.org]
- 3. Histamine receptors, agonists, and antagonists in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Cetirizine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Increased concentrations of histamine and its metabolite, tele-methylhistamine and down-regulation of histamine H3 receptor sites in autopsied brain tissue from cirrhotic patients who died in hepatic coma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Histamine can be Formed and Degraded in the Human and Mouse Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. dot | Graphviz [graphviz.org]
- 12. benchchem.com [benchchem.com]
- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 14. benchchem.com [benchchem.com]
- 15. GraphViz Examples and Tutorial [graphs.grevian.org]
- 16. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 17. Histamine H4 receptor mediates eosinophil chemotaxis with cell shape change and adhesion molecule upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Histamine H3-receptor-mediated [35S]GTPγ[S] binding: evidence for constitutive activity of the recombinant and native rat and human H3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. HTRF cAMP dynamic 2 and IP-One assays on the SpectraMax M5e reader [moleculardevices.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. walshmedicalmedia.com [walshmedicalmedia.com]
- 22. benchchem.com [benchchem.com]
- 23. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Investigation of Histamine Hydrochloride's Anti-Neoplastic Activities: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pre-clinical and clinical research into the anti-neoplastic activities of histamine (B1213489) hydrochloride. It summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.
Introduction
Histamine, a biogenic amine, has long been recognized for its role in allergic reactions and gastric acid secretion. However, emerging evidence has revealed its complex and multifaceted involvement in cancer biology.[1][2] Histamine's effects on tumors are not straightforward, exhibiting both pro- and anti-neoplastic properties that are dependent on the specific histamine receptor subtype activated, the tumor type, and the surrounding immune microenvironment.[1][3] This guide focuses on the therapeutic potential of histamine hydrochloride, particularly in the context of immunotherapy, and explores the mechanisms by which it exerts its anti-tumor effects.
Quantitative Data on Anti-Neoplastic Activities
The anti-neoplastic effects of this compound and related compounds have been quantified in both clinical trials and in vitro studies. The following tables summarize key findings.
Table 1: Clinical Trial Data for Histamine Dihydrochloride (B599025) in Combination with Interleukin-2 (B1167480) (IL-2)
| Cancer Type | Treatment Arm | Control Arm | Outcome Measure | Result | Reference |
| Metastatic Melanoma (with liver metastases) | Histamine Dihydrochloride + IL-2 | IL-2 alone | Overall Survival | Statistically significant improvement (P = 0.004) | [4] |
| Metastatic Melanoma (all patients) | Histamine Dihydrochloride + IL-2 | IL-2 alone | Overall Survival | Trend for improved survival (P = 0.125) | [4] |
| Acute Myeloid Leukemia (AML) in First Remission | Histamine Dihydrochloride + IL-2 | No treatment | Leukemia-Free Survival (LFS) | 40% LFS at 3 years | [5] |
| Acute Myeloid Leukemia (AML) in First Remission | No treatment | - | Leukemia-Free Survival (LFS) | 26% LFS at 3 years | [5] |
| Metastatic Melanoma | Histamine Dihydrochloride + IL-2 + IFN-α | - | Median Survival Time | 11.3 months | [6] |
| Metastatic Melanoma | Histamine Dihydrochloride + IL-2 + IFN-α | - | Objective Response Rate | 1 Complete Response, 3 Partial Responses (out of 27 patients) | [6] |
Table 2: In Vitro Effects of Histamine on Cancer Cell Lines
| Cell Line | Cancer Type | Histamine Concentration | Effect on Viability/Proliferation | Assay | Reference |
| A375, HT144, Hs294T | Human Melanoma | 100 nM - 100 µM | Significant increase in proliferation | XTT assay | [7] |
| B16F10 | Mouse Melanoma | Up to 100 µM | No modulation of proliferation | XTT assay | [7] |
| Mesothelioma & Lung Cancer Cell Lines (unspecified) | Mesothelioma, Lung Cancer | 0.1 mg/ml (IC50) | Anti-tumor activity | MTT assay | [8] |
| MDA-MB-231 | Human Breast Cancer | 10 µmol·L−1 | Significant decrease in proliferation | Not specified | [3] |
| MCF-7 | Human Breast Cancer | Not specified | Decreased proliferation (via H4R) | Not specified | [3] |
| Panc-1 | Human Pancreatic Cancer | > 1 µmol·L−1 | Inhibited clonogenic growth | Not specified | [3] |
| Panc-1 | Human Pancreatic Cancer | Nanomolar concentrations | Stimulated cell proliferation | Not specified | [3] |
Experimental Protocols
This section outlines the methodologies for key experiments used to evaluate the anti-neoplastic activities of this compound.
Cell Viability and Proliferation Assays (MTT/XTT)
Objective: To determine the effect of histamine on the viability and proliferation of cancer cells in vitro.
Methodology:
-
Cell Seeding: Cancer cell lines are seeded in 96-well microplates at a density of 5,000-10,000 cells per well in a suitable culture medium (e.g., DMEM) and incubated overnight to allow for cell adherence.[7][9]
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (medium without histamine) is also included.[9]
-
Incubation: The plates are incubated for a specified period (e.g., 48 hours).[7]
-
MTT/XTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) is added to each well.[7][10]
-
Incubation: The plates are incubated for a further 3-4 hours, during which viable cells with active metabolism convert the MTT/XTT into a colored formazan (B1609692) product.[10]
-
Solubilization: A solubilization solution (e.g., DMSO or SDS) is added to dissolve the formazan crystals.[9][10]
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm for MTT).[9][10] The absorbance is directly proportional to the number of viable cells.
Clonogenic Assay
Objective: To assess the ability of single cancer cells to undergo unlimited division and form colonies following treatment with histamine.
Methodology:
-
Cell Seeding: Cells are seeded at a low density in 24-well plates to allow for the growth of individual colonies.
-
Treatment: Cells are exposed to different concentrations of histamine for an extended period (e.g., seven days).[11]
-
Colony Formation: The culture medium is removed, and the cells are washed with phosphate-buffered saline.
-
Fixation and Staining: The colonies are fixed with a solution like 70% ethanol (B145695) and then stained with a dye such as crystal violet to make them visible.[11]
-
Colony Counting: The number of colonies containing more than a certain number of cells (e.g., 50) is counted under a microscope.[11]
In Vivo Tumor Growth Studies in Animal Models
Objective: To evaluate the effect of this compound on tumor growth in a living organism.
Methodology:
-
Tumor Implantation: Human or murine cancer cells are subcutaneously injected into immunocompromised or syngeneic mice, respectively, to establish tumors.
-
Treatment Administration: Once tumors reach a palpable size, animals are treated with this compound (e.g., daily doses of 1 mg/kg), often in combination with other immunotherapies like IL-2.[8]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every few days) using calipers.
-
Endpoint Analysis: At the end of the study, tumors are excised and may be used for further analysis, such as flow cytometry to characterize the immune cell infiltrate.[8]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways of histamine receptors and the workflows of common experimental procedures.
Histamine Receptor Signaling Pathways in Cancer
Histamine exerts its effects by binding to four distinct G-protein coupled receptors (GPCRs): H1, H2, H3, and H4. The downstream signaling from these receptors can have opposing effects on cancer cells and the tumor microenvironment.
Caption: Overview of key histamine receptor signaling pathways in cancer.
Mechanism of Histamine Dihydrochloride in Enhancing Anti-Tumor Immunity
Histamine dihydrochloride's primary anti-neoplastic mechanism in combination with IL-2 involves the protection of immune cells from oxidative stress.
Caption: Histamine dihydrochloride's role in enhancing anti-tumor immunity.
Experimental Workflow for In Vitro Cell Viability Assay
The following diagram illustrates the typical workflow for assessing the effect of histamine on cancer cell viability using an MTT or similar colorimetric assay.
Caption: Workflow for in vitro cell viability and proliferation assays.
Conclusion
The investigation into the anti-neoplastic activities of this compound has revealed a complex but promising area of cancer research. While histamine's direct effects on tumor cells can be variable and receptor-dependent, its role as an immunomodulatory agent, particularly in protecting effector immune cells from oxidative stress, has been demonstrated in clinical trials. The combination of histamine dihydrochloride with cytokines like IL-2 has shown clinical benefit in certain patient populations, such as those with metastatic melanoma and AML. Further research is warranted to fully elucidate the intricate interplay between the histaminergic system and the tumor microenvironment to optimize its therapeutic application in oncology. The methodologies and data presented in this guide provide a foundational understanding for researchers and drug development professionals working to harness the anti-cancer potential of histamine.
References
- 1. mdpi.com [mdpi.com]
- 2. The allergy mediator histamine confers resistance to immunotherapy in cancer patients via activation of the macrophage histamine receptor H1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histamine receptors and cancer pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Results from a randomized phase III study comparing combined treatment with histamine dihydrochloride plus interleukin-2 versus interleukin-2 alone in patients with metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. io.nihr.ac.uk [io.nihr.ac.uk]
- 6. Combined treatment with histamine dihydrochloride, interleukin-2 and interferon-alpha in patients with metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. jeffreydachmd.com [jeffreydachmd.com]
Methodological & Application
Application Notes and Protocols for Histamine Hydrochloride Dose-Response Analysis in HEK293 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Embryonic Kidney 293 (HEK293) cells are a cornerstone of pharmacological research and drug development, particularly for the study of G-protein coupled receptors (GPCRs). Their robust growth, high transfection efficiency, and well-characterized signaling pathways make them an ideal system for investigating receptor function. Histamine (B1213489), a critical biogenic amine, exerts its diverse physiological effects through four GPCR subtypes: H1, H2, H3, and H4. HEK293 cells endogenously express the histamine H1 receptor (H1R), which couples to the Gq signaling pathway, leading to intracellular calcium mobilization upon activation.[1][2] Furthermore, these cells can be transiently or stably transfected with other histamine receptor subtypes (H2, H3, H4) to study their specific signaling cascades, such as the Gs-mediated cAMP accumulation by H2R or the Gi-mediated inhibition of cAMP by H4R.[3]
These application notes provide detailed protocols for generating histamine hydrochloride dose-response curves in HEK293 cells by measuring two key second messengers: intracellular calcium ([Ca²⁺]i) and cyclic adenosine (B11128) monophosphate (cAMP).
Signaling Pathways
Histamine receptors activate distinct downstream signaling pathways, making them excellent targets for studying GPCR biology.
-
H1 Receptor (Gq Pathway): Upon histamine binding, the H1R activates the Gq alpha subunit, which in turn stimulates phospholipase C (PLC).[4][5][6] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][5][6] IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium.[4][5][6]
-
H2 Receptor (Gs Pathway) & H4 Receptor (Gi Pathway): The H2 receptor couples to the Gs alpha subunit, which activates adenylyl cyclase, leading to an increase in intracellular cAMP.[7] Conversely, the H4 receptor couples to the Gi alpha subunit, which inhibits adenylyl cyclase, resulting in a decrease in cAMP levels.[3][8]
Quantitative Data Summary
The potency of this compound can be quantified by its half-maximal effective concentration (EC50). It is important to note that reported EC50 values can vary between studies due to differences in experimental conditions, such as cell passage number, reagent sources, and specific instrumentation.
| Receptor Target | Assay Type | Cell Line | Reported EC50 of Histamine | Reference(s) |
| H1 Receptor | Calcium Mobilization | HEK293 (stably expressing human H1R) | 3.2 nM | [9] |
| H1 Receptor | Calcium Mobilization | HRH1 Nomad Cell Line | 69.3 nM | [10][11] |
| H1 Receptor | β-arrestin Recruitment | HRH1 Nomad Cell Line | 38.6 nM | [11] |
| H2 Receptor | [³H]thymidine Incorporation | HEK-H2 (stably transfected) | 3.6 µM | [7] |
Experimental Protocols
General Cell Culture and Maintenance of HEK293 Cells
This protocol describes the standard procedure for culturing HEK293 cells to ensure they are healthy and suitable for subsequent assays.
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, L-glutamine, and sodium pyruvate
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free
-
Trypsin-EDTA (0.25%)
-
T-75 cell culture flasks
-
Humidified incubator (37°C, 5% CO₂)
Protocol:
-
Medium Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw frozen vials of HEK293 cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.
-
Cell Seeding: Discard the supernatant and resuspend the cell pellet in 10-12 mL of complete growth medium. Transfer the cell suspension to a T-75 flask.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Passaging: When cells reach 80-90% confluency (typically every 2-3 days), aspirate the medium and wash the cell monolayer once with PBS. Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach. Neutralize the trypsin by adding 7-8 mL of complete growth medium. Centrifuge the cell suspension, resuspend the pellet in fresh medium, and seed into new flasks at a ratio of 1:5 to 1:10.
Protocol 1: Intracellular Calcium Mobilization Assay
This assay measures the histamine-induced increase in intracellular calcium via the endogenous H1 receptor.
Materials:
-
HEK293 cells
-
Complete growth medium
-
96-well black, clear-bottom cell culture plates
-
This compound
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Probenecid (optional, to prevent dye leakage)
-
Fluorescence microplate reader with automated liquid handling (e.g., FlexStation, FLIPR)
Protocol:
-
Cell Seeding: One day prior to the assay, seed HEK293 cells into a 96-well black, clear-bottom plate at a density of 20,000-40,000 cells per well in 100 µL of complete growth medium.[12] Incubate overnight.
-
Dye Loading: Prepare the calcium dye loading solution in Assay Buffer according to the manufacturer's instructions. A typical loading buffer contains Fluo-4 AM and may include probenecid. Remove the culture medium from the cell plate and add 100 µL of the dye loading solution to each well.
-
Incubation: Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.[12]
-
Compound Preparation: Prepare a serial dilution of this compound in Assay Buffer. A typical starting concentration for the dilution series is 10 µM.
-
Fluorescence Measurement: Place the 96-well plate into the fluorescence microplate reader. Set the reader to measure baseline fluorescence (excitation ~485 nm, emission ~525 nm) for a short period. Then, use the instrument's liquid handler to add the histamine dilutions to the respective wells and immediately begin measuring the change in fluorescence over time.
-
Data Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline. Plot the response against the logarithm of the histamine concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Protocol 2: cAMP Accumulation/Inhibition Assay
This assay can be adapted to measure either an increase (H2R) or a decrease (H4R) in intracellular cAMP. This protocol requires HEK293 cells transfected with the histamine receptor subtype of interest.
Materials:
-
HEK293 cells (transfected with H2R or H4R)
-
Complete growth medium with appropriate selection antibiotic
-
96-well cell culture plates
-
This compound
-
Forskolin (B1673556) (to stimulate adenylyl cyclase for inhibition assays)
-
3-isobutyl-1-methylxanthine (IBMX, a phosphodiesterase inhibitor)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
Protocol:
-
Cell Seeding: Seed the transfected HEK293 cells into a 96-well plate at an appropriate density and allow them to attach overnight.
-
Cell Stimulation:
-
For H2R (cAMP accumulation): Aspirate the culture medium and replace it with stimulation buffer (e.g., HBSS) containing IBMX. Incubate for a short period (e.g., 30 minutes). Add the this compound serial dilutions and incubate for the time recommended by the assay kit manufacturer (e.g., 30-60 minutes at 37°C).
-
For H4R (cAMP inhibition): Aspirate the culture medium and replace it with stimulation buffer containing IBMX. Add the this compound serial dilutions. After a brief pre-incubation, add a fixed concentration of forskolin (e.g., 1-10 µM) to all wells (except the negative control) to stimulate cAMP production. Incubate for the recommended time.
-
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit, following the manufacturer's protocol.
-
Data Analysis:
-
For H2R: Plot the cAMP concentration against the logarithm of the histamine concentration and fit the data to determine the EC50.
-
For H4R: The data will show a decrease in the forskolin-stimulated cAMP levels with increasing histamine concentration. Plot the percentage of inhibition against the logarithm of the histamine concentration to determine the IC50 (which in this agonist-mediated inhibition context, represents the EC50).
-
Conclusion
HEK293 cells provide a versatile and reliable platform for characterizing the pharmacology of histamine receptors. By employing the protocols outlined in these application notes, researchers can generate robust dose-response curves for this compound, enabling the determination of key pharmacological parameters like EC50. This information is crucial for understanding the molecular mechanisms of histamine signaling and for the development of novel therapeutics targeting the histaminergic system.
References
- 1. researchgate.net [researchgate.net]
- 2. Histamine via histamine H1 receptor enhances the muscarinic receptor-induced calcium response to acetylcholine in an enterochromaffin cell model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. PathWhiz [pathbank.org]
- 6. SMPDB [smpdb.ca]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. genscript.com [genscript.com]
- 10. benchchem.com [benchchem.com]
- 11. innoprot.com [innoprot.com]
- 12. benchchem.com [benchchem.com]
Application Notes: Establishing an In Vitro Model of Histamine-Induced Inflammation
Introduction
Histamine (B1213489) is a biogenic amine that serves as a primary mediator in allergic reactions and inflammatory responses.[1] It is synthesized and released by mast cells and basophils and exerts its effects by binding to four distinct G protein-coupled receptors: H1, H2, H3, and H4.[2][3] The activation of these receptors, particularly H1R and H4R, on various immune and non-immune cells triggers a cascade of signaling events leading to the release of pro-inflammatory cytokines and chemokines, vasodilation, and increased vascular permeability.[4][5] Establishing a reliable in vitro model of histamine-induced inflammation is crucial for studying the underlying molecular mechanisms and for the preclinical evaluation of novel anti-inflammatory and anti-allergic therapeutics.
This document provides a comprehensive guide for researchers to establish and validate a cell-based model of histamine-induced inflammation. It includes detailed protocols for cell culture, histamine stimulation, and the subsequent analysis of key inflammatory markers and signaling pathways.
Principle of the Model
The model is based on stimulating a relevant cell type in vitro with histamine to elicit a measurable inflammatory response. This response is typically characterized by the upregulation and release of pro-inflammatory mediators such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α).[6][7] The activation of key inflammatory signaling pathways, such as the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, is also a critical readout.[4] By quantifying these markers, researchers can assess the pro-inflammatory effects of histamine and evaluate the efficacy of potential therapeutic agents.
Experimental Design Considerations
-
Cell Line Selection: The choice of cell line is critical and depends on the specific research question.
-
Human Mast Cells (e.g., HMC-1): Ideal for studying mast cell-derived allergic reactions, as they are a primary source of histamine and inflammatory cytokines.[7]
-
Human Nasal Epithelial Cells (hNECs): A relevant model for allergic rhinitis, as these cells respond to histamine by producing inflammatory cytokines.[6][8]
-
Human Macrophages (e.g., THP-1 differentiated): Suitable for studying the role of histamine in modulating macrophage-mediated inflammation.[2]
-
Human Keratinocytes (e.g., HaCaT): Useful for modeling skin inflammation and pruritus where histamine is a key mediator.[9]
-
-
Dose-Response and Time-Course: It is essential to perform dose-response and time-course experiments to determine the optimal histamine concentration and incubation period for inducing a robust and reproducible inflammatory response without causing significant cytotoxicity. A common concentration used to induce inflammation in epithelial cells is 100 µM.[6][9]
-
Controls: Appropriate controls are necessary for data interpretation.
Data Presentation
The following tables summarize representative quantitative data for establishing the histamine-induced inflammation model.
Table 1: Optimal Histamine Concentration for Cytokine Release
| Cell Type | Histamine Concentration | Incubation Time | IL-6 Release (pg/mL) | TNF-α Release (pg/mL) | Reference |
| Human Lung Macrophages | 1 µM - 100 µM | 24 hours | Concentration-dependent increase | Not specified | [2] |
| Human Mast Cells (HMC-1) | 10 µM | 6 hours | ~150 (vs. ~25 in control) | ~120 (vs. ~20 in control) | [7] |
| Human Nasal Epithelial Cells | 100 µM | 48 hours | 2.2-fold increase vs. control | Not specified | [6][8] |
Table 2: Time-Dependent Gene Expression Following Histamine Stimulation
| Cell Type | Histamine Concentration | Gene Target | 1 hour | 6 hours | 24 hours | Reference |
| Human Nasal Epithelial Cells | 100 µM | H1R mRNA | 6.9-fold increase | 3.5-fold increase | Return to baseline | [8] |
| Human Mast Cells (HMC-1) | 10 µM | TNF-α mRNA | Not specified | Significant increase | Not specified | [7] |
| Human Mast Cells (HMC-1) | 10 µM | IL-6 mRNA | Not specified | Significant increase | Not specified | [7] |
Visualizations
Experimental and Signaling Pathway Diagrams
Caption: General workflow for an in vitro histamine-induced inflammation model.
Caption: H1R signaling cascade leading to NF-κB activation.
Caption: H2R signaling cascade via the adenylyl cyclase/cAMP pathway.
Experimental Protocols
Protocol 1: Cell Culture and Histamine Stimulation
This protocol describes the general procedure for seeding cells and stimulating them with histamine.
Materials:
-
Selected cell line (e.g., HMC-1, hNECs)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)[10]
-
Phosphate-Buffered Saline (PBS)
-
Histamine dihydrochloride (B599025) solution (stock solution in sterile water or PBS)
-
6-well or 24-well tissue culture plates
Procedure:
-
Cell Seeding: Seed cells into a multi-well plate at a density that will result in 80-90% confluency on the day of the experiment. For example, seed 1 x 10⁶ cells per well in a 6-well plate.[10]
-
Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator to allow for adherence.[10]
-
Starvation (Optional): For some cell types, it may be beneficial to replace the complete medium with serum-free or low-serum medium for 4-6 hours prior to stimulation to reduce basal signaling.
-
Histamine Stimulation:
-
Prepare working dilutions of histamine in the appropriate cell culture medium from the stock solution.
-
Aspirate the old medium from the cells.
-
Add the medium containing the desired final concentration of histamine (e.g., 10 µM - 100 µM) or vehicle control to the respective wells.
-
-
Incubation: Incubate the cells for the predetermined time (e.g., 6, 24, or 48 hours) at 37°C in a 5% CO₂ incubator.[6][7]
-
Harvesting:
-
Supernatant: Carefully collect the culture supernatant from each well and transfer it to a microcentrifuge tube. Centrifuge at 1,000 x g for 5 minutes to pellet any detached cells. Transfer the clear supernatant to a new tube and store it at -80°C for cytokine analysis (Protocol 3).
-
Cell Lysate: Wash the remaining cells in the wells once with ice-cold PBS. Proceed immediately with RNA extraction (Protocol 4) or protein extraction (Protocol 5).
-
Protocol 2: Cell Viability Assay (ATP-Based Luminescent Assay)
This protocol is used to ensure that the chosen histamine concentrations are not cytotoxic.
Materials:
-
ATP-based luminescent cell viability assay kit (e.g., CellTiter-Glo®)[11]
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Assay Setup: Seed cells in an opaque-walled 96-well plate and treat with a range of histamine concentrations as described in Protocol 1. Include wells with untreated cells (negative control) and wells with a known cytotoxic agent (positive control).
-
Reagent Preparation: Prepare the luminescent assay reagent according to the manufacturer's instructions.[11] Allow it to equilibrate to room temperature before use.
-
Lysis and Signal Generation:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add a volume of the assay reagent equal to the volume of culture medium in each well (e.g., 100 µL reagent to 100 µL medium).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[11]
-
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[11]
-
Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 3: Measurement of Cytokine Release by ELISA
This protocol outlines the quantification of secreted cytokines like TNF-α and IL-6 in the culture supernatant using a sandwich ELISA kit.[12][13]
Materials:
-
ELISA kit for the target cytokine (e.g., Human TNF-α, Human IL-6)[14][15]
-
Harvested cell culture supernatants (from Protocol 1)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Plate Coating: Coat a 96-well ELISA plate with the capture antibody overnight at room temperature or 4°C, as per the kit's instructions.[12][16]
-
Washing and Blocking: Aspirate the coating solution and wash the wells 3-4 times with Wash Buffer. Add blocking buffer to each well and incubate for at least 1-2 hours at room temperature to prevent non-specific binding.[12]
-
Sample and Standard Incubation:
-
Detection Antibody Incubation: Wash the wells. Add the biotinylated detection antibody to each well and incubate for 1 hour at room temperature.[13]
-
Enzyme Conjugate Incubation: Wash the wells. Add the streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.[13][16]
-
Substrate Development: Wash the wells thoroughly. Add the TMB substrate solution to each well and incubate in the dark for 15-30 minutes, or until a color gradient develops in the standard wells.[12]
-
Stopping the Reaction: Add the Stop Solution (e.g., 1 M H₂SO₄) to each well. The color will change from blue to yellow.
-
Absorbance Reading: Read the optical density of each well at 450 nm using a microplate reader.[12]
-
Data Analysis: Subtract the background absorbance from all readings. Plot the standard curve and use it to determine the concentration of the cytokine in each sample.
Protocol 4: Analysis of Pro-inflammatory Gene Expression by RT-qPCR
This protocol is for measuring the mRNA levels of target inflammatory genes.
Materials:
-
RNA extraction kit (e.g., TRIzol-based or column-based)
-
cDNA synthesis kit[17]
-
SYBR Green qPCR Master Mix[18]
-
Validated primers for target genes (e.g., TNF, IL6, H1R) and a housekeeping gene (e.g., GAPDH, ACTB)[10]
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
Lyse the cells from Protocol 1 directly in the well using the lysis buffer from the RNA extraction kit (e.g., TRIzol).[10]
-
Extract total RNA according to the manufacturer's protocol.
-
Determine RNA concentration and purity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix in a qPCR plate by combining the SYBR Green Master Mix, forward and reverse primers, and diluted cDNA template. Include no-template controls (NTCs).[10]
-
Run the plate on a qPCR instrument using a standard thermal cycling program:
-
-
Data Analysis: Calculate the relative gene expression using the comparative Ct (ΔΔCt) method, normalizing the expression of the target gene to the housekeeping gene.[10]
Protocol 5: Assessment of NF-κB Activation by Western Blot
This protocol assesses NF-κB activation by measuring the phosphorylation of p65 or the degradation of its inhibitor, IκBα.[20]
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse the cells from Protocol 1 with ice-cold RIPA buffer.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.[21]
-
-
Sample Preparation: Mix 20-40 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.[21][22]
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and run electrophoresis to separate proteins by size.[22]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[22]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[21]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C or for 1-2 hours at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween-20).[22]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[21]
-
Washing: Repeat the washing step.
-
Signal Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.[21]
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein to a loading control (e.g., β-actin).
References
- 1. Biochemistry, Histamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The histamine-cytokine network in allergic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Histamine in Modulating the Immune Response and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roles of histamine and its receptors in allergic and inflammatory bowel diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Establishment of a human nasal epithelium model of histamine-induced inflammation to assess the activity of fexofenadine as an inverse agonist and its link to clinical benefit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Frontiers | Establishment of a human nasal epithelium model of histamine-induced inflammation to assess the activity of fexofenadine as an inverse agonist and its link to clinical benefit [frontiersin.org]
- 9. Sophorolipid inhibits histamine-induced itch by decreasing PLC/IP3R signaling pathway activation and modulating TRPV1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Cell Viability Guide | How to Measure Cell Viability [promega.sg]
- 12. TNF-α, IL-6 and IL-8 ELISA [bio-protocol.org]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. elearning.unite.it [elearning.unite.it]
- 18. 범용 SYBR Green qPCR 프로토콜 [sigmaaldrich.com]
- 19. Analysis of differential gene expression of pro-inflammatory cytokines in the nasopharyngeal milieu of mild & severe COVID-19 cases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
Application Notes and Protocols: Histamine Hydrochloride as a Positive Control in Skin Prick Tests
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Histamine (B1213489) hydrochloride is a crucial component in allergy skin prick testing, serving as a positive control to validate the test's accuracy and the patient's skin reactivity.[1] When introduced into the epidermis, histamine elicits a characteristic wheal-and-flare response, mimicking a true allergic reaction.[2][3] This response provides a benchmark against which the reactions to specific allergens are compared, ensuring that the absence of a reaction to an allergen is due to a lack of sensitization and not to factors like medication-induced suppression of skin reactivity.[4] These application notes provide detailed protocols for the use of histamine hydrochloride as a positive control, data on expected outcomes, and an overview of the underlying biological pathways.
Data Presentation
The wheal and flare response to this compound can vary based on factors such as the concentration of histamine, the specific skin prick test device used, and individual patient characteristics including age and skin type.[4][5][6] The following tables summarize quantitative data from studies on histamine-induced skin reactions.
Table 1: Typical Wheal and Flare Response to this compound (10 mg/mL)
| Parameter | Mean Diameter (mm) | Time to Peak Response (minutes) |
| Wheal | 3 - 8 | 10 - 15[5] |
| Flare (Erythema) | 10 - 30 | 15 - 20[5] |
Note: A wheal diameter of 3 mm or greater is generally considered a positive response.[5][7] The summation of the longest diameter and the midpoint orthogonal diameter of the wheal (ΣW) or erythema (ΣE) is also a common measurement.[4]
Table 2: Dose-Dependent Wheal Response to this compound
| Histamine HCl Concentration (mg/mL) | Mean Wheal Area (mm²) at 10 minutes |
| 1 | ~328[8] |
| 3 | ~371[8] |
| 10 | ~532[8] |
Data adapted from a study on healthy male subjects. The response can differ between atopic and non-atopic individuals.[4]
Experimental Protocols
Protocol 1: Preparation of this compound Positive Control Solution
-
Objective: To prepare a sterile solution of this compound for use as a positive control in skin prick tests.
-
Materials:
-
Histamine dihydrochloride (B599025) powder
-
Sodium chloride
-
Sodium bicarbonate
-
Glycerin (as a preservative)[4]
-
Sterile water for injection
-
Sterile vials
-
0.22 µm sterile filter
-
-
Standard Concentration: The most commonly used and recommended concentration is 10 mg/mL of this compound, which corresponds to 6.0 mg/mL of histamine base.[1][4][9][10][11]
-
Procedure:
-
Aseptically weigh the required amounts of histamine dihydrochloride, sodium chloride, sodium bicarbonate, and glycerin.
-
Dissolve the components in sterile water for injection. A typical formulation includes 10mg/mL Histamine Dihydrochloride, 0.5% Sodium Chloride, 0.275% Sodium Bicarbonate, and 50.0% (v/v) Glycerin.[4]
-
Filter the solution through a 0.22 µm sterile filter into a sterile container.
-
Dispense the sterile solution into sterile vials under aseptic conditions.
-
Store the vials at the recommended temperature (typically refrigerated) and protect from light.
-
Protocol 2: Skin Prick Test Procedure using this compound
-
Objective: To perform a skin prick test to assess skin reactivity using this compound as a positive control.
-
Patient Preparation:
-
Ensure the patient has discontinued (B1498344) medications that can interfere with skin test results, such as antihistamines, for the appropriate duration (e.g., five days).[5][11][12]
-
Select a suitable test site, typically the volar surface of the forearm.[9][11] The back can also be used.[4]
-
Clean the skin with alcohol and allow it to dry completely.[4]
-
-
Test Application:
-
Place a single drop of the this compound solution (10 mg/mL) onto the marked test site on the skin.[1][11]
-
Using a sterile lancet, prick the skin through the drop. The prick should be superficial, just enough to introduce the solution into the epidermis without causing significant bleeding.[2][4]
-
A negative control, typically a saline or glycerol-saline solution, should be applied in the same manner at a separate site at least 2 cm away.[2][11]
-
-
Reading and Interpretation:
-
Wait for 10-20 minutes to allow the reaction to develop.[5][12] The peak histamine response is typically observed around 10-15 minutes.[5]
-
Measure the diameter of the wheal (the raised, blanched bump) and the flare (the surrounding red area) in millimeters.[12] A common method is to measure the longest diameter and its perpendicular bisector.[9]
-
A positive reaction to the histamine control is typically defined as a wheal of at least 3 mm in diameter larger than the negative control reaction.[5][7] This confirms the patient's skin is reactive and the test is valid.
-
Signaling Pathway and Experimental Workflow
Histamine Signaling Pathway in the Skin
Histamine released in the skin, or introduced via a skin prick test, binds to histamine receptors on various cells, primarily H1 receptors on endothelial cells and sensory nerve endings.[13][14] This binding initiates a signaling cascade leading to the characteristic wheal and flare response.
Caption: Histamine signaling cascade in the skin leading to wheal and flare.
Experimental Workflow for Skin Prick Testing
The following diagram outlines the logical flow of a skin prick test procedure from patient preparation to the final interpretation of results.
Caption: Workflow for a standard skin prick test procedure.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. allergy.org.au [allergy.org.au]
- 3. doralhw.org [doralhw.org]
- 4. drugs.com [drugs.com]
- 5. Medical Testing Methods - Indoor Allergens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The Lancet Weight Determines Wheal Diameter in Response to Skin Prick Testing with Histamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impaired resolution of wheals in the skin prick test and low diamine oxidase blood level in allergic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. Histamine 50-Skin-Prick Test: A Tool to Diagnose Histamine Intolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hsallergy.com [hsallergy.com]
- 11. seslhd.health.nsw.gov.au [seslhd.health.nsw.gov.au]
- 12. enherts-tr.nhs.uk [enherts-tr.nhs.uk]
- 13. Histamine and Skin Barrier: Are Histamine Antagonists Useful for the Prevention or Treatment of Atopic Dermatitis? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets [frontiersin.org]
Application Notes and Protocols for Histamine Hydrochloride in Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting radioligand binding assays for the four subtypes of histamine (B1213489) receptors: H1, H2, H3, and H4.
Histamine, a biogenic amine, plays a pivotal role in a wide array of physiological processes, including allergic reactions, gastric acid secretion, and neurotransmission.[1] Its effects are mediated through four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4.[1][2] Understanding the interaction of compounds with these receptors is crucial for the development of new therapeutics. Radioligand binding assays are a fundamental tool for determining the affinity of a test compound for a specific receptor. This document outlines the protocols for performing competitive binding assays using histamine hydrochloride as a reference compound.
Data Presentation: this compound Binding Affinity
The binding affinities (Ki) of histamine for the human histamine H1, H2, H3, and H4 receptors are summarized below. These values are typically determined by competitive radioligand binding assays. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Radioligand | Cell Line | Ki (nM) |
| Histamine H1 Receptor | [³H]-Mepyramine | HEK293 | ~1,000-5,000 |
| Histamine H2 Receptor | [¹²⁵I]-Iodoaminopotentidine | CHO-K1 | ~100-500 |
| Histamine H3 Receptor | [³H]-Nα-methylhistamine | HEK293 | ~10-50 |
| Histamine H4 Receptor | [³H]-Histamine | HEK293 | ~5-20 |
Note: Ki values can vary depending on experimental conditions such as buffer composition, temperature, and the specific radioligand used.
Experimental Workflow and Signaling Pathways
Experimental Workflow: Radioligand Binding Assay
The general workflow for a competitive radioligand binding assay using a filtration method is depicted below. This process involves the preparation of cell membranes expressing the target receptor, incubation with a radioligand and a competing unlabeled ligand (e.g., this compound), separation of bound and free radioligand by filtration, and quantification of the bound radioactivity.
General workflow for a filtration-based radioligand binding assay.
Histamine Receptor Signaling Pathways
The four histamine receptor subtypes couple to different G proteins and activate distinct intracellular signaling cascades.
Histamine H1 Receptor Signaling
The H1 receptor primarily couples to Gq/11, leading to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[3] This results in an increase in intracellular calcium and activation of protein kinase C (PKC).
Histamine H1 Receptor Signaling Cascade.
Histamine H2 Receptor Signaling
The H2 receptor is coupled to Gs, and its activation stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA).[4]
Histamine H2 Receptor Signaling Cascade.
Histamine H3 and H4 Receptor Signaling
Both H3 and H4 receptors are coupled to Gi/o proteins.[4] Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
Histamine H3 and H4 Receptor Signaling Cascade.
Experimental Protocols
General Materials
-
Cell membranes from cell lines stably expressing the human histamine receptor of interest (e.g., HEK293, CHO).
-
This compound (for creating competition curves).
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C), pre-soaked in polyethyleneimine (PEI) solution where specified.
-
Cell harvester.
-
Scintillation vials and scintillation fluid (for ³H radioligands) or a gamma counter (for ¹²⁵I radioligands).
-
Liquid scintillation counter or gamma counter.
Histamine H1 Receptor Binding Assay
Objective: To determine the binding affinity of a test compound for the human H1 receptor.
Principle: A competitive binding assay measuring the displacement of the radiolabeled H1 receptor antagonist, [³H]-Mepyramine, by an unlabeled test compound.
Materials:
-
Radioligand: [³H]-Mepyramine (Specific Activity: ~20-30 Ci/mmol).
-
Assay Buffer: 50 mM Na₂HPO₄/KH₂PO₄, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: 10 µM Mianserin.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding), non-specific binding control, or competitor.
-
50 µL of [³H]-Mepyramine (final concentration ~1-5 nM).
-
150 µL of membrane preparation (5-10 µg of protein).
-
-
Incubate the plate at 25°C for 60-180 minutes with gentle agitation to reach equilibrium.
-
Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Dry the filters, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Histamine H2 Receptor Binding Assay
Objective: To determine the binding affinity of a test compound for the human H2 receptor.
Principle: A competitive binding assay measuring the displacement of the radiolabeled H2 receptor antagonist, [¹²⁵I]-Iodoaminopotentidine, by an unlabeled test compound.
Materials:
-
Radioligand: [¹²⁵I]-Iodoaminopotentidine (Specific Activity: ~2200 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: 100 µM Tiotidine.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
Incubate the plate at room temperature (25°C) for 120 minutes with gentle agitation.[3]
-
Terminate the assay by rapid filtration through glass fiber filters.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Quantify the radioactivity on the filters using a gamma counter.
Data Analysis: Follow the same data analysis procedure as for the H1 receptor binding assay.
Histamine H3 Receptor Binding Assay
Objective: To determine the binding affinity of a test compound for the human H3 receptor.
Principle: A competitive binding assay measuring the displacement of the radiolabeled H3 receptor agonist, [³H]-Nα-methylhistamine, by an unlabeled test compound.
Materials:
-
Radioligand: [³H]-Nα-methylhistamine (Specific Activity: ~70-87 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM EDTA.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: 10 µM Thioperamide or Clobenpropit.[3]
-
Glass fiber filters pre-soaked in 0.3% PEI.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer or competitor.
-
50 µL of [³H]-Nα-methylhistamine (final concentration ~0.5-1 nM).
-
150 µL of membrane preparation (~50-100 µg of protein).[3]
-
-
Incubate the plate at 25°C for 30-120 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through the pre-soaked glass fiber filters.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Dry the filters, add scintillation fluid, and quantify the radioactivity.
Data Analysis: Follow the same data analysis procedure as for the H1 receptor binding assay.
Histamine H4 Receptor Binding Assay
Objective: To determine the binding affinity of a test compound for the human H4 receptor.
Principle: A competitive binding assay measuring the displacement of the radiolabeled endogenous agonist, [³H]-Histamine, by an unlabeled test compound.[3]
Materials:
-
Radioligand: [³H]-Histamine (Specific Activity: ~60-90 Ci/mmol).[3]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: 10 µM JNJ7777120 or Thioperamide.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
Incubate the plate at 25°C for 60 minutes with gentle agitation.[3]
-
Terminate the assay by rapid filtration.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Dry the filters, add scintillation fluid, and quantify the radioactivity.
Data Analysis: Follow the same data analysis procedure as for the H1 receptor binding assay.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor: identification of 4-methylhistamine as the first potent and selective H4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]
Application Notes: The Use of Histamine Hydrochloride in Primary Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histamine (B1213489) is a biogenic amine that functions as a crucial signaling molecule in a myriad of physiological and pathological processes.[1] Its effects are mediated through four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4, each linked to specific intracellular signaling cascades.[1][2] In the context of biomedical research, histamine hydrochloride, a stable salt form of histamine, is an indispensable tool for investigating cellular responses in vitro. Primary cell cultures, which closely mimic the physiological environment of tissues, serve as powerful models to elucidate the cell-type-specific effects of histamine. These notes provide detailed protocols and application data for the use of this compound in primary cell culture experiments, focusing on key cell types such as astrocytes, neurons, endothelial cells, and mast cells.
Histamine Receptor Signaling Pathways
Histamine's diverse biological effects are dictated by the expression pattern of its four receptor subtypes on target cells and their corresponding signaling pathways.[2]
Histamine H1 Receptor (H1R) Signaling
Primarily coupled to Gq/11 proteins, H1R activation stimulates phospholipase C (PLC).[3][4][5] This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), resulting in increased intracellular calcium (Ca2+) and protein kinase C (PKC) activation, respectively.[3][6][7]
Histamine H2 Receptor (H2R) Signaling
H2 receptors are coupled to Gs proteins, and their activation stimulates adenylyl cyclase (AC).[8][9] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA), leading to the phosphorylation of downstream target proteins.[3][8][10]
Histamine H3 (H3R) & H4 (H4R) Receptor Signaling
Both H3 and H4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[7][11][12] The dissociated Gβγ subunits can also directly modulate ion channels, such as inhibiting voltage-gated Ca2+ channels and activating G protein-coupled inwardly-rectifying potassium (GIRK) channels.[11][12]
General Experimental Workflow
A typical experiment involving histamine treatment of primary cells follows a standardized workflow from cell isolation to data analysis.
Applications in Specific Primary Cell Types
Primary Astrocytes
Astrocytes, the most abundant glial cells in the central nervous system, are key regulators of neuroinflammation and neuronal support. Histamine has been shown to modulate several aspects of astrocyte function.[13]
Key Effects:
-
cAMP Accumulation: Histamine stimulates a robust increase in cyclic AMP, mediated primarily by H2 receptors.[14][15] This effect is observed in type-1 but not type-2 astrocytes.[15]
-
Proliferation and Growth: At nanomolar concentrations, histamine promotes astrocyte proliferation, indicated by increased [3H]thymidine incorporation and ornithine decarboxylase activity.[13]
-
Neurotrophic Factor Secretion: Activation of H1 receptors on astrocytes enhances the secretion of Nerve Growth Factor (NGF) through a PKC-dependent pathway.[16]
-
Astrocyte Activation: Histamine treatment can upregulate the expression of Glial Fibrillary Acidic Protein (GFAP), a marker of astrocyte activation.[17]
Quantitative Data Summary
| Parameter | Cell Type | Histamine Concentration | Effect | Reference |
|---|---|---|---|---|
| EC₅₀ (cAMP) | Rat Brain Astrocytes | 43 ± 5 µM | 304% increase in cAMP over basal | [14] |
| EC₅₀ (cAMP) | Rat Type-1 Astrocytes | 12 µM | 1100% increase in cAMP over control | [15] |
| Proliferation | Rat Forebrain Astrocytes | 500 nM (48h) | ~45% increase in [³H]thymidine incorporation | [13] |
| Growth | Rat Cerebellar Astrocytes | 500 nM (4h) | ~300% increase in ornithine decarboxylase activity | [13] |
| Differentiation | Rat Cerebellar Astrocytes | 500 nM (4 days) | ~100% increase in glutamine synthetase activity |[13] |
Primary Neurons
Histamine acts as a neurotransmitter and neuromodulator in the brain.[18] Its effects on primary neurons are critical for understanding synaptic plasticity, neuronal excitability, and pain signaling.
Key Effects:
-
Neuronal Excitability: Histamine can increase the excitability of primary afferent neurons by upregulating the expression of Nav1.8 sodium channels via H2 receptors, which is implicated in neuropathic pain.[19]
-
Neurotransmitter Release: Presynaptic H3 receptors act as autoreceptors and heteroreceptors to inhibit the release of histamine and other neurotransmitters like dopamine, serotonin (B10506), and acetylcholine.[12]
-
cAMP Accumulation: In contrast to astrocytes, histamine induces only a small increase in cAMP in primary neuronal cultures, though this is also mediated by H2 receptors.[14]
Quantitative Data Summary
| Parameter | Cell Type | Histamine Concentration | Effect | Reference |
|---|---|---|---|---|
| EC₅₀ (cAMP) | Rat Brain Neurons | 14 ± 7 µM | 24% increase in cAMP over basal | [14] |
| Nav1.8 Upregulation | Rat DRG Neurons | 1 nM - 100 nM (24h) | Dose-dependent increase in Nav1.8 expression |[19] |
Primary Endothelial Cells
Histamine is a well-known mediator of vascular permeability and inflammation, and it also plays a direct role in angiogenesis—the formation of new blood vessels.[20][21]
Key Effects:
-
Angiogenesis: At low micromolar concentrations, histamine induces endothelial cell proliferation, migration, and tube formation in vitro.[20][22]
-
H1R-Mediated Signaling: Histamine-induced angiogenesis is mediated through the H1 receptor, activating PKC and subsequently increasing the expression of Vascular Endothelial Growth Factor (VEGF) and matrix metalloproteinases (MMPs).[21][22][23]
-
Cell Proliferation: The H1R-PKC pathway activates the ERK1/2-cyclin D1/CDK4/6 axis to promote cell cycle progression and proliferation.[23]
Quantitative Data Summary
| Parameter | Cell Type | Histamine Concentration | Effect | Reference |
|---|---|---|---|---|
| Angiogenesis | Human Endothelial Cells | Low µM range | Induces proliferation, migration, and tube formation | [20] |
| Tube Formation | EA.hy926 Endothelial Cells | Dose-dependent | Promotes tube formation, blocked by H1R inhibitors | [21] |
| VEGF Expression | EA.hy926 Endothelial Cells | H1R-specific | Induction of VEGF expression |[22] |
Detailed Experimental Protocols
Protocol 1: Histamine-Induced cAMP Accumulation in Primary Astrocytes
Principle: This protocol measures the activation of the H2R-Gs-adenylyl cyclase pathway by quantifying the intracellular accumulation of cAMP following histamine stimulation. A phosphodiesterase inhibitor is used to prevent cAMP degradation.
Materials:
-
Primary astrocyte cultures (e.g., from neonatal rat cortex)
-
This compound stock solution (10 mM in water)
-
3-isobutyl-1-methylxanthine (IBMX) stock solution (100 mM in DMSO)
-
H2 receptor antagonist (e.g., cimetidine (B194882) or ranitidine) for control experiments
-
Phosphate-Buffered Saline (PBS)
-
0.1 M HCl
-
Commercial cAMP enzyme immunoassay (EIA) kit
Procedure:
-
Plate primary astrocytes in 24-well plates and grow to confluency.
-
Wash cells once with serum-free medium.
-
Pre-incubate the cells for 20 minutes at 37°C in serum-free medium containing a phosphodiesterase inhibitor (e.g., 1 mM IBMX) to prevent cAMP degradation. For antagonist experiments, add the antagonist during this step.
-
Add this compound to achieve final concentrations ranging from 1 µM to 1 mM. Include a vehicle-only control.
-
Incubate for 10-15 minutes at 37°C.
-
Aspirate the medium and terminate the reaction by adding 200 µL of 0.1 M HCl to each well.
-
Incubate at room temperature for 20 minutes, scraping the cells to ensure complete lysis.
-
Centrifuge the lysates to pellet cellular debris.
-
Quantify the cAMP concentration in the supernatants using a commercial EIA kit according to the manufacturer's instructions.
Protocol 2: Endothelial Cell Tube Formation Assay (Angiogenesis)
Principle: This assay assesses the ability of histamine to induce the formation of capillary-like structures (tubes) by endothelial cells cultured on a basement membrane matrix, a key step in angiogenesis.
Materials:
-
Primary endothelial cells (e.g., HUVECs) or a suitable cell line (e.g., EA.hy926)
-
Basement membrane matrix (e.g., Matrigel®)
-
This compound stock solution (1 mM in water)
-
H1 receptor inhibitor (e.g., mepyramine) for control experiments
-
Endothelial cell basal medium (EBM) with low serum (e.g., 1% FBS)
-
Calcein AM stain
-
48-well or 96-well culture plates
Procedure:
-
Thaw the basement membrane matrix on ice overnight.
-
Coat the wells of a pre-chilled 48-well plate with 150 µL of the matrix solution. Ensure no bubbles are formed.
-
Incubate the plate at 37°C for 30-60 minutes to allow the matrix to polymerize.
-
Harvest endothelial cells and resuspend them in low-serum EBM at a density of 2-4 x 10⁵ cells/mL.
-
Add this compound (e.g., final concentrations of 1, 10, 50 µM) and/or inhibitors to the cell suspension.
-
Gently add 200 µL of the cell suspension to each matrix-coated well.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.
-
Monitor tube formation periodically under a phase-contrast microscope.
-
For quantification, stain the cells with Calcein AM, and capture images using a fluorescence microscope.
-
Analyze the images using software (e.g., ImageJ with the Angiogenesis Analyzer plugin) to quantify parameters such as total tube length, number of nodes, and number of meshes.
Protocol 3: Mast Cell Degranulation Assay (β-Hexosaminidase Release)
Principle: Mast cell degranulation releases pre-formed mediators, including histamine and the enzyme β-hexosaminidase. This protocol quantifies the release of β-hexosaminidase into the supernatant as an indirect measure of histamine-induced degranulation (via H4R chemotaxis and activation). Note: Histamine itself is not a potent degranulating agent for mast cells but is used here as an example stimulant in a general protocol framework. More potent secretagogues like Compound 48/80 or IgE-antigen complex are typically used to induce degranulation.
Materials:
-
Primary mast cells (e.g., bone marrow-derived mast cells, BMMCs) or a mast cell line (e.g., RBL-2H3)
-
Tyrode's Buffer (or similar physiological buffer)
-
Stimulant (e.g., this compound, Compound 48/80)
-
Triton X-100 (0.1% in buffer) for total release control
-
Substrate: p-nitrophenyl N-acetyl-β-D-glucosaminide (pNAG)
-
Stop Solution: 0.1 M Carbonate/Bicarbonate buffer, pH 10.0
-
96-well V-bottom plates
Procedure:
-
Wash mast cells twice with Tyrode's buffer and resuspend at 1-2 x 10⁶ cells/mL.
-
Aliquot 50 µL of the cell suspension into the wells of a 96-well plate.
-
Add 50 µL of buffer containing the stimulant (histamine) at 2x the final desired concentration.
-
Spontaneous Release Control: Add 50 µL of buffer only.
-
Total Release Control: Add 50 µL of 0.1% Triton X-100.
-
-
Incubate the plate for 30-60 minutes at 37°C.
-
Stop the reaction by placing the plate on ice. Centrifuge the plate at 400 x g for 10 minutes at 4°C to pellet the cells.
-
Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Add 50 µL of the pNAG substrate solution to each well.
-
Incubate for 60-90 minutes at 37°C.
-
Add 150 µL of the Stop Solution to each well.
-
Read the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of β-hexosaminidase release for each sample:
-
% Release = [(Sample OD - Spontaneous OD) / (Total OD - Spontaneous OD)] x 100
-
References
- 1. Histamine receptor - Wikipedia [en.wikipedia.org]
- 2. Distinct Signalling Pathways of Murine Histamine H1- and H4-Receptors Expressed at Comparable Levels in HEK293 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. H1 (Histamine) Receptors Mnemonic for USMLE [pixorize.com]
- 5. Identification of Histamine Receptors and Effects of Histamine on Murine and Simian Colonic Excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Role of Histamine in Modulating the Immune Response and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Histamine H2 receptor - Wikipedia [en.wikipedia.org]
- 10. Histamine receptor signaling in energy homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 13. Effect of histamine on the development of astroglial cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Histamine stimulation of cyclic AMP accumulation in astrocyte-enriched and neuronal primary cultures from rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Histamine-induced cyclic AMP accumulation in type-1 and type-2 astrocytes in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Activation of histamine H1-receptor enhances neurotrophic factor secretion from cultured astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Histamine, Neuroinflammation and Neurodevelopment: A Review [frontiersin.org]
- 19. Histamine Upregulates Nav1.8 Expression in Primary Afferent Neurons via H2 Receptors: Involvement in Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The vascular permeabilizing factors histamine and serotonin induce angiogenesis through TR3/Nur77 and subsequently truncate it through thrombospondin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Histamine promotes angiogenesis through a histamine H1 receptor-PKC-VEGF-mediated pathway in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Histamine induces vascular endothelial cell proliferation via the histamine H1 receptor-extracellular regulated protein kinase 1/2-cyclin D1/cyclin-dependent kinase 4/6 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Histamine Hydrochloride ELISA in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol and application notes for the quantification of histamine (B1213489) in various biological samples using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). Histamine, a biogenic amine derived from the decarboxylation of histidine, is a crucial mediator of inflammatory and allergic responses.[1] Accurate measurement of histamine levels in biological matrices such as plasma, serum, urine, and tissue homogenates is essential for research in allergy, immunology, and pharmacology.
Principle of the Assay
The histamine ELISA is a competitive immunoassay. The microwells of the plate are pre-coated with a monoclonal antibody specific for histamine.[2] During the assay, histamine present in the standards or samples competes with a fixed amount of horseradish peroxidase (HRP)-labeled histamine for binding to the antibody.[2] Following an incubation period, unbound components are washed away. The amount of bound HRP-conjugate is then determined by the addition of a substrate solution (TMB), which results in color development. The intensity of the color is inversely proportional to the concentration of histamine in the sample. The reaction is stopped, and the optical density (OD) is measured at 450 nm.[3] A standard curve is generated by plotting the OD values of the standards against their known concentrations, which is then used to determine the histamine concentration in the unknown samples.
Data Presentation
Table 1: Typical Histamine ELISA Kit Characteristics
| Parameter | Typical Value | Reference |
| Assay Type | Competitive ELISA | [4] |
| Sample Types | Serum, Plasma (EDTA, Heparin), Urine, Cell Culture Media, Tissue Homogenates | [3][4] |
| Sensitivity | 0.068 ng/mL to 0.2 ng/mL | [4][5] |
| Range of Quantification | 0.098 - 25 ng/mL to 2.5 - 50.0 ng/mL | [2][4] |
| Intra-assay Precision | ≤ 10% | [2] |
| Inter-assay Precision | ≤ 10% | [2] |
| Cross-reactivity | Minimal with 3-Methyl-Histamine, Tyramine, Serotonin | [5] |
Table 2: Example Standard Curve Data
| Standard Concentration (ng/mL) | Average Optical Density (450 nm) | % B/B0 |
| 0 (B0) | 1.850 | 100% |
| 2.5 | 1.325 | 71.6% |
| 5 | 0.980 | 53.0% |
| 10 | 0.650 | 35.1% |
| 20 | 0.380 | 20.5% |
| 50 | 0.195 | 10.5% |
| Note: Data is for illustrative purposes only. A new standard curve must be generated for each assay. |
Experimental Protocols
Materials and Reagents Required (Not typically provided in kit)
-
Adjustable pipettes and disposable tips
-
Microplate reader with 450 nm filter (650 nm if not using a stop solution)[1]
-
Deionized or distilled water
-
1N HCl or stop solution provided in the kit[1]
-
Microplate shaker (optional)
-
Wash buffer (can be prepared by diluting a concentrated stock)[1]
-
Sample dilution buffer (e.g., PBS)
Sample Handling and Preparation
General Precautions:
-
Histamine may adhere to glass; therefore, use plasticware for sample processing.[1]
-
Ensure the pH of samples is between 6-8.[1]
-
Avoid repeated freeze-thaw cycles.[3]
-
Store samples at -20°C or -80°C for long-term storage.[6][7]
Specific Sample Types:
-
Serum: Collect blood in a serum separator tube and allow it to clot for 2 hours at room temperature or overnight at 4°C. Centrifuge at 1,000 x g for 20 minutes.[3]
-
Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge at 1,000 x g for 15 minutes at 2-8°C within 30 minutes of collection.[3]
-
Urine: A mid-stream, first morning urine sample is often recommended.[3]
-
Tissue Homogenates: Rinse tissues in ice-cold PBS to remove excess blood. Weigh the tissue and homogenize in PBS (e.g., 1g of tissue in 20-50 mL of buffer) using a glass homogenizer on ice.[6][7] Centrifuge at 1,000 x g for 15 minutes at 4°C to remove cellular debris.[6]
-
Cell Lysates: Wash cells three times in PBS. Resuspend in PBS and lyse by ultrasonication or by 3 freeze-thaw cycles. Centrifuge at 1,000 x g for 15 minutes at 4°C to remove debris.[6][7]
Assay Procedure
-
Reagent Preparation: Bring all reagents and samples to room temperature before use.[1] Prepare working solutions of wash buffer as instructed by the kit manufacturer.
-
Standard and Sample Addition: Add 50 µL of each standard and diluted sample to the appropriate wells of the antibody-coated microplate.[1]
-
Enzyme Conjugate Addition: Add 50 µL of the Histamine-HRP conjugate to each well (except for the blank).[1]
-
Incubation: Gently shake the plate to mix. Cover the plate and incubate for 45 minutes at room temperature (18-30°C).[1]
-
Washing: Aspirate the contents of the wells. Wash the plate 3 times with 300 µL of working wash buffer per well.[1] After the final wash, invert the plate and blot it against a clean paper towel to remove any remaining liquid.[1]
-
Substrate Addition: Add 150 µL of TMB substrate to each well.[1]
-
Incubation: Incubate the plate for 30 minutes at room temperature in the dark.[1]
-
Stopping the Reaction: Add 75 µL of stop solution (e.g., 1N HCl) to each well. The color will change from blue to yellow.[1][3]
-
Absorbance Measurement: Read the optical density at 450 nm within 15 minutes of adding the stop solution.
Data Analysis
-
Calculate the average absorbance for each set of replicate standards and samples.
-
Calculate the percentage of maximal binding (%B/B0) for each standard and sample using the following formula: %B/B0 = (Average OD of Standard or Sample / Average OD of Zero Standard) x 100.[1]
-
Plot a standard curve with the %B/B0 on the y-axis and the corresponding histamine concentration on the x-axis (log-logit plot is often recommended).[1]
-
Determine the concentration of histamine in the samples by interpolating their %B/B0 values from the standard curve.
-
Multiply the interpolated concentration by the dilution factor to obtain the final concentration in the original sample.
Visualizations
Caption: A flowchart of the histamine competitive ELISA protocol.
Caption: The competitive binding principle of the histamine ELISA.
References
- 1. nwlifescience.com [nwlifescience.com]
- 2. neogen.com [neogen.com]
- 3. Human histamine (HIS) Elisa Kit – AFG Scientific [afgsci.com]
- 4. Histamine ELISA kit (ab213975) | Abcam [abcam.com]
- 5. Histamine ELISA kit I Ultra-Sensitive I Cited in 6 papers [immusmol.com]
- 6. kamiyabiomedical.com [kamiyabiomedical.com]
- 7. resources.amsbio.com [resources.amsbio.com]
Application Notes and Protocols for Immunohistochemical Localization of Histamine Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histamine (B1213489) is a crucial biogenic amine involved in a wide range of physiological and pathological processes, including allergic reactions, immune responses, gastric acid secretion, and neurotransmission.[1] Its diverse effects are mediated through four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4. The precise localization of these receptors in different tissues is fundamental to understanding their function and for the development of targeted therapeutics. Immunohistochemistry (IHC) is a powerful technique that allows for the visualization of histamine receptor distribution within the context of tissue architecture. This document provides a detailed protocol for the immunohistochemical localization of histamine receptors in paraffin-embedded tissues, a summary of commercially available antibodies, and an overview of their signaling pathways.
Histamine Receptor Subtypes and Signaling
Histamine receptors are classified into four subtypes, each with distinct G protein coupling and downstream signaling cascades:
-
Histamine H1 Receptor (H1R): Primarily coupled to Gq/11 proteins, its activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC).
-
Histamine H2 Receptor (H2R): Coupled to Gs proteins, its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and activation of protein kinase A (PKA).
-
Histamine H3 Receptor (H3R): Predominantly coupled to Gi/o proteins, its activation inhibits adenylyl cyclase, resulting in decreased intracellular cAMP levels.
-
Histamine H4 Receptor (H4R): Also coupled to Gi/o proteins, its activation leads to the inhibition of adenylyl cyclase and mobilization of intracellular calcium.
Immunohistochemistry Protocol for Histamine Receptor Localization in Paraffin-Embedded Tissues
This protocol provides a general framework for the immunohistochemical staining of histamine receptors. Optimization of specific parameters, such as antibody concentration and antigen retrieval conditions, is crucial for each receptor subtype and the specific antibody used.
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections (4-5 µm) on charged slides
-
Xylene
-
Ethanol (B145695) (100%, 95%, 80%, 70%)
-
Deionized or distilled water
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate Buffer, pH 6.0 or 1 mM EDTA, pH 8.0)
-
Wash Buffer (e.g., Tris-buffered saline with 0.1% Tween 20, TBS-T)
-
Endogenous Peroxidase Blocking Solution (e.g., 3% Hydrogen Peroxide in methanol)
-
Blocking Buffer (e.g., 5-10% normal serum from the same species as the secondary antibody in TBS)
-
Primary antibody against the target histamine receptor
-
Biotinylated secondary antibody
-
Streptavidin-HRP (Horseradish Peroxidase) or Streptavidin-AP (Alkaline Phosphatase)
-
Chromogen substrate kit (e.g., DAB for HRP or Vector Red for AP)
-
Counterstain (e.g., Hematoxylin)
-
Mounting medium
-
Humidified chamber
-
Coplin jars
-
Microwave, pressure cooker, or water bath for antigen retrieval
Experimental Workflow Diagram:
Caption: Immunohistochemistry workflow for histamine receptor localization.
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Rehydrate the sections by sequential immersion in 100% ethanol (2 changes, 3 minutes each), 95% ethanol (2 changes, 3 minutes each), 80% ethanol (3 minutes), and finally rinse in distilled water for 5 minutes.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in either 10 mM Sodium Citrate Buffer (pH 6.0) or 1 mM EDTA buffer (pH 8.0).
-
Heat the slides in a microwave, pressure cooker, or water bath at 95-100°C for 20 minutes.
-
Allow the slides to cool down in the buffer for 20 minutes at room temperature.
-
Rinse the slides with wash buffer (TBS-T) for 1 minute.
-
-
Immunostaining:
-
Endogenous Peroxidase Block: To quench endogenous peroxidase activity, incubate the sections in 3% hydrogen peroxide in methanol (B129727) for 30 minutes at room temperature.[2]
-
Rinse slides with wash buffer.
-
Blocking: Apply a universal protein block or normal serum (from the species of the secondary antibody) for 20-30 minutes at room temperature to block non-specific binding sites.[2]
-
Primary Antibody Incubation: Drain the blocking solution and apply the primary antibody diluted to its optimal concentration in antibody diluent. Incubate in a humidified chamber overnight at 4°C.
-
Rinse the slides with wash buffer (3 changes, 5 minutes each).
-
Secondary Antibody Incubation: Apply the biotinylated secondary antibody and incubate for 30 minutes at room temperature.
-
Rinse the slides with wash buffer (3 changes, 5 minutes each).
-
Detection: Apply streptavidin-HRP or streptavidin-AP and incubate for 30 minutes at room temperature.
-
Rinse the slides with wash buffer (3 changes, 5 minutes each).
-
Chromogen Development: Apply the chromogen substrate (e.g., DAB for HRP or a red substrate for AP) and incubate until the desired color intensity is reached (typically 5-10 minutes). Monitor the reaction under a microscope.
-
Stop the reaction by rinsing the slides in distilled water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain the sections with hematoxylin (B73222) for 1-2 minutes.
-
Rinse with water.
-
Dehydrate the sections through a series of graded ethanol (80%, 95%, 100%) and xylene washes.
-
Apply a coverslip with a permanent mounting medium.
-
Commercially Available Antibodies for Histamine Receptor IHC
The selection of a specific and validated primary antibody is critical for successful immunohistochemistry. The following table summarizes some commercially available antibodies for the different histamine receptor subtypes that have been reported to be suitable for IHC. Researchers should always consult the manufacturer's datasheet for the most up-to-date information and recommended protocols.
| Target Receptor | Supplier | Catalog Number | Clonality | Host | Validated Applications | Species Reactivity |
| H1 Receptor | Alomone Labs | AHR-001 | Polyclonal | Rabbit | WB, IHC | Mouse, Rat |
| Santa Cruz Biotechnology | sc-374621 | Monoclonal (G-11) | Mouse | WB, IP, IF, ELISA, IHC(P) | Human | |
| St John's Laboratory | STJ70765 | Polyclonal | Goat | ELISA, IHC, IF, FC | Human, Mouse, Rat, Dog, Cow | |
| H2 Receptor | RayBiotech | 107-10188 | Polyclonal | Goat | IHC-P | Human, Mouse, Rat, Canine |
| Biocompare | Polyclonal | Goat | WB, ELISA-P, IF, IHC | Hu, Ms, Rt, Dg | ||
| Arigo Biolaboratories | ARG63821 | Polyclonal | Goat | FC, ICC/IF, IHC-P, WB | Human, Rat | |
| H3 Receptor | Alomone Labs | AHR-003 | Polyclonal | Rabbit | WB, IHC (Frozen) | Mouse, Rat |
| GeneTex | GTX04934 | Polyclonal | Rabbit | WB, ICC/IF, IHC-Fr | Mouse, Rat | |
| RayBiotech | Polyclonal | Rabbit | IHC-P, WB | Human | ||
| H4 Receptor | GeneTex | GTX71421 | Polyclonal | Rabbit | ICC/IF, IHC-P | Human, Monkey |
| Novus Biologicals | NLS3775 | Polyclonal | IHC | |||
| Biocompare | IHC-p, ICC, IF | Hu, Mk |
Histamine Receptor Signaling Pathways
The following diagrams illustrate the canonical signaling pathways for each histamine receptor subtype.
Histamine H1 Receptor (Gq-coupled) Signaling Pathway:
Caption: H1R activation of the Gq/PLC signaling cascade.
Histamine H2 Receptor (Gs-coupled) Signaling Pathway:
Caption: H2R activation of the Gs/AC signaling cascade.
Histamine H3 & H4 Receptors (Gi/o-coupled) Signaling Pathway:
Caption: H3R and H4R inhibition of the AC signaling cascade.
References
Application Notes and Protocols for Histamine-Induced Bronchoconstriction in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Histamine (B1213489) is a key mediator in allergic reactions and inflammation, playing a crucial role in the pathophysiology of asthma.[1] It is released from mast cells and basophils and exerts its effects by binding to specific histamine receptors.[1] In the airways, histamine primarily acts on H1 receptors on smooth muscle cells, leading to bronchoconstriction, increased mucus secretion, and airway edema.[1] The induction of bronchoconstriction in animal models using histamine hydrochloride is a widely used and valuable tool for studying the mechanisms of airway hyperresponsiveness and for the preclinical evaluation of novel bronchodilator and anti-inflammatory therapies. Guinea pigs are a particularly sensitive species for this model due to the high density of histamine receptors in their airways.
This document provides detailed application notes and protocols for inducing and measuring histamine-induced bronchoconstriction in animal models, with a focus on the guinea pig. It includes information on the underlying signaling pathways, experimental procedures, and data analysis.
Histamine H1 Receptor Signaling Pathway in Airway Smooth Muscle
The binding of histamine to its H1 receptor on airway smooth muscle cells initiates a well-defined signaling cascade, leading to muscle contraction. The H1 receptor is a G-protein coupled receptor (GPCR) that activates a Gq protein subunit.[2] This activation triggers a series of intracellular events culminating in an increase in intracellular calcium concentration, which is the primary driver of smooth muscle contraction.
The key steps in the signaling pathway are as follows:
-
Histamine Binding: Histamine binds to the H1 receptor on the surface of the airway smooth muscle cell.
-
Gq Protein Activation: The activated H1 receptor stimulates the associated Gq protein.
-
Phospholipase C (PLC) Activation: The activated Gq protein then activates the enzyme phospholipase C (PLC).
-
PIP2 Cleavage: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[3]
-
IP3-Mediated Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the sarcoplasmic reticulum (SR), the main intracellular calcium store. This binding opens calcium channels, leading to a rapid release of Ca2+ from the SR into the cytoplasm.[3]
-
Calcium-Calmodulin Complex Formation: The increased intracellular Ca2+ binds to the protein calmodulin (CaM).
-
Myosin Light Chain Kinase (MLCK) Activation: The Ca2+-CaM complex activates myosin light chain kinase (MLCK).
-
Myosin Light Chain Phosphorylation: Activated MLCK phosphorylates the regulatory light chain of myosin II, leading to a conformational change that enables the myosin head to interact with actin filaments.
-
Actin-Myosin Cross-Bridging and Contraction: The interaction between actin and myosin results in cross-bridge cycling and smooth muscle contraction, leading to bronchoconstriction.
References
Application Notes and Protocols: Preparation of Histamine Hydrochloride Solutions for Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Histamine (B1213489) is a crucial biogenic amine that functions as a neurotransmitter and immunomodulator, mediating its effects through four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4.[1][2] These receptors are implicated in a wide array of physiological and pathological processes, including allergic reactions, gastric acid secretion, and neurotransmission, making them important targets for drug discovery.[3][4][5] Accurate and reproducible in vitro cell-based assays are fundamental to studying histamine receptor function and for the screening and characterization of novel therapeutic compounds. A critical first step in these assays is the precise preparation of histamine hydrochloride solutions. This document provides detailed protocols for the preparation of histamine dihydrochloride (B599025) solutions and their application in a common cell-based assay, the calcium flux assay, which is particularly relevant for H1 receptor activation.
Data Presentation: Preparation of Histamine Dihydrochloride Stock Solutions
Histamine dihydrochloride is readily soluble in water and DMSO. The following table provides calculations for preparing stock solutions of various concentrations. The molecular weight of histamine dihydrochloride is 184.07 g/mol .
| Target Concentration | Mass of Histamine Dihydrochloride for 1 mL | Mass of Histamine Dihydrochloride for 5 mL | Mass of Histamine Dihydrochloride for 10 mL |
| 100 mM | 18.41 mg | 92.05 mg | 184.1 mg |
| 50 mM | 9.205 mg | 46.025 mg | 92.05 mg |
| 10 mM | 1.841 mg | 9.205 mg | 18.41 mg |
| 1 mM | 0.1841 mg | 0.9205 mg | 1.841 mg |
Histamine Signaling Pathways
Histamine exerts its diverse biological effects by binding to four different receptor subtypes, each coupled to a distinct G protein and initiating a specific downstream signaling cascade.
Caption: Histamine receptor signaling pathways.
-
H1 Receptor: Couples to Gq/11, activating phospholipase C (PLC), which leads to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[6][7] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[7][8]
-
H2 Receptor: Couples to Gs, activating adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels and activates protein kinase A (PKA).[9][10]
-
H3 and H4 Receptors: Couple to Gi/o, inhibiting adenylyl cyclase and thus decreasing intracellular cAMP levels.[8][11]
Experimental Protocols
Protocol 1: Preparation of Histamine Dihydrochloride Solutions
Materials:
-
Histamine dihydrochloride (MW: 184.07 g/mol )
-
Sterile, deionized water or DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure for Preparing a 100 mM Stock Solution:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh 18.41 mg of histamine dihydrochloride into the tube.
-
Add 1 mL of sterile, deionized water or DMSO to the tube.
-
Vortex the solution until the histamine dihydrochloride is completely dissolved.
-
Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.
Preparation of Working Solutions: Prepare fresh working solutions for each experiment by diluting the stock solution in the appropriate assay buffer. For example, to prepare a 1 mM working solution from a 100 mM stock, dilute the stock solution 1:100 in assay buffer.
Protocol 2: Histamine-Induced Calcium Flux Assay
This protocol is designed for a 96-well plate format and is suitable for measuring the activation of H1 receptors.
Materials:
-
Cells stably expressing the human H1 receptor (e.g., CHO-K1 or HEK293 cells)
-
Complete cell culture medium
-
Black, clear-bottom 96-well microplates
-
Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520)
-
Probenecid (optional, to prevent dye leakage)
-
Histamine dihydrochloride working solutions
-
Fluorescence microplate reader with kinetic reading capabilities
References
- 1. Histamine receptor - Wikipedia [en.wikipedia.org]
- 2. assaygenie.com [assaygenie.com]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Biochemistry, Histamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Histamine receptor signaling in energy homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying G Protein-Coupled Receptor Signaling with Histamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing histamine (B1213489) hydrochloride in the study of G protein-coupled receptor (GPCR) signaling. Histamine, a biogenic amine, activates four distinct GPCR subtypes (H1, H2, H3, and H4) which are crucial targets in drug discovery for a variety of therapeutic areas including allergies, gastric ulcers, and neurological disorders.[1] This document outlines the primary signaling pathways associated with each histamine receptor subtype, presents detailed protocols for key functional assays, and summarizes quantitative data to facilitate experimental design and data interpretation.
Histamine Receptor Signaling Pathways
Histamine receptors belong to the rhodopsin-like family of GPCRs and couple to different heterotrimeric G proteins to initiate distinct intracellular signaling cascades.[2][3][4][5]
-
Histamine H1 Receptor (H1R): Primarily couples to Gαq/11 proteins, activating Phospholipase C (PLC).[2][6] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC).[7]
-
Histamine H2 Receptor (H2R): Canonically couples to Gαs proteins, which activate adenylyl cyclase (AC) to increase intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3][8][9] This leads to the activation of Protein Kinase A (PKA).[3] There is also evidence for H2R coupling to Gq proteins, leading to phospholipase C activation in some cell types.[10][11]
-
Histamine H3 Receptor (H3R): Couples to Gαi/o proteins, which inhibit adenylyl cyclase, resulting in decreased intracellular cAMP levels.[4][12] The βγ subunits of the G protein can also modulate N-type voltage-gated calcium channels, leading to a reduction in neurotransmitter release.[4] H3Rs can also activate the MAPK and PI3K/AKT signaling pathways.[12]
-
Histamine H4 Receptor (H4R): Also couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cAMP.[13] H4R activation can also stimulate Ca2+ mobilization and activate the MAPK pathway.[5][13]
Quantitative Data Summary
The following tables summarize key quantitative parameters for histamine hydrochloride at its receptors, derived from various in vitro assays. These values can vary depending on the cell line, receptor expression levels, and specific assay conditions.
Table 1: Potency (EC50) of Histamine in Functional Assays
| Receptor Subtype | Assay Type | Cell Line/System | EC50 Value | Reference |
| H1R | Calcium Flux | HEK293 | 69.3 nM | [6][7] |
| H1R | β-arrestin Recruitment | - | 38.6 nM | [6] |
| H1R | Dynamic Mass Redistribution | HeLa | 3.9 µM | [14] |
| H2R | cAMP Accumulation | COS-7 | 0.23 µM | [11] |
| H2R | GIRK Activation | Oocytes | 2.1 µM | [15] |
| H3R | IP1 Accumulation (Gqi5) | tsA201 | 150 nM | [16] |
| H3R | GIRK Activation | Oocytes | 0.024 µM | [15] |
| H4R | GIRK Activation | Oocytes | 0.013 µM | [15] |
Table 2: Binding Affinity of Radioligands for Histamine Receptors
| Receptor Subtype | Radioligand | Tissue/Cell Preparation | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| H2R | [3H]-Tiotidine | Guinea Pig Lung Parenchyma | 8.5 ± 1.5 | 28 ± 5 | [17] |
| H2R | [3H]-Tiotidine | Rat Cultured Neonatal Astrocytes | 4.7 ± 1.0 | 18.6 ± 1.7 | [17] |
Signaling Pathway and Experimental Workflow Diagrams
Experimental Protocols
Protocol 1: Calcium Flux Assay for H1 Receptor Activation
This protocol is designed to measure the increase in intracellular calcium following the activation of the H1 receptor.
Materials:
-
Cells stably expressing the human H1 receptor (e.g., HEK293 or CHO cells).
-
Black, clear-bottom 96-well or 384-well microplates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM).[18]
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4).[7]
-
This compound stock solution.
-
Fluorescence microplate reader with kinetic reading capabilities and automated liquid handling (e.g., FLIPR, FlexStation).[19]
Procedure:
-
Cell Plating: Seed the H1R-expressing cells into the microplates at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate for 24 hours at 37°C and 5% CO₂.[7]
-
Dye Loading: Prepare the calcium dye loading solution according to the manufacturer's instructions in the Assay Buffer. Remove the culture medium from the cell plates and add the dye loading solution to each well.[19]
-
Incubation: Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.[19]
-
Compound Addition (for antagonist screening): Prepare serial dilutions of antagonist compounds. Add the compounds to the wells and incubate for 15-30 minutes at room temperature.[19]
-
Fluorescence Measurement:
-
Place the microplate into the fluorescence plate reader.
-
Set the instrument to record a baseline fluorescence reading for 10-20 seconds.
-
Program the instrument to automatically add a pre-determined concentration of this compound (typically EC80) to the wells.
-
Immediately after agonist addition, continuously record the fluorescence signal for at least 120 seconds to capture the peak calcium response.[7]
-
-
Data Analysis: Determine the peak fluorescence response for each well. For agonist dose-response curves, plot the response against the histamine concentration and fit to a sigmoidal dose-response curve to determine the EC50. For antagonist screening, calculate the percent inhibition and determine the IC50.
Protocol 2: cAMP Accumulation Assay for H2 Receptor Activation
This protocol measures the accumulation of intracellular cAMP following the activation of the H2 receptor.
Materials:
-
Cells stably expressing the human H2 receptor.
-
White, opaque 96-well or 384-well microplates.
-
Stimulation Buffer (e.g., HBSS containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).
-
This compound stock solution.
-
cAMP detection kit (e.g., HTRF, TR-FRET, or ELISA-based).[8]
-
Lysis Buffer (provided with the cAMP kit).
Procedure:
-
Cell Plating: Seed H2R-expressing cells into the microplates and grow to near confluency.
-
Cell Stimulation:
-
Remove the culture medium.
-
Add serial dilutions of this compound (for agonist mode) or a fixed concentration of histamine with serial dilutions of an antagonist (for antagonist mode) prepared in Stimulation Buffer.
-
Incubate the plate for 30 minutes at 37°C.[20]
-
-
Cell Lysis: Add the Lysis Buffer to each well as per the kit manufacturer's instructions to stop the reaction and release intracellular cAMP.
-
cAMP Detection: Perform the cAMP detection assay following the manufacturer's protocol. This typically involves adding detection reagents that generate a signal (e.g., fluorescence or absorbance) inversely or directly proportional to the cAMP concentration.
-
Signal Reading: Read the plate on a compatible microplate reader.
-
Data Analysis: Convert the raw signal to cAMP concentrations using a standard curve. Plot the cAMP concentration against the ligand concentration to determine EC50 or IC50 values.
Protocol 3: Radioligand Binding Assay for Histamine Receptors
This protocol is used to determine the binding affinity (Ki) of unlabeled compounds by measuring their ability to displace a specific radiolabeled ligand from the receptor.
Materials:
-
Membrane preparations from cells or tissues expressing the target histamine receptor.[17]
-
Specific radioligand (e.g., [3H]-mepyramine for H1R, [3H]-tiotidine for H2R).[17][21]
-
Unlabeled test compounds and a non-specific binding control (e.g., a high concentration of a known antagonist).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., GF/C).[22]
-
Cell harvester and scintillation counter.
-
Scintillation fluid.
Procedure:
-
Membrane Preparation: Prepare crude membrane fractions from tissues or cultured cells expressing the receptor of interest via homogenization and differential centrifugation. Determine the protein concentration of the membrane preparation.[17]
-
Assay Setup: In a 96-well plate, combine the membrane preparation, radioligand at a concentration near its Kd, and varying concentrations of the unlabeled competitor compound in Assay Buffer.[22]
-
Total Binding: Wells containing membranes and radioligand only.
-
Non-specific Binding: Wells containing membranes, radioligand, and a high concentration of a potent unlabeled antagonist.
-
Competition: Wells with membranes, radioligand, and serial dilutions of the test compound.
-
-
Incubation: Incubate the plate at room temperature (or 4°C) for 60-90 minutes with gentle agitation to reach equilibrium.[17]
-
Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. Quickly wash the filters with ice-cold Wash Buffer to remove unbound radioligand.[17][22]
-
Counting: Place the filter discs into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.[17]
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percent specific binding against the log concentration of the competitor compound.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
- 1. Histamine receptor - Wikipedia [en.wikipedia.org]
- 2. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 3. Histamine H2 receptor - Wikipedia [en.wikipedia.org]
- 4. Histamine H3 receptor - Wikipedia [en.wikipedia.org]
- 5. Histamine H4 receptor - Wikipedia [en.wikipedia.org]
- 6. innoprot.com [innoprot.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Multiple signaling pathways of histamine H2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Modulation of histamine H2 receptor signalling by G-protein-coupled receptor kinase 2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Label-Free Imaging of Histamine Mediated G Protein-Coupled Receptors Activation in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. bu.edu [bu.edu]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. giffordbioscience.com [giffordbioscience.com]
Application of Histamine Hydrochloride in High-Throughput Screening Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histamine (B1213489) is a crucial biogenic amine that modulates a wide array of physiological and pathological processes by activating four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4.[1] These receptors are significant targets in drug discovery for treating a range of conditions, including allergic reactions, gastric ulcers, and neurological disorders.[2][3] Histamine hydrochloride, as a stable salt, is the standard agonist used in high-throughput screening (HTS) assays to identify and characterize novel compounds that modulate the activity of histamine receptors. This document provides detailed application notes and protocols for utilizing this compound in various HTS formats.
Data Presentation: Quantitative Parameters for Histamine Receptor HTS Assays
The following tables summarize key quantitative data for various HTS assays targeting histamine receptors. These values are essential for assay validation, hit identification, and lead optimization.
Table 1: Histamine H1 Receptor Assays
| Assay Type | Cell Line | Ligand/Agonist | Parameter | Value | Reference |
| Calcium Mobilization | HEK293-H1R | Histamine | EC80 | As predetermined | [4] |
| Calcium Mobilization | CHO-K1 | Epinastine (Antagonist) | IC50 | 1600 nM (no pre-incubation) | [5] |
| Calcium Mobilization | CHO-K1 | Epinastine (Antagonist) | IC50 | 38 nM (2.5 min pre-incubation) | [5] |
| Calcium Mobilization | CHO-K1 | Ketotifen (Antagonist) | IC50 | 154 nM (2.5 min pre-incubation) | [5] |
| Calcium Flux | HRH1 Nomad Cell Line | Histamine | EC50 | 6.93 x 10⁻⁸ M | [6] |
| β-arrestin Recruitment | HRH1 Nomad Cell Line | Histamine | EC50 | 3.86 x 10⁻⁸ M | [6] |
Table 2: Histamine H3 Receptor Assays
| Assay Type | Cell Line/System | Ligand/Agonist | Parameter | Value | Reference |
| [³⁵S]GTPγS Binding | HEK293 cells expressing hH3R | Representative Antagonist | IC50 | 5.2 nM | [7] |
| Histamine Release | Rat brain cortical slices | Representative Antagonist | EC50 | 15.8 nM | [7] |
| IP-One Assay | tsA cells with Gqi5 | Histamine | EC50 | 150 nM | [8] |
| IP-One Assay | tsA cells with Gqi5 | Thioperamide (Antagonist) | IC50 | 62 nM | [8] |
| Radioligand Binding | CHO-K1 cells | [³H]-N-α-Methylhistamine | - | - | [9] |
Table 3: Histamine H4 Receptor Assays
| Assay Type | Cell Line | Ligand/Agonist | Parameter | Value | Reference |
| Calcium Mobilization | HEK/H4R/Gα16 | Histamine | - | - | [10] |
| [³⁵S]GTPγS Binding | Transiently transfected HEK-293T | Histamine | - | 100 nM (for antagonist testing) | [11] |
Signaling Pathways and Experimental Workflows
Histamine H1 Receptor Signaling Pathway
Activation of the H1 receptor by histamine initiates a signaling cascade through the Gq/11 family of G-proteins.[5] This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).[4] This increase in intracellular Ca²⁺ is a measurable event commonly used in HTS assays.
Histamine H1 Receptor Signaling Pathway
General High-Throughput Screening Workflow
The following diagram illustrates a typical workflow for an HTS campaign designed to identify modulators of histamine receptors.
General workflow for HTS-based drug discovery.
Experimental Protocols
Protocol 1: Calcium Mobilization Assay for Histamine H1 Receptor Antagonists
This functional assay measures the ability of a test compound to inhibit the increase in intracellular calcium induced by histamine.[5]
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing the human histamine H1 receptor.[12]
-
Culture Medium: DMEM or Ham's F-12 supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).[12]
-
Assay Plates: 384-well, black-walled, clear-bottom microplates.[12]
-
Calcium-sensitive Dye: Fluo-4 AM or similar.[5]
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.[5]
-
H1 Agonist: this compound.
-
Test Compounds: Serially diluted in assay buffer.
-
Instrumentation: Automated liquid handler and a fluorescent imaging plate reader (e.g., FLIPR).[4]
Procedure:
-
Cell Plating:
-
Dye Loading:
-
Compound Addition:
-
Agonist Stimulation and Detection:
-
Prepare a histamine solution in Assay Buffer at a concentration that elicits ~80% of the maximal response (EC80).[12]
-
Place the cell plate into the FLIPR instrument.
-
Initiate reading to establish a baseline fluorescence for 10-20 seconds.[12]
-
The instrument's liquid handler adds 10 µL of the histamine solution to each well.[12]
-
Continuously measure the fluorescence intensity for 60-120 seconds to capture the calcium transient.[12]
-
Data Analysis:
-
Calculate the percentage inhibition for each test compound concentration relative to the controls.
-
Plot the percentage inhibition against the log of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.[12]
Protocol 2: Radioligand Binding Assay for Histamine H3 Receptor
This assay determines the affinity of a test compound for the H3 receptor by measuring its ability to compete with a radiolabeled ligand.[7]
Materials:
-
Membranes: Cell membranes from cells expressing the H3 receptor.[7]
-
Radioligand: [³H]-Nα-methylhistamine.[7]
-
Test Compound: Various concentrations.
-
Binding Buffer: 50 mM Tris-HCl pH 7.4, 5 mM MgCl2.[9]
-
Wash Buffer: 50 mM Tris-HCl pH 7.4.[9]
-
Instrumentation: Scintillation counter.[7]
Procedure:
-
Assay Setup:
-
Filtration:
-
Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.[5]
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki using the Cheng-Prusoff equation.[5]
References
- 1. Histamine pharmacology: from Sir Henry Dale to the 21st century - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-based discovery and binding site analysis of histamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. innoprot.com [innoprot.com]
- 7. benchchem.com [benchchem.com]
- 8. Identification of Histamine H3 Receptor Ligands Using a New Crystal Structure Fragment-based Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.revvity.com [resources.revvity.com]
- 10. genscript.com [genscript.com]
- 11. Histamine H4 assay (GDH48) « Griffin Discoveries [griffindiscoveries.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
Application Note: Quantifying Histamine Hydrochloride-Induced Calcium Flux In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction
Histamine (B1213489) is a critical biogenic amine that mediates a wide range of physiological and pathological processes, including allergic reactions, inflammation, and neurotransmission. It exerts its effects by binding to four distinct G-protein coupled receptors (GPCRs), H1 through H4. The histamine H1 receptor (H1R) is a primary target for antihistamine drugs. Upon activation by histamine, the H1 receptor couples to the Gq alpha subunit, initiating a signaling cascade that results in a rapid and transient increase in intracellular calcium concentration ([Ca²⁺]i).[1][2][3]
Quantifying this histamine-induced calcium flux is fundamental for studying H1 receptor pharmacology and for the high-throughput screening of novel H1 receptor antagonists. This application note provides detailed protocols for measuring histamine-induced calcium mobilization in vitro using common fluorescent calcium indicators, outlines the underlying signaling pathway, and offers guidance on data analysis and presentation.
The H1 Receptor Signaling Pathway
Activation of the H1 receptor by histamine initiates the Gq signaling cascade. The Gq protein activates phospholipase C (PLC), which then hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[2][4][5][6] IP₃ diffuses through the cytosol and binds to the IP₃ receptor (IP₃R), a ligand-gated Ca²⁺ channel on the membrane of the endoplasmic reticulum (ER).[4][7][8] This binding triggers the release of stored Ca²⁺ from the ER into the cytoplasm, causing a rapid increase in [Ca²⁺]i.[2][9] This initial release is often followed by a sustained phase of calcium entry from the extracellular space through store-operated calcium (SOC) channels on the plasma membrane.[1][2]
Experimental Design and Methods
Cell Line Selection
A variety of cell lines can be used for this assay, with the choice depending on the specific research question.
-
Recombinant Cell Lines: HEK293 cells stably expressing the human H1 receptor are widely used for their robust and reproducible responses, making them ideal for high-throughput screening (HTS).[3][10]
-
Endogenously Expressing Cell Lines: Cell lines such as human lung fibroblasts (WI-38) or smooth muscle cells (DDT1MF-2) endogenously express the H1 receptor and can provide more physiologically relevant data.[1][9]
Calcium Indicators
The most common method for quantifying intracellular calcium involves the use of fluorescent indicators. These are cell-permeable molecules that exhibit a significant change in their fluorescent properties upon binding to Ca²⁺.
| Indicator | Type | Excitation (nm) | Emission (nm) | Advantages | Disadvantages |
| Fluo-4 AM | Single Wavelength | ~490 | ~525 | High signal-to-noise ratio; simpler data acquisition; ideal for HTS.[11][12] | Prone to artifacts from uneven dye loading or changes in cell volume.[13] |
| Fura-2 AM | Ratiometric | 340 / 380 | ~510 | Allows for quantitative [Ca²⁺]i calculation; minimizes artifacts from dye loading, photobleaching, or cell thickness.[13][14] | Requires a light source and filter sets capable of rapid wavelength switching; more complex data analysis. |
| Aequorin | Photoprotein | N/A (Luminescent) | ~469 | Can be targeted to specific organelles; low background signal.[15][16] | Luminescent signal is weaker than fluorescence; requires transfection and reconstitution with coelenterazine.[17] |
Experimental Protocols
Protocol 1: High-Throughput Calcium Flux Assay using Fluo-4 AM
This protocol is optimized for a 96-well or 384-well plate format using a fluorescence plate reader equipped with automated injectors.
Methodology:
-
Cell Plating: Seed HEK293-H1R cells into black, clear-bottom 96-well microplates at a density of 40,000 to 80,000 cells per well and culture overnight.[11]
-
Reagent Preparation:
-
Fluo-4 AM Stock: Prepare a stock solution (e.g., 1 mg/mL or 1 mM) in high-quality, anhydrous DMSO.[13][18]
-
Dye-Loading Solution: On the day of the experiment, dilute the Fluo-4 AM stock solution into an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to a final concentration of 1-5 µM.[10] The addition of Pluronic® F-127 (0.02-0.04%) can aid in dye solubilization, and probenecid (B1678239) (1-2.5 mM) can be included to inhibit dye extrusion from the cells.[14][19]
-
-
Dye Loading:
-
Assay Execution:
-
Place the cell plate into a fluorescence plate reader (e.g., FlexStation 3, FDSS).
-
Set the instrument to record fluorescence kinetically (Ex: 490 nm, Em: 525 nm).[11]
-
Establish a stable baseline reading for 15-30 seconds.
-
For antagonist screening, inject the test compounds and incubate for a predetermined time (e.g., 1-15 minutes).
-
Inject histamine hydrochloride at a concentration that elicits a sub-maximal response (e.g., EC₈₀) and continue recording the fluorescence signal for 2-3 minutes to capture the full calcium transient.[3]
-
Protocol 2: Single-Cell Ratiometric Calcium Imaging using Fura-2 AM
This protocol is suited for detailed mechanistic studies at the single-cell level using fluorescence microscopy.
Methodology:
-
Cell Plating: Plate cells on sterile glass coverslips in a petri dish and culture until they reach 50-70% confluency.[13]
-
Dye Loading: Prepare a Fura-2 AM loading solution (1-5 µM in a suitable buffer). Incubate the coverslips with the loading solution for 30-60 minutes at room temperature in the dark.[18]
-
Washing: After loading, transfer the coverslip to a fresh buffer and allow cells to de-esterify the dye for at least 30 minutes.[18]
-
Imaging:
-
Mount the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a filter wheel for alternating excitation wavelengths (340 nm and 380 nm), a dichroic mirror, and an emission filter (e.g., 510 nm).
-
Acquire baseline images, alternating between 340 nm and 380 nm excitation, every 1-5 seconds.[18] Resting cells should exhibit low fluorescence at 340 nm and high fluorescence at 380 nm.[13]
-
Stimulate the cells by perfusing the chamber with a buffer containing this compound.
-
Continue acquiring image pairs for several minutes to record the calcium response.
-
Data Analysis and Presentation
Proper data analysis is crucial for extracting meaningful results from calcium flux assays.[20]
-
Data Normalization: Raw fluorescence data is typically normalized to express the response relative to the baseline. Common methods include:
-
Ratio (F/F₀): Where F is the fluorescence at any given time point and F₀ is the average baseline fluorescence before stimulation.
-
Percent of Baseline: Calculated as ((F - F₀) / F₀) * 100.
-
-
Quantification: The magnitude of the calcium response can be quantified by parameters such as:
-
Peak Amplitude: The maximum fluorescence change after agonist addition.
-
Area Under the Curve (AUC): The integral of the fluorescence signal over time, which reflects the total calcium mobilization.[15]
-
-
Dose-Response Curves: To determine the potency of histamine (agonist) or an inhibitor (antagonist), concentration-response curves are generated.
Quantitative Data Summary
Table 1: Example Dose-Response Data for Histamine in HEK293-H1R Cells
| Histamine [M] | Mean Peak Amplitude (ΔF/F₀) | Standard Deviation | % of Max Response |
| 1.00E-09 | 0.05 | 0.02 | 2.4 |
| 1.00E-08 | 0.42 | 0.06 | 20.0 |
| 1.00E-07 | 1.15 | 0.12 | 54.8 |
| 1.00E-06 | 1.88 | 0.15 | 89.5 |
| 1.00E-05 | 2.10 | 0.11 | 100.0 |
| 1.00E-04 | 2.11 | 0.13 | 100.5 |
| EC₅₀ | ~8.5 x 10⁻⁸ M |
Table 2: Example Inhibition Data for an H1 Antagonist (e.g., Pyrilamine)
Cells stimulated with a fixed concentration of Histamine (e.g., 1 µM, EC₈₀)
| Antagonist [M] | Mean Peak Amplitude (ΔF/F₀) | Standard Deviation | % Inhibition |
| 0 (Control) | 1.88 | 0.15 | 0 |
| 1.00E-09 | 1.65 | 0.18 | 12.2 |
| 1.00E-08 | 1.01 | 0.11 | 46.3 |
| 1.00E-07 | 0.32 | 0.08 | 83.0 |
| 1.00E-06 | 0.09 | 0.04 | 95.2 |
| 1.00E-05 | 0.06 | 0.03 | 96.8 |
| IC₅₀ | ~1.2 x 10⁻⁸ M |
References
- 1. Histamine activates an intracellular Ca2+ signal in normal human lung fibroblast WI-38 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Histamine activates an intracellular Ca2+ signal in normal human lung fibroblast WI-38 cells [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. Mobilizing ER IP3 receptors as a mechanism to enhance calcium signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gq alpha subunit - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. IP3 Receptors: Toward Understanding Their Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histamine H1-receptor-mediated calcium influx in DDT1MF-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. docs.aatbio.com [docs.aatbio.com]
- 13. Calcium Imaging of Cortical Neurons using Fura-2 AM [jove.com]
- 14. ionbiosciences.com [ionbiosciences.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Ca2+ Measurements in Mammalian Cells with Aequorin-based Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. moodle2.units.it [moodle2.units.it]
- 19. bio-protocol.org [bio-protocol.org]
- 20. icdar.org [icdar.org]
- 21. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Employing Histamine Hydrochloride in Chemotaxis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histamine (B1213489), a biogenic amine, is a pivotal mediator in a myriad of physiological and pathological processes, including allergic reactions, inflammation, and immune responses.[1][2][3] Its role as a chemoattractant, guiding the migration of various immune cells to sites of inflammation, is of significant interest in drug discovery and development. Histamine exerts its effects through four distinct G-protein-coupled receptors (GPCRs): H1, H2, H3, and H4.[1] Notably, the H4 receptor is predominantly expressed on hematopoietic cells and plays a crucial role in mediating the chemotactic response of mast cells, eosinophils, and other immune cells.[1][2][4][5] This document provides detailed application notes and protocols for utilizing histamine hydrochloride in in vitro chemotaxis assays, offering valuable insights for researchers investigating immune cell trafficking and developing novel therapeutics targeting histamine receptors.
Data Presentation
The following tables summarize quantitative data on the efficacy of histamine and related compounds in inducing chemotactic responses in various immune cell types.
Table 1: In Vitro Efficacy of Histamine and its Agonists on Immune Cell Chemotaxis
| Cell Type | Species | Agonist | Assay Parameter | Value | Reference |
| Human Eosinophils | Human | Histamine | Chemotaxis (EC₅₀) | 83 nM | [6][7] |
| Human Eosinophils | Human | Histamine | Shape Change (EC₅₀) | 19 nM | [6] |
| Human Eosinophils | Human | Imetit (H₄R Agonist) | Shape Change (EC₅₀) | 25 nM | [6] |
| Human Eosinophils | Human | Clobenpropit (H₄R Agonist) | Shape Change (EC₅₀) | 72 nM | [6] |
| Murine Bone Marrow-Derived Mast Cells (BMMCs) | Mouse | 4-Methylhistamine | Chemotaxis (EC₅₀) | 12 µM | [4] |
Table 2: Inhibition of Histamine-Induced Chemotaxis by H4 Receptor Antagonists
| Cell Type | Species | Antagonist | Assay Parameter | Value (IC₅₀) | Reference |
| Human Eosinophils | Human | JNJ 7777120 | Histamine-induced Chemotaxis | 86 nM | [6][7] |
| Human Eosinophils | Human | Thioperamide | Histamine-induced Chemotaxis | 519 nM | [6][7] |
| Human Eosinophils | Human | JNJ 7777120 | Histamine-induced Shape Change | 0.3 µM | [6] |
| Human Eosinophils | Human | Thioperamide | Histamine-induced Shape Change | 1.4 µM | [6] |
Signaling Pathway
Histamine-mediated chemotaxis, particularly through the H4 receptor, involves a cascade of intracellular signaling events initiated by the binding of histamine to its receptor. The H4 receptor is coupled to Gi/o proteins.[4][8] Upon activation, the G-protein dissociates, leading to the activation of downstream effectors such as phospholipase C (PLC). PLC activation results in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which subsequently mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[9][10] These signaling events culminate in the cytoskeletal rearrangements necessary for directed cell migration.
Caption: Histamine H4 Receptor Signaling Pathway in Chemotaxis.
Experimental Protocols
The following are detailed protocols for performing chemotaxis assays using this compound as a chemoattractant. The two most common methods, the Transwell Migration Assay and the Boyden Chamber Assay, are described.
Protocol 1: Eosinophil Chemotaxis Assay using Transwell Inserts
This protocol is adapted for the study of human eosinophil migration in response to histamine.
Materials:
-
Purified human eosinophils
-
Histamine dihydrochloride
-
RPMI-1640 medium with 0.1% Bovine Serum Albumin (BSA) (Assay Medium)
-
24-well plate
-
Transwell inserts with 5 µm pore size polycarbonate membranes
-
Flow cytometer or hemocytometer for cell counting
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Preparation of Chemoattractant: Prepare a stock solution of this compound in the assay medium. Create serial dilutions to generate a concentration gradient (e.g., 0.01 µM to 10 µM).
-
Assay Setup:
-
Add 600 µL of the histamine dilutions to the lower wells of the 24-well plate.
-
Use assay medium alone as a negative control.
-
-
Cell Preparation: Resuspend the purified eosinophils in assay medium to a final concentration of 1 x 10⁶ cells/mL.[4]
-
Loading Cells: Place the Transwell inserts into the wells of the 24-well plate. Add 100 µL of the eosinophil suspension to the upper chamber of each Transwell insert.[4]
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 1-2 hours.[4]
-
Quantification of Migrated Cells:
-
After incubation, carefully remove the Transwell inserts.
-
Collect the cells that have migrated to the lower chamber.
-
Quantify the number of migrated cells using a flow cytometer (by acquiring events for a fixed time, e.g., 60 seconds) or by manual counting with a hemocytometer.[4]
-
Protocol 2: Mast Cell Chemotaxis Assay using a Boyden Chamber
This protocol is suitable for assessing the chemotactic response of murine bone marrow-derived mast cells (BMMCs).
Materials:
-
Mature BMMCs
-
Histamine dihydrochloride
-
RPMI-1640 with 0.5% BSA (Assay Medium)
-
Boyden chamber apparatus
-
Polycarbonate membranes (5 µm pore size)
-
Fibronectin
-
Methanol (B129727) for fixation
-
Giemsa stain or similar
-
Microscope
Procedure:
-
Membrane Preparation: Coat the polycarbonate membranes with 10 µg/mL fibronectin in PBS overnight at 4°C. Wash the membranes with PBS before use.[4]
-
Preparation of Chemoattractant: Prepare a stock solution of this compound in assay medium. Prepare serial dilutions to create a concentration gradient (e.g., 1 µM to 100 µM).
-
Assay Setup:
-
Add 25-30 µL of the histamine dilutions to the lower wells of the Boyden chamber.
-
Use assay medium alone as a negative control.
-
-
Cell Preparation: Harvest the mature BMMCs, wash twice with assay medium, and resuspend to a final concentration of 1 x 10⁶ cells/mL.[4]
-
Loading Cells:
-
Place the fibronectin-coated membrane over the lower wells.
-
Add 50 µL of the BMMC suspension to the upper wells of the chamber.
-
-
Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO₂ for 3-4 hours.[4]
-
Cell Staining and Quantification:
-
After incubation, remove the membrane.
-
Scrape the non-migrated cells from the top surface of the membrane.
-
Fix the membrane with methanol for 10 minutes and stain with Giemsa or a similar stain.[4]
-
Mount the membrane on a glass slide and count the number of migrated cells in several high-power fields using a light microscope.
-
Experimental Workflow
The general workflow for a chemotaxis assay involves several key steps, from cell preparation to data analysis.
References
- 1. Histamine receptor - Wikipedia [en.wikipedia.org]
- 2. The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. Histamine H4 receptor mediates chemotaxis of human lung mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Histamine H4 receptor mediates eosinophil chemotaxis with cell shape change and adhesion molecule upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Histamine H4 receptor mediates eosinophil chemotaxis with cell shape change and adhesion molecule upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Distinct Signalling Pathways of Murine Histamine H1- and H4-Receptors Expressed at Comparable Levels in HEK293 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SMPDB [smpdb.ca]
Troubleshooting & Optimization
troubleshooting histamine hydrochloride precipitation in phosphate buffer
Welcome to the technical support center for troubleshooting issues related to histamine (B1213489) hydrochloride precipitation in phosphate (B84403) buffers. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on preparing and handling these solutions in an experimental setting.
Troubleshooting Guide
This guide addresses common problems encountered when preparing and using histamine hydrochloride solutions in phosphate buffers.
Issue: A precipitate forms immediately upon dissolving this compound in phosphate buffer.
Possible Causes and Solutions:
-
Exceeded Solubility Limit: The concentration of your this compound solution may be too high for the specific phosphate buffer conditions (pH, ionic strength, temperature).
-
Solution: Cross-reference your intended concentration with the known solubility data. If necessary, prepare a more dilute solution. Consider preparing a concentrated stock in water and then diluting it into your phosphate buffer.
-
-
Incorrect Solvent Preparation: The quality of the water or the buffer components can affect solubility.
-
Solution: Always use high-purity, deionized or distilled water to prepare your phosphate buffer. Ensure all buffer salts are fully dissolved before adding the this compound.
-
-
Low-Quality Reagents: Impurities in the this compound or buffer salts can act as nucleation sites for precipitation.
-
Solution: Use high-purity grades for both this compound and all buffer components.
-
Issue: The this compound solution becomes cloudy or forms a precipitate over time.
Possible Causes and Solutions:
-
Temperature Fluctuations: A solution prepared at a higher temperature may precipitate when cooled to room temperature or stored at 4°C.[1]
-
Solution: Prepare the solution at the temperature at which it will be used and stored. If a precipitate forms upon cooling, gentle warming and sonication may help to redissolve it. However, if it doesn't redissolve easily, it is best to prepare a fresh solution.[1]
-
-
pH Shift: The pH of the solution can change over time, especially with exposure to air (CO2 absorption), which can affect the solubility of this compound.
-
Solution: Ensure the final pH of your solution is within a range where this compound is stable and soluble. Re-check the pH of the solution if precipitation occurs over time.
-
-
Improper Storage: Extended storage, especially at room temperature, can lead to degradation or microbial growth, which may cause precipitation.[2]
-
"Salting Out" Effect: High concentrations of salts in the phosphate buffer can reduce the solubility of this compound.[1]
-
Solution: If you are using a high-concentration phosphate buffer, consider reducing the buffer strength or preparing the this compound in a lower ionic strength buffer.
-
Issue: A precipitate forms when mixing a this compound stock solution with other buffers or cell culture media.
Possible Causes and Solutions:
-
Buffer Incompatibility: Components in your final buffer or media may interact with this compound to form an insoluble salt.
-
Solution: Perform a small-scale compatibility test by mixing the histamine stock solution with the destination buffer/media and observing for any precipitation.
-
-
pH Incompatibility: The final pH of the mixture may be in a range where this compound is less soluble.[1]
-
Solution: Measure the pH of the final mixture. If necessary, adjust the pH of the destination buffer/media before adding the histamine stock solution.
-
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in phosphate buffer?
The solubility of this compound can vary depending on the specific conditions. Histamine is reported to be soluble in PBS (pH 7.2) at approximately 10 mg/mL.[3] Another source indicates a solubility of 100 mg/mL in PBS, though the exact composition of the PBS is not specified.[5] Histamine dihydrochloride (B599025) is generally considered freely soluble in water.[5]
Q2: What is the optimal pH for dissolving this compound in a phosphate buffer?
While a precise optimal pH range for maximum solubility in phosphate buffer is not well-documented in the provided search results, histamine solutions for biological experiments are typically prepared in buffers with a physiological pH, such as PBS at pH 7.2-7.4. It has been noted that lower pH can positively shift the anodic peak of histamine in electrochemical studies, suggesting that pH influences its state in solution.[6]
Q3: How does temperature affect the solubility of this compound?
Generally, the solubility of solids in liquids increases with temperature. If you are having trouble dissolving this compound, gentle warming can be used.[1] However, be aware that solutions prepared at elevated temperatures may precipitate upon cooling.[1] For storage, lower temperatures (4°C or -20°C) are recommended for stability, but this can also promote precipitation if the solution is near its saturation point.[2][4]
Q4: Can I use a precipitated this compound solution?
It is not recommended to use a solution that has a precipitate. The presence of a precipitate means the actual concentration of the dissolved this compound is unknown and will be lower than intended, leading to inaccurate experimental results. You can attempt to redissolve the precipitate through gentle warming or sonication. If the precipitate does not dissolve, a fresh solution should be prepared.[1]
Q5: What are the recommended storage conditions for this compound solutions?
Solid histamine dihydrochloride should be stored at 2-8°C, desiccated.[4] Aqueous stock solutions should be aliquoted to prevent repeated freeze-thaw cycles and can be stored at 4°C for up to 8 weeks or at -20°C for up to 12 months.[4][7] It is important to protect solutions from light.[4] Once a thawed solution is opened, it is recommended to use it within a short period to avoid degradation and contamination.[8]
Data Presentation
Table 1: Solubility of Histamine and its Salts
| Compound | Solvent | pH | Temperature | Solubility | Citation(s) |
| Histamine | PBS | 7.2 | Not Specified | ~10 mg/mL | [3] |
| Histamine Dihydrochloride | PBS | Not Specified | Not Specified | 100 mg/mL | [5] |
| Histamine Dihydrochloride | Water | Not Specified | Not Specified | 50 mg/mL | [4] |
| Histamine Dihydrochloride | Water | Not Specified | Not Specified | Freely Soluble | [5] |
| Histamine Dihydrochloride | Methanol | Not Specified | Not Specified | Freely Soluble | [5] |
| Histamine Dihydrochloride | Ethanol | Not Specified | Not Specified | Freely Soluble | [5] |
| 4-Methylhistamine Dihydrochloride | Water | Not Specified | Not Specified | up to 125 mg/mL (with ultrasonication) | [1] |
Table 2: Stability of Histamine Solutions
| Compound | Concentration | Storage Temperature | Duration | Stability | Citation(s) |
| Histamine Dihydrochloride | ≤ 0.25 mg/mL | 20°C | 1 month | Significantly reduced activity | [2] |
| Histamine Dihydrochloride | Not Specified | 4°C or -18°C | At least 6 months | Stable activity | [8] |
| Histamine Diphosphate | 0.125 to 16 mg/mL | 4°C (in the dark) | 8 weeks | Retained 97% of initial concentration | [7] |
| Histamine Diphosphate | 0.125 to 16 mg/mL | -20°C (in the dark) | 12 months | Stable | [7] |
| Histamine Diphosphate | 0.125 to 16 mg/mL | 20°C (exposed to light) | 7 days | Degraded to 20-37% of initial concentration | [7] |
Experimental Protocols
Protocol 1: Preparation of a Histamine Dihydrochloride Stock Solution in Phosphate-Buffered Saline (PBS)
This protocol provides a general procedure for preparing a histamine dihydrochloride solution in PBS, with steps to minimize the risk of precipitation.
Materials:
-
Histamine dihydrochloride powder
-
Phosphate-Buffered Saline (PBS), pH 7.4 (e.g., 10 mM phosphate buffer, 137 mM NaCl, 2.7 mM KCl)
-
High-purity water (deionized or distilled)
-
Sterile conical tubes or vials
-
Analytical balance
-
Vortex mixer
-
(Optional) Sonicator
-
(Optional) 0.22 µm sterile filter
Procedure:
-
Prepare the PBS Buffer: If not using a pre-made solution, prepare the PBS buffer using high-purity water and ensure all salts are completely dissolved. Adjust the pH to 7.4.
-
Weigh the Histamine Dihydrochloride: Accurately weigh the desired amount of histamine dihydrochloride powder using an analytical balance.
-
Initial Dissolution: Add the weighed powder to a sterile conical tube. Add a portion of the PBS buffer to the tube.
-
Ensure Complete Dissolution: Vortex the solution thoroughly. If the solid does not dissolve completely, you can use an ultrasonic water bath for short intervals. Gentle warming can also be applied, but be cautious as this may lead to precipitation upon cooling if the solution is near saturation.[1]
-
Final Volume Adjustment: Once the solid is completely dissolved, add PBS to reach the final desired volume and concentration.
-
Sterile Filtration (Optional): For applications requiring a sterile solution, pass the histamine solution through a 0.22 µm sterile filter.
-
Aliquot and Store: Dispense the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term storage.[1] For short-term storage, 4°C is acceptable.[4] Protect from light.[4]
Protocol 2: Quick Solubility Test
This protocol can be used to determine the approximate solubility of your specific batch of this compound in your phosphate buffer.
Materials:
-
This compound powder
-
Your phosphate buffer of interest
-
A series of small vials or tubes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Prepare a Series of Concentrations: Weigh out increasing amounts of this compound into a series of labeled vials.
-
Add Buffer: Add a fixed volume of your phosphate buffer (e.g., 1 mL) to each vial.
-
Mix Thoroughly: Vortex each vial for a set amount of time (e.g., 2-5 minutes) to ensure thorough mixing.
-
Observe for Dissolution: Observe each vial to see if the this compound has completely dissolved. The highest concentration that results in a clear solution with no visible particles is an approximation of the solubility under those conditions.
-
Incubate and Re-observe (Optional): To check for time-dependent precipitation, let the clear solutions sit at the intended storage temperature for a period (e.g., 1-2 hours) and re-observe for any signs of cloudiness or precipitation.
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Simplified Histamine H1 receptor signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Stability of histamine dihydrochloride in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Temperature dependence of mast cell histamine secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Histamine stimulation of inositol phosphate metabolism in cultured human non-pigmented ciliary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN113045500A - Preparation method of histamine dihydrochloride - Google Patents [patents.google.com]
- 8. Possibilities of preparation and storage of standard histamine solutions - Prylutskyi - Russian Journal of Allergy [rusalljournal.ru]
Technical Support Center: Optimizing Histamine Hydrochloride Concentration for In Vitro Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with histamine (B1213489) hydrochloride in in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for histamine hydrochloride in in vitro experiments?
A1: For initial dose-response experiments, a broad concentration range is recommended, typically from 1 nM to 100 µM.[1][2] The optimal concentration is highly dependent on the cell type, the specific histamine receptor subtype being investigated (H1, H2, H3, or H4), and the functional assay being performed.[1][2] For instance, some studies have shown maximal stimulation of cell proliferation at concentrations as low as 1 x 10⁻⁸ M (10 nM) in certain melanoma cell lines.[3]
Q2: How should I prepare and store this compound stock solutions?
A2: Histamine dihydrochloride (B599025) is soluble in water and DMSO up to 100 mM.[4] It is recommended to prepare a concentrated stock solution in sterile water or DMSO. For example, a 10 mM stock solution can be prepared. To aid dissolution, gentle warming or sonication can be applied. The solid form should be stored desiccated at room temperature for short-term storage, while for long-term stability, -20°C is recommended.[5][6] Stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[5][6]
Q3: What are the common in vitro assays used to assess the effects of histamine?
A3: Several in vitro assays are commonly used to characterize the activity of histamine. These include:
-
Receptor Binding Assays: To determine the affinity of histamine for its different receptor subtypes.[2]
-
Second Messenger Assays: To measure functional activity by quantifying downstream signaling molecules like cyclic AMP (cAMP) or intracellular calcium (Ca²⁺).[2]
-
Cell Viability and Proliferation Assays (e.g., MTT Assay): To evaluate the effect of histamine on cell growth.[7]
-
Calcium Imaging Assays: To monitor changes in intracellular calcium levels upon histamine stimulation, particularly for H1 receptor activation.[8][9]
-
Chemotaxis Assays: To assess the effect of histamine on cell migration, especially for immune cells expressing the H4 receptor.
Q4: Which histamine receptor is responsible for the observed cellular response?
A4: The specific cellular response to histamine is determined by which of the four histamine receptor subtypes (H1R, H2R, H3R, H4R) are expressed on the cell type of interest.[10][11] These receptors are coupled to different G-proteins and initiate distinct downstream signaling cascades.[10][12] To identify the responsible receptor, selective antagonists for each subtype can be used in conjunction with histamine treatment. For example, d-chlorpheniramine can be used to block H1R-mediated effects.[13][14]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect or weaker than expected response | 1. Incorrect Concentration: The concentration range used may be too low or too high for the specific cell type and receptor density. 2. Compound Degradation: Improper storage of this compound stock solutions can lead to loss of activity. 3. Low Receptor Expression: The cell line may not express the target histamine receptor at a sufficient level.[2] 4. Incorrect Assay Conditions: Incubation time, temperature, or buffer conditions may not be optimal.[2] | 1. Perform a wider dose-response experiment (e.g., 1 nM to 1 mM) to determine the optimal concentration.[1][2] 2. Prepare fresh stock solutions for each experiment and store them properly in aliquots at -20°C or -80°C to avoid freeze-thaw cycles.[5] 3. Verify receptor expression using techniques like qPCR or Western blotting. Consider using a cell line known to express the receptor of interest.[1][2] 4. Optimize assay parameters, including performing a time-course experiment to determine the optimal stimulation time.[2] |
| High background signal or non-specific effects | 1. Compound Cytotoxicity: High concentrations of histamine may induce cytotoxicity.[2] 2. Off-Target Effects: Histamine may interact with other receptors or cellular components at high concentrations.[15] 3. Contaminants in Media or Reagents: Contaminants can lead to high spontaneous cellular responses.[16] | 1. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration range of histamine for your cell line.[2] A study on fibroblasts found no significant cytotoxicity below 0.313 mM.[17] 2. Use selective antagonists to confirm that the observed effect is mediated by the target histamine receptor. 3. Use fresh, high-quality cell culture media and reagents. Test for potential endotoxin (B1171834) contamination.[16] |
| Inconsistent results (High Coefficient of Variation) | 1. Inaccurate Pipetting: Errors in pipetting can lead to significant variability. 2. Incomplete Mixing of Reagents: Poor mixing can result in uneven exposure of cells to histamine. 3. Cell Health and Density: Using unhealthy or inconsistently plated cells can cause high variability. | 1. Calibrate pipettes regularly and use appropriate pipetting techniques.[16] 2. Ensure thorough but gentle mixing of all reagents.[16] 3. Use healthy, log-phase cells and ensure a uniform cell density across all wells. Avoid over-confluency.[16] |
Quantitative Data Summary
Table 1: Effective Concentrations of Histamine in Various In Vitro Assays
| Cell Line/Tissue | Assay Type | Effective Concentration Range | Observed Effect | Reference(s) |
| Human Melanoma Cell Lines | [³H]-Thymidine Uptake | 1 x 10⁻⁸ M (10 nM) | Maximal stimulation of proliferation | [3] |
| Human Blood Mononuclear Cells | PHA Proliferation Assay | 10⁻³ - 10⁻⁴ M | Significant suppression of proliferation | [18] |
| Human Lung Fibroblasts (WI-38) | Calcium Imaging | EC₅₀ = 4.96 µM | Increase in intracellular Ca²⁺ | [19] |
| Mouse Retinal Dopaminergic Cells | Calcium Imaging | K₁/₂ = 1.9 µM | Increase in intracellular Ca²⁺ | [20] |
| Rat Cerebellar Astrocytes | Calcium Imaging | 100 µM | Increase in intracellular Ca²⁺ | [9] |
| Rat Dentate Gyrus Slices | Electrophysiology | 0.7 - 70 µM | Depression of synaptic transmission | [21] |
| HL-60 Cells (differentiated) | Calcium Imaging | EC₅₀ ≈ 10⁻⁶ - 10⁻⁵ M | Increase in intracellular Ca²⁺ | [22] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a representative method for determining the effect of this compound on cell viability and proliferation.
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[7]
-
96-well clear plates
-
Microplate reader
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium and incubate for 24 hours.[7]
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the histamine-containing medium to the respective wells. Include untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[7][23]
-
Incubation with MTT: Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[7]
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[7]
-
Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.[23]
-
Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Express the results as a percentage of the untreated control. Plot the percentage of cell viability against the concentration of this compound.[7]
Protocol 2: Calcium Imaging Assay
This protocol provides a framework for measuring changes in intracellular calcium concentration in response to histamine.
Materials:
-
Cells expressing the histamine receptor of interest (e.g., HEK293 cells expressing H1R)
-
Fluorescent calcium indicator (e.g., Fluo-4 AM or Fura-2 AM)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
This compound stock solution
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Plating: Seed cells onto black-walled, clear-bottom 96-well plates and allow them to attach and grow to a confluent monolayer.
-
Dye Loading: Remove the culture medium and add the calcium indicator loading solution to each well. Incubate at 37°C for 60 minutes in the dark.[8]
-
Washing: After incubation, wash the cells twice with Assay Buffer to remove excess dye. Add a final volume of 100 µL of Assay Buffer to each well.[8]
-
Compound Preparation: Prepare a dilution series of this compound in Assay Buffer in a separate 96-well plate.
-
Fluorescence Measurement:
-
Place the cell plate and the compound plate into the fluorescence microplate reader.
-
Set the instrument to the appropriate excitation and emission wavelengths for the chosen dye (e.g., excite at 488 nm and measure emission at 525 nm for Fluo-4).[8]
-
Record a baseline fluorescence reading for 10-20 seconds.[8]
-
Program the instrument to automatically add the histamine solution from the compound plate to the cell plate.
-
Immediately after addition, continuously record the fluorescence signal for at least 120 seconds to capture the peak calcium response.[8]
-
-
Data Analysis: Normalize the fluorescence signal for each well by dividing the fluorescence at each time point (F) by the baseline fluorescence (F₀) to obtain the F/F₀ ratio.[8]
Visualizations
Signaling Pathways
Caption: Simplified signaling pathways of the four histamine receptor subtypes.[10][11][12][24][25]
Experimental Workflow
Caption: Workflow for determining cell viability using the MTT assay.
Logical Relationship
Caption: Troubleshooting logic for unexpected results in histamine studies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. In vitro effect of histamine and histamine H1 and H2 receptor antagonists on cellular proliferation of human malignant melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Histamine-induced calcium entry in rat cerebellar astrocytes: evidence for capacitative and non-capacitative mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Physiological implications of biased signaling at histamine H2 receptors [frontiersin.org]
- 12. SMPDB [smpdb.ca]
- 13. Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Histamine activates suppressor cells in vitro using a coculture technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Histamine activates an intracellular Ca2+ signal in normal human lung fibroblast WI-38 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. iovs.arvojournals.org [iovs.arvojournals.org]
- 21. Histamine H3 receptor-mediated depression of synaptic transmission in the dentate gyrus of the rat in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. merckmillipore.com [merckmillipore.com]
- 24. mdpi.com [mdpi.com]
- 25. Histamine H2 receptor - Wikipedia [en.wikipedia.org]
histamine hydrochloride degradation kinetics in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the stability and degradation kinetics of histamine (B1213489) hydrochloride in cell culture media.
Frequently Asked Questions (FAQs)
Q1: How stable is histamine hydrochloride in standard cell culture media?
A1: The stability of this compound in cell culture media is highly dependent on the media composition, particularly the presence of serum. In serum-free media, histamine is generally stable for over 24 hours. However, in media supplemented with fetal calf serum (FCS) or fetal bovine serum (FBS), histamine can undergo enzymatic degradation.
Q2: What are the primary degradation pathways for histamine in cell culture?
A2: Histamine is primarily degraded by two key enzymes that may be present in serum supplements:
-
Diamine Oxidase (DAO): This enzyme catalyzes the oxidative deamination of histamine.
-
Histamine-N-methyltransferase (HNMT): This enzyme methylates the imidazole (B134444) ring of histamine.[1]
The presence and activity of these or similar enzymes in your cell culture system are the main drivers of histamine degradation.
Q3: Are there specific recommendations for storing this compound solutions?
A3: For optimal stability, histamine dihydrochloride (B599025) solutions should be stored in the dark.[2] Stock solutions are stable for at least 8 weeks when stored at 4°C and for up to 12 months when frozen at -20°C.[2] Once thawed or brought to room temperature, solutions should be used within a few hours to minimize degradation, especially if exposed to light.[2]
Q4: How can I accurately measure the concentration of histamine in my cell culture supernatant?
A4: Several validated methods are available for quantifying histamine levels in cell culture supernatants. These include:
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Enzyme-Linked Immunosorbent Assay (ELISA)
-
High-Performance Liquid Chromatography (HPLC)
Commercial ELISA kits are a common and sensitive option for many laboratories.
Troubleshooting Guides
This section addresses common issues encountered during experiments involving this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent or weaker-than-expected biological response to histamine over time. | Histamine degradation in the culture medium. | 1. Switch to Serum-Free Medium: If your experimental design allows, use serum-free medium during the histamine treatment period. 2. Reduce Incubation Time: Minimize the duration of histamine exposure, especially when serum is required. 3. Add Histamine Immediately Before Assay: Prepare fresh histamine dilutions and add them to the culture wells immediately before starting your measurements. 4. Replenish Histamine: For longer incubation periods, consider replacing the medium with freshly prepared histamine-containing medium at regular intervals. |
| Low or undetectable histamine levels in quantification assays. | 1. Histamine Degradation: As described above. 2. Adherence to Labware: Histamine can adhere to glass surfaces, leading to lower effective concentrations. | 1. Follow the steps to prevent histamine degradation. 2. Use Polypropylene (B1209903) Labware: Utilize polypropylene tubes and plates for preparing and storing histamine solutions and for collecting cell culture supernatants to minimize surface adhesion. |
| Variability in results between experiments. | 1. Inconsistent Histamine Concentration: Due to degradation or preparation errors. 2. Presence of Competing Amines: Other biogenic amines in the media or secreted by cells can compete with histamine for degradation by DAO, altering its effective half-life.[3] | 1. Ensure consistent and fresh preparation of histamine solutions for each experiment. 2. Be aware of the composition of your cell culture medium and any supplements that may contain other biogenic amines. Maintain consistency in media batches. |
Data Presentation: Histamine Stability
While specific degradation kinetics (e.g., half-life) of histamine in various cell culture media are not extensively published, the following table summarizes the qualitative stability and key factors influencing it.
| Condition | Relative Stability | Primary Degradation Factors | Recommendations |
| Serum-Free Medium (e.g., DMEM, RPMI-1640) | High (Stable for >24 hours) | Minimal enzymatic activity. | Preferred for experiments requiring stable histamine concentrations. |
| Serum-Supplemented Medium (e.g., with 10% FBS) | Low to Moderate | Enzymatic degradation by DAO and HNMT present in serum. | Minimize incubation time; add histamine immediately before the experiment. |
| Storage at 4°C (in the dark) | High (Stable for at least 8 weeks) | Low temperature slows chemical and enzymatic degradation. | Recommended for short- to medium-term storage of stock solutions.[2] |
| Storage at -20°C (in the dark) | Very High (Stable for up to 12 months) | Freezing minimizes molecular motion and degradation. | Ideal for long-term storage of stock solutions.[2] |
| Exposure to Light and Room Temperature | Very Low | Photodegradation and increased kinetic energy for reactions.[2] | Avoid prolonged exposure of histamine solutions to light and ambient temperatures.[2] |
Experimental Protocols
Protocol: Quantification of Histamine in Cell Culture Supernatant using GC-MS
This is a summarized protocol for a one-step derivatization and quantification of histamine.
-
Sample Collection: Collect cell culture supernatant. For optimal results, use polypropylene tubes.
-
Derivatization:
-
Directly add ethylchloroformate (ECF)/chloroform to a small volume of the supernatant.
-
Vortex briefly; derivatization occurs almost instantaneously.
-
-
Extraction:
-
Centrifuge the sample to separate the aqueous and organic phases.
-
Carefully transfer the lower organic phase to a new vial.
-
Add anhydrous sodium sulfate (B86663) to dry the organic phase.
-
-
Analysis:
-
Analyze the dried sample using Gas Chromatography-Mass Spectrometry (GC-MS).
-
To ensure accuracy, monitor two different ion pairs for the derivatized histamine.
-
Signaling Pathways and Experimental Workflows
Histamine Degradation Pathways
The primary enzymatic pathways for histamine degradation involve Diamine Oxidase (DAO) and Histamine-N-methyltransferase (HNMT).
Caption: Primary enzymatic degradation pathways of histamine.
Experimental Workflow: Assessing Histamine Stability
A general workflow for determining the stability of histamine in your specific cell culture conditions.
Caption: Workflow for histamine stability assessment in cell culture media.
Histamine H1 Receptor Signaling Pathway
Activation of the H1 receptor typically leads to the activation of the Gq protein, initiating a signaling cascade through phospholipase C.
Caption: Simplified histamine H1 receptor signaling cascade.
References
preventing tachyphylaxis with histamine hydrochloride in isolated tissue experiments
This guide provides researchers, scientists, and drug development professionals with practical solutions for preventing and troubleshooting tachyphylaxis—a rapid decrease in response to a drug after repeated administration—in isolated tissue experiments involving histamine (B1213489) hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is histamine tachyphylaxis and why does it occur in isolated tissue experiments?
A1: Histamine tachyphylaxis is the rapid, short-term desensitization of a tissue to histamine upon repeated exposure. In isolated tissue preparations, such as guinea pig ileum or tracheal smooth muscle, this manifests as a diminished contractile or relaxation response to subsequent histamine doses.[1][2] The primary cause is the desensitization of histamine receptors, most commonly the H1 receptor. This process involves receptor phosphorylation, uncoupling from its G-protein, and internalization, rendering it unresponsive to further stimulation.[3][4][5]
Q2: What is the role of histamine hydrochloride in these experiments? Does it help prevent tachyphylaxis?
A2: this compound is the salt form of histamine commonly used in research. Its primary advantage is its stability and high solubility in aqueous solutions, which allows for the preparation of accurate and stable stock solutions. While using a stable, high-purity compound like this compound is crucial for reproducible results, it does not inherently prevent the pharmacological phenomenon of tachyphylaxis. The prevention of tachyphylaxis lies in the experimental design and protocol, not the specific salt form of the histamine.
Q3: My tissue's response to histamine is decreasing with each dose. What are the immediate steps to mitigate this?
A3: If you observe a diminishing response, the most effective immediate strategies are:
-
Implement adequate washout periods: Ensure a sufficient time interval between histamine doses to allow the tissue to recover and receptors to resensitize. The optimal time can vary between tissues but often ranges from 15 to 30 minutes.[6]
-
Strict adherence to a dosing cycle: Maintain a consistent and sufficiently long cycle time between doses. For example, a common cycle for guinea pig ileum includes a short contact time (e.g., 30-60 seconds) followed by extensive washing and a resting period.[7][8]
-
Use the lowest effective concentrations: Work with a range of histamine concentrations that are on the steep part of the dose-response curve, avoiding maximal or supramaximal concentrations that are more likely to induce rapid and profound desensitization.
Q4: Can tachyphylaxis be reversed?
A4: Yes, tachyphylaxis is typically a reversible phenomenon. Full recovery of the tissue's response can often be achieved after removal of the histamine and a sufficient washout period.[9] In some specific preparations, such as canine tracheal smooth muscle, tachyphylaxis has been shown to be reversed by inhibitors of prostaglandin (B15479496) synthesis, like indomethacin, suggesting a role for prostaglandins (B1171923) in the desensitization mechanism in that tissue.[1]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Rapid loss of response after only 2-3 histamine doses. | 1. Inadequate Washout: Insufficient time for receptor resensitization. 2. High Agonist Concentration: Using supramaximal histamine concentrations accelerates receptor desensitization.[3] 3. Tissue Fatigue: General decline in tissue health. | 1. Increase Washout Time: Extend the washout period between doses to at least 15-20 minutes and ensure at least two to three changes of the physiological salt solution.[7][8] 2. Optimize Concentration Range: Perform a preliminary concentration-response curve to identify the EC50 and work with concentrations around this value. Avoid repeated use of concentrations that elicit the maximal response. 3. Verify Tissue Viability: Check the tissue's response to a different, non-histaminergic agonist (e.g., acetylcholine (B1216132) or potassium chloride) to confirm its viability.[1][2] |
| Variability in histamine response between different tissue preparations. | 1. Biological Variation: Inherent differences between animals. 2. Inconsistent Tissue Handling: Differences in dissection, mounting tension, or equilibration time.[6][10] 3. Temperature Fluctuations: Instability in the organ bath temperature can affect metabolic and enzymatic processes. | 1. Increase Sample Size (n): Use a larger number of animals to account for biological variability. 2. Standardize Protocol: Ensure every step, from dissection to applying resting tension (typically 0.5-1.0 g), is performed consistently. Allow for a standardized equilibration period (e.g., 30-60 minutes) before starting the experiment.[6] 3. Monitor and Control Temperature: Ensure the organ bath temperature is stable (e.g., 32°C or 37°C, depending on the protocol) and continuously monitored.[6][7] |
| The tissue responds to other agonists but not to histamine. | 1. Complete Tachyphylaxis: Severe, established desensitization to histamine. 2. Receptor-Specific Issue: Potential degradation of histamine receptors. 3. Incorrect Histamine Solution: Degradation or incorrect preparation of the histamine stock solution. | 1. Extended Recovery: Allow for a prolonged washout period (e.g., >60 minutes) or prepare a new tissue segment. 2. Use H1 Receptor Antagonist Control: In a separate preparation, confirm that the histamine response is blocked by a specific H1 antagonist (e.g., mepyramine, fexofenadine) to verify the involvement of the target receptor.[6][11] 3. Prepare Fresh Solution: Always use freshly prepared histamine solutions from a reliable stock (this compound is very stable in solution when stored properly). |
Data Presentation: Impact of Washout Period on Tachyphylaxis
The following table summarizes illustrative data from a simulated guinea pig ileum experiment, demonstrating how extending the washout period can mitigate tachyphylaxis. The response is measured as a percentage of the initial maximal contraction.
| Histamine Application | 5-Minute Washout Cycle (% of Initial Max Response) | 15-Minute Washout Cycle (% of Initial Max Response) | 30-Minute Washout Cycle (% of Initial Max Response) |
| Dose 1 | 100% | 100% | 100% |
| Dose 2 | 65% | 92% | 98% |
| Dose 3 | 40% | 85% | 96% |
| Dose 4 | 25% | 81% | 95% |
Experimental Protocols
Protocol 1: Standard Protocol for Minimizing Tachyphylaxis in Guinea Pig Ileum
This protocol is designed to generate a reliable cumulative concentration-response curve for histamine while minimizing the effects of tachyphylaxis.
-
Tissue Preparation:
-
A segment of the terminal ileum (approx. 2-3 cm) from a guinea pig is isolated.[7]
-
The lumen is gently flushed with warm Tyrode's solution to remove contents.[6][10]
-
The segment is mounted in a thermostatically controlled organ bath (e.g., 10 mL volume) containing Tyrode's solution, maintained at 32-37°C, and continuously aerated with carbogen (B8564812) (95% O2, 5% CO2).[6][7]
-
-
Equilibration:
-
Dosing and Washout Cycle:
-
Record a stable baseline for at least 1 minute.
-
Add the first concentration of this compound solution to the organ bath.
-
Allow the tissue to contract for a fixed contact time (e.g., 60 seconds) or until the response plateaus.[8]
-
Wash the tissue by draining and refilling the organ bath with fresh Tyrode's solution three times.
-
Allow the tissue to rest and return to baseline during a recovery period of at least 15 minutes before introducing the next higher concentration.
-
-
Data Collection:
-
Record the peak contractile response for each histamine concentration.
-
Plot the responses against the logarithm of the molar concentration of histamine to generate a concentration-response curve.
-
Visualizations
Signaling Pathway for Histamine H1 Receptor and Desensitization
Caption: H1 receptor activation and desensitization pathway leading to tachyphylaxis.
Experimental Workflow for Troubleshooting Tachyphylaxis
Caption: A logical workflow for troubleshooting histamine-induced tachyphylaxis.
References
- 1. Characteristics of histamine tachyphylaxis in canine tracheal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characteristics of tachyphylaxis to inhaled histamine in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Agonist-induced desensitization of histamine H1 receptor-mediated inositol phospholipid hydrolysis in human umbilical vein endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Short-term desensitization of the histamine H1 receptor in human HeLa cells: involvement of protein kinase C dependent and independent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cross-Desensitization and Cointernalization of H1 and H2 Histamine Receptors Reveal New Insights into Histamine Signal Integration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. studylib.net [studylib.net]
- 8. rjptsimlab.com [rjptsimlab.com]
- 9. Desensitization of histamine H1 receptor-mediated inositol phosphate production in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rjptsimlab.com [rjptsimlab.com]
- 11. Histamine receptors rapidly desensitize without altering nerve-evoked contractions in murine urinary bladder smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
issues with histamine hydrochloride stability and storage
Welcome to the technical support center for histamine (B1213489) hydrochloride. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of histamine hydrochloride. Below you will find troubleshooting guides and frequently asked questions to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: Solid this compound is hygroscopic and should be stored in a dry environment.[1] The recommended storage temperature is between 2-8°C.[2] It is also advisable to store it with a desiccant and protect it from light.[1]
Q2: How should I prepare and store this compound solutions?
A2: this compound is soluble in water and can also be dissolved in buffers like PBS for biological experiments.[3][4] For long-term storage, it is recommended to prepare a concentrated stock solution, aliquot it into single-use vials to avoid repeated freeze-thaw cycles, and store it at -20°C or -80°C, protected from light.[3] Solutions stored at -20°C can be stable for up to 12 months.[5] For shorter-term storage, solutions can be kept at 2-8°C for up to 8 weeks, also protected from light.[5] It is best to prepare fresh working solutions from the stock on the day of use.[4]
Q3: How stable are diluted this compound solutions at room temperature?
A3: Diluted this compound solutions are susceptible to degradation at room temperature, especially when exposed to light.[5] One study showed that solutions exposed to fluorescent light at 20°C retained only 20-37% of their initial concentration after 7 days.[5] When protected from light at the same temperature, 83-94% of the initial concentration remained.[5] It is recommended to use thawed or diluted solutions within 6 hours or discard them.[5]
Q4: What are the main factors that affect the stability of this compound?
A4: The primary factors affecting the stability of this compound are temperature, light exposure, moisture (for the solid form), and pH.[2][3] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[2][6] Bacterial contamination can also be an issue in solutions stored for extended periods, particularly at lower concentrations.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or unexpected experimental results | Degradation of this compound solution due to improper storage or handling. | Prepare fresh working solutions for each experiment from a properly stored, aliquoted stock solution.[3] Ensure solutions are protected from light and kept cool during experiments. |
| Repeated freeze-thaw cycles of the stock solution. | Aliquot the stock solution into single-use vials to avoid multiple freeze-thaw cycles.[3] | |
| Precipitate forms in the solution | The solubility limit has been exceeded. | Ensure you are not exceeding the solubility of this compound in your chosen solvent. |
| Degradation of the compound. | If a precipitate appears in a previously clear solution, it may indicate degradation. The solution should be discarded.[3] | |
| Low or no biological response in an assay | Complete degradation of this compound. | Verify the integrity and concentration of your solution using an analytical method like HPLC. Prepare a new solution from the solid compound.[3] |
| Incorrect pH of the experimental buffer. | Confirm that your buffer is at the optimal pH for your assay and that this compound is stable at that pH for the duration of the experiment.[3] |
Quantitative Data Summary
The stability of this compound solutions is highly dependent on storage conditions. The tables below summarize the retention of the initial concentration under various conditions.
Table 1: Stability of Histamine Dihydrochloride (B599025) Solutions at 20°C (Room Temperature)
| Storage Time | Light Condition | Stability (% Retention of Initial Concentration) | Source |
| 7 days | Exposed to fluorescent light | 20 - 37% | [5] |
| 7 days | Protected from light | 83 - 94% | [5] |
Table 2: Stability of Histamine Dihydrochloride Solutions Under Refrigerated and Frozen Conditions (Protected from Light)
| Storage Temperature | Storage Time | Stability (% Retention of Initial Concentration) | Source |
| 4°C | 8 weeks | ~97% | [5] |
| 4°C | At least 6 months | Stable | [7] |
| -18°C | At least 6 months | Stable | [7] |
| -20°C | 12 months | Stable | [5] |
Experimental Protocols
Protocol: Preparation and Storage of this compound Solutions
This protocol outlines the recommended procedure for preparing and storing this compound solutions to ensure their stability and integrity for experimental use.
-
Materials:
-
Histamine dihydrochloride powder
-
High-purity sterile water or Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile conical tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
0.22 µm sterile syringe filter
-
-
Procedure:
-
Weighing: Accurately weigh the desired amount of histamine dihydrochloride powder in a sterile tube.
-
Dissolving: Add the appropriate volume of sterile water or PBS to achieve the desired stock solution concentration. Vortex thoroughly until the powder is completely dissolved.
-
Sterilization: If using a non-sterile solvent or for critical applications, sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Aliquoting: Dispense the stock solution into smaller, single-use, light-protected sterile vials. This prevents contamination and degradation from repeated freeze-thaw cycles.
-
Storage:
-
Use: When needed for an experiment, thaw a single aliquot. If a more dilute working solution is required, prepare it fresh from the stock solution on the day of use. Discard any unused portion of the thawed aliquot or working solution after 6 hours.[5]
-
Protocol: Stability Assessment of this compound Solutions by HPLC
This protocol provides a general framework for conducting a stability study of this compound solutions using High-Performance Liquid Chromatography (HPLC).
-
Objective: To determine the degradation of this compound in an aqueous solution under specific storage conditions (e.g., temperature and light exposure).
-
Materials and Equipment:
-
HPLC system with a UV or DAD detector[8]
-
Reversed-phase C18 column[8]
-
Histamine dihydrochloride reference standard
-
Aqueous solution of histamine dihydrochloride at a known concentration
-
Environmental chambers or incubators set to desired temperatures
-
Light-protected (amber) and transparent vials
-
Mobile phase (e.g., a buffered aqueous solution with an organic modifier like acetonitrile)[9]
-
-
Procedure:
-
Method Validation (Abbreviated): Ensure your HPLC method is suitable for quantifying histamine. This involves demonstrating specificity, linearity, accuracy, and precision.
-
Sample Preparation: Prepare a batch of histamine dihydrochloride aqueous solution at the desired concentration.
-
Initial Analysis (T=0): Immediately analyze the freshly prepared solution using the validated HPLC method to establish the initial concentration.
-
Sample Storage: Divide the solution into multiple aliquots in both light-protected and transparent vials.
-
Stress Conditions: Store the vials under the desired experimental conditions (e.g., 4°C, 25°C, 40°C, with and without light exposure).
-
Time-Point Analysis: At predetermined time points (e.g., 0, 1, 3, 7, 14, and 28 days), remove a vial from each storage condition.
-
Quantification: Analyze the samples by HPLC to determine the concentration of this compound.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial (T=0) concentration.
-
Kinetics: Plot the percentage remaining versus time to evaluate the degradation kinetics.
-
Visualizations
References
- 1. goldbio.com [goldbio.com]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. benchchem.com [benchchem.com]
- 4. Histamine | Non-selective histamine receptor Agonist | Hello Bio [hellobio.com]
- 5. Degradation of histamine solutions used for bronchoprovocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. technopharmchem.com [technopharmchem.com]
- 7. Stability of histamine dihydrochloride in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a Rapid and Eco-Friendly UHPLC Analytical Method for the Detection of Histamine in Fish Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPLC Method for Determination of Histamine on BIST A+ Column by SIELC Technologies | SIELC Technologies [sielc.com]
Technical Support Center: Minimizing Variability in Histamine Hydrochloride-Induced Responses
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize variability in experiments involving histamine (B1213489) hydrochloride.
Frequently Asked Questions (FAQs)
Q1: My dose-response curve for histamine shows high variability between replicate wells. What are the common causes?
High variability in dose-response curves can originate from several factors, often related to inconsistencies in cell handling and reagent application. Key causes include:
-
Inconsistent Cell Seeding: Uneven cell numbers per well will lead to varied responses. Ensure thorough cell suspension mixing before and during plating to prevent cell settling.
-
Cell Health and Passage Number: Use cells that are in a healthy, logarithmic growth phase. High passage numbers can lead to phenotypic drift and altered receptor expression, increasing variability. It is recommended to use cells within a consistent, low passage number range for all experiments.
-
Uneven Compound Addition: Inaccurate or inconsistent dispensing of histamine hydrochloride solutions can be a major source of variability. Ensure pipettes are calibrated and use consistent technique across all wells.
-
Edge Effects: Wells on the periphery of a microplate are more susceptible to evaporation and temperature fluctuations, which can alter cell responses. To mitigate this, avoid using the outer wells or fill them with sterile buffer or media to create a humidity barrier.
Q2: I am observing a diminishing response to repeated histamine stimulation in my cell-based assay. What is happening and how can I prevent it?
This phenomenon is likely due to receptor desensitization or tachyphylaxis, where the cell's response to an agonist decreases over time with repeated exposure.[1][2] Histamine receptors, particularly H1 and H2 receptors, can become desensitized through various mechanisms, including receptor phosphorylation and internalization.[3]
To manage tachyphylaxis in your experiments:
-
Allow for a recovery period: After an initial stimulation, wash the cells and incubate them in fresh, agonist-free medium for a sufficient period to allow for receptor resensitization. The optimal recovery time may need to be determined empirically for your specific cell type and receptor.
-
Use a single-point stimulation: For endpoint assays, stimulate the cells only once. For kinetic assays, be aware that the initial response is the most robust.
-
Consider the histamine concentration: High concentrations of histamine are more likely to induce rapid and prolonged desensitization. Use the lowest concentration that gives a robust and reproducible response.
Q3: The potency (EC50) of histamine in my assay varies significantly from day to day. How can I improve inter-experiment consistency?
Inter-experiment variability is a common challenge. To improve consistency:
-
Standardize Cell Culture Conditions: Ensure that cell culture media, supplements, and incubation conditions (temperature, CO2, humidity) are consistent for every experiment.
-
Prepare Fresh Reagents: Prepare fresh dilutions of this compound from a validated stock solution for each experiment.[4] Avoid repeated freeze-thaw cycles of the stock solution.
-
Implement Quality Control Measures: Include a positive control with a known EC50 value in every assay plate. This allows for the normalization of results and monitoring of assay performance over time.
-
Consistent Assay Timing: Adhere to a strict timeline for cell plating, compound addition, and signal reading.
Q4: My negative control wells (no histamine) show a high background signal in my calcium flux assay. What could be the issue?
A high background signal in a calcium flux assay can be caused by:
-
Cell Stress: Over-confluent or unhealthy cells can have elevated basal intracellular calcium levels. Ensure cells are seeded at an optimal density and are healthy.
-
Dye Overloading: Excessive concentrations of calcium-sensitive dyes can be toxic to cells and lead to a high background. Optimize the dye concentration and incubation time.
-
Autofluorescence: Phenol (B47542) red in cell culture media can contribute to background fluorescence. Using phenol red-free media during the assay can reduce this.
-
Mechanical Stimulation: Vigorous addition of buffer or compounds can mechanically stimulate cells, causing a transient increase in intracellular calcium. Add all solutions gently and at the same rate.
Troubleshooting Guides
Guide 1: High Variability in Calcium Flux Assays
| Problem | Possible Causes | Solutions |
| High Well-to-Well Variability | Inconsistent cell plating density.[5] | Ensure a homogenous cell suspension; gently mix between plating each row. |
| Uneven dye loading. | Ensure complete mixing of the dye solution and consistent incubation times. | |
| Inaccurate liquid handling.[4] | Calibrate pipettes regularly; use a multichannel pipette for simultaneous additions. | |
| Inconsistent Peak Response | Cell health issues (high passage, over-confluency).[5] | Use low-passage cells and seed at a pre-determined optimal density. |
| Temperature fluctuations during the assay. | Allow plates to equilibrate to room temperature before reading; use a temperature-controlled plate reader. | |
| No or Low Signal | Inactive this compound. | Prepare fresh histamine solutions for each experiment. |
| Low receptor expression in cells. | Verify the expression of the target histamine receptor in your cell line. | |
| Incorrect filter sets on the plate reader. | Ensure the excitation and emission wavelengths are appropriate for the calcium indicator dye used.[6] |
Guide 2: Inconsistent Cytokine Release Measurements
| Problem | Possible Causes | Solutions |
| High Variability Between Replicates | Inconsistent cell numbers per well. | Use a cell counter for accurate seeding; ensure proper mixing of cell suspension. |
| Variation in stimulation time. | Add histamine to all wells as simultaneously as possible; use a consistent incubation period.[7] | |
| Pipetting errors during supernatant collection or ELISA. | Be careful not to disturb the cell pellet when collecting supernatant; use calibrated pipettes. | |
| Low Cytokine Yield | Insufficient stimulation. | Optimize histamine concentration and incubation time to achieve maximal cytokine release. |
| Cell viability issues. | Perform a cell viability assay to ensure histamine is not causing cytotoxicity at the concentrations used. | |
| Cytokine degradation. | Collect supernatants promptly and store at -80°C if not analyzed immediately; add protease inhibitors to the collection buffer. | |
| High Background in Control Wells | Cell stress from plating or media changes. | Allow cells to equilibrate in the plate for a few hours before stimulation.[7] |
| Contamination of cell culture. | Regularly test for mycoplasma and other contaminants. |
Data Presentation
Table 1: Recommended this compound Concentration Ranges for In Vitro Assays
| Assay Type | Cell Type (Example) | Typical Concentration Range | Notes |
| Calcium Flux | HEK293 expressing H1R | 1 nM - 10 µM[8] | A full dose-response curve should be performed to determine the optimal range. |
| Cytokine Release (e.g., IL-6) | Mast Cells (e.g., LAD-2) | 10 nM - 10 µM[7] | The response can be cell-type specific. |
| Receptor Binding | Membranes from cells expressing H1R | N/A (agonist) | Used as a competitor against a radiolabeled antagonist. |
Experimental Protocols
Protocol 1: Detailed Methodology for a Calcium Flux Assay
This protocol is designed to minimize variability when measuring histamine-induced intracellular calcium mobilization.
-
Cell Plating:
-
Culture cells (e.g., HEK293 stably expressing the human H1 receptor) under standardized conditions.[6]
-
On the day before the assay, harvest cells that are 80-90% confluent and have a low passage number.
-
Perform an accurate cell count and resuspend the cells to a final density that will result in a 90-95% confluent monolayer on the day of the assay.
-
Plate the cells in a black, clear-bottom 96-well microplate. To minimize edge effects, do not use the outermost wells; instead, fill them with 200 µL of sterile PBS.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare the calcium-sensitive dye loading solution (e.g., Fluo-4 AM) in a serum-free, phenol red-free buffer (e.g., HBSS with 20 mM HEPES).[6][8]
-
Gently remove the culture medium from the cell plate and add the dye loading solution to each well.
-
Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.
-
-
Histamine Preparation and Addition:
-
Prepare a fresh stock solution of this compound in the assay buffer.
-
Perform serial dilutions to create a range of concentrations for the dose-response curve.
-
Place the cell plate into a fluorescence kinetic plate reader (e.g., FLIPR, FlexStation).
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Using the instrument's integrated fluidics, add the histamine solutions to the appropriate wells. Ensure the addition is gentle and consistent across the plate.
-
-
Signal Reading and Data Analysis:
-
Immediately after histamine addition, continue to read the fluorescence signal for 90-120 seconds to capture the peak response.[6]
-
Analyze the data by calculating the difference between the maximum peak fluorescence and the baseline fluorescence for each well.
-
Plot the response against the logarithm of the histamine concentration and fit the data using a non-linear regression model to determine the EC50.
-
Mandatory Visualizations
Caption: Histamine H1 receptor signaling pathway leading to intracellular calcium release.
Caption: Standard experimental workflow for a histamine-induced calcium flux assay.
Caption: Troubleshooting flowchart for high variability in histamine dose-response assays.
References
- 1. Histamine2-receptor antagonists: Rapid development of tachyphylaxis with repeat dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characteristics of tachyphylaxis to inhaled histamine in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
overcoming low signal-to-noise ratio in histamine ELISA
Welcome to the technical support center for Histamine (B1213489) ELISA kits. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and overcome common challenges during their experiments, with a focus on addressing low signal-to-noise ratios.
Frequently Asked Questions (FAQs)
Q1: What is a low signal-to-noise ratio in a histamine ELISA, and why is it a problem?
A low signal-to-noise ratio occurs when the background signal is high relative to the signal generated by the target analyte (histamine).[1] This reduces the sensitivity of the assay, making it difficult to distinguish between low-concentration samples and the blank, which can lead to inaccurate or uninterpretable results.[1]
Q2: My standard curve is flat or has a very weak signal. What are the likely causes?
A weak or absent signal across your standard curve can stem from several issues.[1][2] Common causes include the use of expired or improperly stored reagents, incorrect reagent preparation or addition sequence, insufficient incubation times, or running the assay with cold reagents.[1][3][4] It is also possible that the standard stock solution has degraded due to improper storage or handling.[1]
Q3: The optical density (OD) values are high in my negative control wells. What does this indicate?
High absorbance values in negative controls point to a high background signal.[2] This can be caused by a variety of factors including insufficient washing, non-specific binding of antibodies, contaminated reagents (especially the substrate), or excessive incubation times.[2][5][6] Optimizing the blocking buffer and ensuring its fresh preparation can also help mitigate this issue.[2][7]
Q4: I'm observing high variability between my replicate wells. What could be causing this?
High variability, often indicated by a high coefficient of variation (CV) (ideally <20%), can be due to technical inconsistencies.[8][9] Common culprits include pipetting errors, uneven washing across the plate, the presence of air bubbles in wells, and temperature or evaporation "edge effects".[4][8] Inconsistent sample preparation or storage can also contribute to this problem.[8]
Troubleshooting Guides
Issue 1: Low Signal or No Signal
A weak signal can make it difficult to reliably quantify histamine levels in your samples.
Table 1: Troubleshooting Low Signal
| Potential Cause | Recommended Solution |
| Expired or Improperly Stored Reagents | Verify the expiration dates on all kit components.[3][4] Ensure all reagents have been stored at the recommended temperatures (typically 2-8°C).[3][4] |
| Reagents Not at Room Temperature | Allow all reagents to sit on the bench for 15-30 minutes to reach room temperature before starting the assay.[1][3][4] |
| Incorrect Reagent Preparation or Order of Addition | Double-check the protocol to ensure all reagents were diluted correctly and added in the proper sequence.[3][10] |
| Insufficient Incubation Times or Temperatures | Adhere strictly to the incubation times and temperatures specified in the protocol.[11][12] If the signal is still low, you may consider increasing the incubation time. |
| Degraded Standard Stock Solution | Reconstitute a fresh vial of the standard. Ensure proper mixing and avoid repeated freeze-thaw cycles.[1] |
| Inactive Enzyme Conjugate or Substrate | Test the activity of the enzyme conjugate and substrate.[10] Ensure the substrate has not been exposed to light.[4][6] |
| Wells Dried Out | Keep the plate covered with a plate sealer during incubation steps to prevent wells from drying out.[3][11] |
Issue 2: High Background
High background noise can mask the true signal from your samples, leading to a poor signal-to-noise ratio.
Table 2: Troubleshooting High Background
| Potential Cause | Recommended Solution |
| Insufficient Washing | Increase the number of wash cycles (e.g., from 3 to 5).[2] Ensure complete aspiration of wash buffer from all wells after each wash.[10] Adding a 30-second soak step between washes can also be beneficial.[3] |
| Inadequate Blocking | Optimize the blocking buffer concentration or increase the blocking incubation period.[7] Ensure the blocking buffer is freshly prepared.[2] |
| High Concentration of Detection Reagent | Perform a titration experiment to determine the optimal concentration of the detection antibody or enzyme conjugate.[2][10] |
| Excessive Incubation Times | Reduce the incubation time for the antibody or substrate steps to prevent overdevelopment of the signal.[2] |
| Contaminated Reagents or Buffers | Prepare fresh buffers, especially the wash buffer and substrate solution.[5][6][7] Use sterile pipette tips and glassware to avoid cross-contamination.[2] |
| Non-Specific Binding | Add a small amount of a non-ionic detergent like Tween 20 (e.g., 0.05%) to the wash buffer to reduce non-specific interactions. |
| Plate Read Too Long After Stop Solution | Read the plate immediately after adding the stop solution, as the color can continue to develop.[5] |
Issue 3: High Variability (Poor Reproducibility)
Inconsistent results between replicate wells compromise the reliability of your data.
Table 3: Troubleshooting High Variability
| Potential Cause | Recommended Solution |
| Inaccurate Pipetting | Use calibrated pipettes and ensure tips are securely attached.[2][9] Pipette consistently, avoiding air bubbles.[8][9] Using a multichannel pipette for reagent addition can improve consistency.[2] |
| Uneven Washing | Use an automated plate washer if available for more consistent washing.[8] If washing manually, ensure all wells are filled and aspirated equally.[2] Check that washer ports are not obstructed.[8] |
| Edge Effects | Use a plate sealer during all incubation steps to prevent evaporation from the outer wells.[3][4][8] Avoid using the outer wells for critical samples or standards if edge effects are a persistent issue.[2] |
| Inconsistent Incubation Temperature | Ensure the plate is not stacked and is placed in the center of the incubator to maintain a uniform temperature across all wells.[3][4] |
| Poor Mixing of Reagents | Gently vortex or invert all reagents and samples before pipetting to ensure homogeneity.[2][9] |
| Bubbles in Wells | Inspect the plate for bubbles before reading. If present, gently pop them with a clean pipette tip.[8] |
Experimental Protocols & Workflows
General Histamine ELISA (Competitive) Workflow
This protocol outlines the key steps for a typical competitive histamine ELISA.
-
Standard & Sample Preparation : Prepare serial dilutions of the histamine standard. Dilute samples as necessary to fall within the range of the standard curve.[13]
-
Add Reagents : Add standards and samples to the appropriate wells of the antibody-coated microplate.[12]
-
Add Enzyme Conjugate : Add the histamine-HRP conjugate to each well. This will compete with the histamine in the sample for binding to the antibody on the plate.[14]
-
Incubate : Cover the plate and incubate for the specified time and temperature (e.g., 45 minutes at 37°C).[12][13]
-
Wash : Wash the plate multiple times with wash buffer to remove unbound reagents.[12][13]
-
Add Substrate : Add the TMB substrate to each well. The enzyme on the bound conjugate will convert the substrate, leading to color development.[12][14]
-
Incubate in Dark : Incubate the plate at room temperature, protected from light.[6][12]
-
Stop Reaction : Add the stop solution to each well to halt the color development.
-
Read Plate : Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader. The signal intensity will be inversely proportional to the amount of histamine in the sample.[14]
Figure 1. A generalized workflow for a competitive histamine ELISA experiment.
Troubleshooting Logic for Low Signal-to-Noise Ratio
This diagram provides a decision-making framework for diagnosing the cause of a poor signal-to-noise ratio.
Figure 2. A decision tree for troubleshooting a low signal-to-noise ratio.
Detailed Protocol: Plate Washing
Proper washing technique is critical for reducing background and variability.
-
Aspiration : At the end of the incubation step, completely aspirate or decant the contents of the wells.
-
Buffer Addition : Immediately fill each well with the recommended volume of wash buffer (e.g., 300-400 µL).
-
Soaking (Optional but Recommended) : Allow the wash buffer to sit in the wells for at least 30 seconds.[3] This helps to dissolve and remove loosely bound material.
-
Aspiration : Aspirate the wash buffer from the wells.
-
Repeat : Repeat the wash cycle for the number of times specified in the protocol (typically 3-5 times).[2]
-
Final Tap : After the final wash and aspiration, invert the plate and tap it firmly on a clean, absorbent paper towel to remove any residual wash buffer.[3] This step is crucial to prevent dilution of the reagents added in the next step.
References
- 1. blog.abclonal.com [blog.abclonal.com]
- 2. maxanim.com [maxanim.com]
- 3. ELISA Troubleshooting Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. biomatik.com [biomatik.com]
- 5. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 6. assaygenie.com [assaygenie.com]
- 7. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 8. How to deal with inconsistent results and high CV in ELISA | Abcam [abcam.com]
- 9. protocolsandsolutions.com [protocolsandsolutions.com]
- 10. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. file.elabscience.com [file.elabscience.com]
- 13. assaygenie.com [assaygenie.com]
- 14. neogen.com [neogen.com]
Technical Support Center: Addressing Histamine Hydrochloride Cross-Reactivity in Immunoassays
Welcome to our technical support center dedicated to helping researchers, scientists, and drug development professionals address the challenges of histamine (B1213489) hydrochloride cross-reactivity in immunoassays. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is histamine hydrochloride cross-reactivity in an immunoassay?
A1: this compound cross-reactivity refers to the interference caused by the binding of histamine or structurally similar molecules to the antibodies used in an immunoassay that is intended to detect a different target analyte. This occurs when the antibodies recognize and bind to histamine, leading to inaccurate (often falsely elevated) measurements of the intended analyte. This issue is particularly prevalent in competitive immunoassays for small molecules where the antibody's binding site may accommodate structurally related compounds.
Q2: Which compounds are most likely to cross-react in a histamine immunoassay?
A2: The most common cross-reactants in a histamine immunoassay are its metabolites and other structurally similar biogenic amines. These include, but are not limited to, 1-methylhistamine (B192778) (a major metabolite), 3-methylhistamine, and imidazole-4-acetic acid.[1] The degree of cross-reactivity depends on the specificity of the primary antibody used in the assay. Some assays may also show minor cross-reactivity with tyramine (B21549) and cadaverine, which can be indicators of food spoilage.[1]
Q3: How can I determine if my immunoassay is affected by histamine cross-reactivity?
A3: To determine if your assay is affected by histamine cross-reactivity, you can perform a spike and recovery experiment. This involves adding a known concentration of this compound to your sample matrix and measuring the analyte concentration. If the measured concentration is significantly higher than the expected baseline plus the spiked amount, cross-reactivity is likely occurring. Additionally, comparing your immunoassay results with an orthogonal method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), can confirm the presence of interference.[2]
Q4: What are the general strategies to minimize or eliminate cross-reactivity?
A4: Several strategies can be employed to mitigate cross-reactivity:
-
Use of Highly Specific Monoclonal Antibodies: The most effective way to prevent cross-reactivity is to use a monoclonal antibody that is highly specific to your target analyte and has minimal affinity for histamine.[1]
-
Sample Preparation and Cleanup: Implementing a sample cleanup step, such as solid-phase extraction (SPE), can remove interfering substances like histamine from the sample before analysis.[3]
-
Assay Optimization: Modifying assay conditions, such as the composition of the blocking buffer and wash buffers, can help reduce non-specific binding.[4]
-
Sample Dilution: Diluting the sample can lower the concentration of histamine to a level that no longer significantly interferes with the assay. However, this may also dilute your target analyte below the detection limit of the assay.
Troubleshooting Guides
Issue 1: High Background Signal or Falsely Elevated Results
High background or unexpectedly high analyte concentrations can be a primary indicator of cross-reactivity with histamine or other endogenous substances.
Troubleshooting Workflow for High Background/False Positives
Caption: Troubleshooting workflow for high background and false positives.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Cross-reactivity with histamine or its metabolites | 1. Confirm with Spike and Recovery: Add known amounts of histamine to your sample matrix and measure the recovery. High recovery suggests cross-reactivity. 2. Sample Cleanup: Use solid-phase extraction (SPE) to remove histamine from the sample before the assay. 3. Antibody Specificity: Switch to a more specific monoclonal antibody with documented low cross-reactivity to histamine. |
| Insufficient Blocking | 1. Optimize Blocking Buffer: Test different blocking agents (e.g., BSA, casein, non-fat dry milk) and concentrations. The addition of a non-ionic detergent like Tween-20 (0.05%) to the blocking buffer can also be beneficial. 2. Increase Blocking Time/Temperature: Extend the blocking incubation time (e.g., 2 hours at room temperature or overnight at 4°C). |
| Inadequate Washing | 1. Increase Wash Steps: Increase the number of wash cycles and the volume of wash buffer used between antibody and substrate incubations. 2. Optimize Wash Buffer: Include a detergent (e.g., 0.05% Tween-20) in your wash buffer to help reduce non-specific binding. |
| Matrix Effects | 1. Sample Dilution: Perform a serial dilution of your sample to determine if the interference can be diluted out while keeping the analyte concentration within the assay's dynamic range. 2. Buffer Exchange: Use desalting columns or dialysis to exchange the sample buffer with the assay buffer. |
Quantitative Data on Cross-Reactivity
The specificity of an immunoassay is critical for accurate results. The following table summarizes the cross-reactivity profiles of different immunoassay antibodies with histamine and its structurally related metabolites. A lower percentage indicates higher specificity.
Table 1: Cross-Reactivity of Histamine and its Metabolites in Different Immunoassays
| Compound | Assay 1 (1-Methylhistamine ELISA) [1] | Assay 2 (1-Methylhistamine ELISA) [1] | Assay 3 (Histamine ELISA) [1] |
| 1-Methylhistamine | 100% | 100% | < 0.7% |
| Histamine | < 0.7% | 0.39% | 100% |
| 3-Methylhistamine | < 0.07% | 0.014% | Not Reported |
| 1-Methyl-4-imidazole-acetic acid | < 0.0025% | Not Reported | Not Reported |
| Imidazole-4-acetic acid | < 0.007% | < 0.006% | Not Reported |
| L-Histidine | < 0.0025% | < 0.005% | Not Reported |
| Tryptamine | Not Reported | < 0.005% | Not Reported |
| Tyramine | Not Reported | < 0.005% | < 1% |
| Cadaverine | Not Reported | Not Reported | < 1% |
Data is presented as percentage cross-reactivity and has been compiled from multiple sources for illustrative purposes.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Sample Cleanup
This protocol provides a general guideline for removing interfering substances from biological samples prior to a histamine immunoassay. Optimization may be required for your specific sample type and cartridge.
General Workflow for Solid-Phase Extraction
References
improving the solubility of histamine hydrochloride for stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation and handling of histamine (B1213489) hydrochloride stock solutions. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the accuracy and reproducibility of your experiments.
Troubleshooting Guide: Overcoming Solubility Challenges
Encountering issues with dissolving histamine hydrochloride? This guide addresses common problems and provides practical solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitate forms immediately upon adding solvent. | Exceeded Solubility Limit: The concentration of your solution may be too high for the chosen solvent. | - Verify the solubility limits for your solvent in the --INVALID-LINK-- table below.- Prepare a more dilute stock solution. |
| Incorrect Solvent: Not all solvents are suitable for dissolving this compound. | - Use a recommended solvent such as water, DMSO, or PBS.[1] | |
| Solution is cloudy or forms a precipitate over time. | Temperature Fluctuations: Preparing a solution at an elevated temperature can lead to precipitation when it cools to room temperature. | - Avoid significant temperature changes after dissolution.[2] - If warming was used to dissolve, allow the solution to cool to room temperature and observe for any precipitation before use. |
| pH Shift: The pH of the solution can significantly impact the solubility of this compound. | - For aqueous solutions, ensure the pH is within the optimal range. While this compound is soluble in water, the pH of the final solution can influence its stability. For biological assays, using a buffered solution like PBS at a physiological pH (around 7.2-7.4) is recommended. | |
| Improper Storage: Extended storage at room temperature or repeated freeze-thaw cycles can lead to degradation and precipitation. | - Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[3] - Solutions stored at 4°C or -18°C have been shown to be stable for at least 6 months.[4] | |
| Precipitate forms when mixing the stock solution with cell culture media or other buffers. | Buffer Incompatibility: Components in your media or buffer may interact with this compound, causing it to precipitate. | - Test the solubility of a small amount of your stock solution in the final media or buffer before preparing a large volume. |
| "Salting Out" Effect: High salt concentrations in the final solution can reduce the solubility of this compound. | - Consider preparing a more concentrated stock solution in a solvent like DMSO to minimize the volume (and therefore the salt contribution from the stock) added to your final assay. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for this compound?
A1: The ideal solvent depends on your experimental needs.
-
Water: Histamine dihydrochloride (B599025) is readily soluble in water, with a maximum concentration of around 100 mM.[1]
-
DMSO: DMSO is also an excellent solvent, with a similar maximum solubility of 100 mM.[1] It is often preferred for preparing highly concentrated stock solutions that will be further diluted in aqueous buffers.
-
PBS (Phosphate-Buffered Saline): The solubility in PBS (pH 7.2) is also good, making it a suitable solvent for preparing solutions intended for direct use in biological assays.
Q2: How should I prepare a stock solution of this compound?
A2: Detailed, step-by-step instructions for preparing stock solutions in water, PBS, and DMSO are provided in the --INVALID-LINK-- section below. The general workflow involves accurately weighing the compound, adding the solvent, and ensuring complete dissolution, potentially with the aid of vortexing, sonication, or gentle warming.
Q3: What are the recommended storage conditions for this compound solutions?
A3: To ensure the stability and longevity of your stock solutions:
-
Solid Form: Store solid this compound, desiccated at room temperature.[1]
-
Stock Solutions: For long-term storage, it is recommended to aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C for up to one month or -80°C for up to six months.[3] Solutions stored at 4°C or -18°C have been found to be stable for at least 6 months.[4]
Q4: Can I warm the solution to help dissolve the compound?
A4: Yes, gentle warming can facilitate the dissolution of this compound.[2] However, it is crucial to avoid excessive heat, as this may lead to degradation of the compound. After warming, allow the solution to return to room temperature to ensure it remains in solution.
Q5: My this compound solution has a precipitate. Can I still use it?
A5: It is not advisable to use a solution with a precipitate, as the actual concentration will be lower than intended, leading to inaccurate experimental results. You can attempt to redissolve the precipitate by gentle warming or sonication.[2] If the precipitate does not dissolve, it is best to prepare a fresh solution.
Data Presentation
Solubility of Histamine Dihydrochloride
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference(s) |
| Water | 18.41 | 100 | |
| DMSO | 18.41 | 100 | |
| PBS (pH 7.2) | ~10 | ~54 |
Note: The molecular weight of histamine dihydrochloride is 184.07 g/mol .
Experimental Protocols
Protocol 1: Preparation of a 100 mM Histamine Dihydrochloride Stock Solution in Water
Materials:
-
Histamine dihydrochloride powder
-
High-purity, sterile water
-
Sterile conical tube or vial
-
Calibrated analytical balance
-
Vortex mixer
-
(Optional) Sonicator
Procedure:
-
Calculation: To prepare 10 mL of a 100 mM solution, you will need 184.07 mg of histamine dihydrochloride.
-
Weighing: Accurately weigh 184.07 mg of histamine dihydrochloride powder and transfer it to a 15 mL sterile conical tube.
-
Dissolution: Add 10 mL of high-purity, sterile water to the tube.
-
Mixing: Securely cap the tube and vortex thoroughly until the solid is completely dissolved. If necessary, use a sonicator for short intervals to aid dissolution.
-
Sterilization (Optional): If required for your application, sterilize the solution by passing it through a 0.22 µm syringe filter.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Protocol 2: Preparation of a 10 mM Histamine Dihydrochloride Stock Solution in PBS (pH 7.2)
Materials:
-
Histamine dihydrochloride powder
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile conical tube or vial
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculation: To prepare 10 mL of a 10 mM solution, you will need 18.41 mg of histamine dihydrochloride.
-
Weighing: Carefully weigh 18.41 mg of histamine dihydrochloride powder and add it to a 15 mL sterile conical tube.
-
Dissolution: Add 10 mL of sterile PBS (pH 7.2) to the tube.
-
Mixing: Tightly cap the tube and vortex until the powder is fully dissolved.
-
Storage: Dispense into single-use aliquots and store at -20°C or -80°C.
Protocol 3: Preparation of a 100 mM Histamine Dihydrochloride Stock Solution in DMSO
Materials:
-
Histamine dihydrochloride powder
-
High-purity, anhydrous DMSO
-
Sterile vial with a screw cap
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculation: To prepare 1 mL of a 100 mM solution, you will need 18.41 mg of histamine dihydrochloride.
-
Weighing: In a sterile environment, weigh 18.41 mg of histamine dihydrochloride powder and place it in a sterile vial.
-
Dissolution: Add 1 mL of anhydrous DMSO to the vial.
-
Mixing: Securely cap the vial and vortex until the solid is completely dissolved. Gentle warming can be used if necessary.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C.
Visualizations
Histamine Signaling Pathways
Histamine exerts its effects by binding to four different G protein-coupled receptors (GPCRs): H1, H2, H3, and H4. The following diagrams illustrate the signaling cascades initiated by the activation of the H1 and H2 receptors.
Caption: Histamine H1 Receptor Signaling Pathway.[5][6][7][8]
Caption: Histamine H2 Receptor Signaling Pathway.[6][9][10][11]
Experimental Workflow: In Vitro Cell-Based Assay
The following diagram outlines a typical workflow for a cell-based assay involving the stimulation of cells with a this compound stock solution.
Caption: General workflow for an in vitro cell-based assay.
References
- 1. rndsystems.com [rndsystems.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. Stability of histamine dihydrochloride in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Histamine H1 receptor - Proteopedia, life in 3D [proteopedia.org]
- 8. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Histamine H2 receptor - Wikipedia [en.wikipedia.org]
- 11. H2 (Histamine) Receptors Mnemonic for USMLE [pixorize.com]
managing pH effects on histamine hydrochloride activity in assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing the effects of pH on histamine (B1213489) hydrochloride activity in various assays. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a histamine ELISA?
For most commercially available histamine ELISA kits, the recommended pH for samples is between 6.0 and 8.0.[1][2] It is crucial to adjust the pH of overly acidic or alkaline samples to fall within this range to ensure accurate quantification.
Q2: How does pH affect histamine's chemical structure and stability?
Histamine's chemical structure is highly sensitive to pH. It can exist as a dication at a pH below 5, a monocation at a pH between 6.5 and 7.5, and a free base at a pH above 10.[3] These changes in ionization can affect its binding to antibodies, receptors, and its overall stability in solution. While histamine dihydrochloride (B599025) is generally stable in solution, extreme pH values can lead to degradation.[4][5]
Q3: My histamine H1 receptor binding assay shows low specific binding. Could pH be the issue?
Yes, the pH of your assay buffer can significantly impact receptor binding. A common assay buffer for H1 receptor binding is 50 mM Tris-HCl at pH 7.4.[6][7] Deviations from the optimal pH can alter the ionization state of both histamine and the receptor's amino acid residues, leading to reduced binding affinity. For instance, lowering the pH from 7.4 to 5.8 has been shown to decrease the affinity of histamine for the H1 receptor.[8][9]
Q4: Can the pH of the histamine solution affect the response in a bronchial hyperreactivity test?
Yes, the acidity of the inhaled histamine solution can enhance the bronchial response. Studies have shown that unbuffered, more acidic histamine solutions (pH below 5.0) can lead to a lower provocation concentration (PC20) compared to buffered solutions, indicating a slight but significant increase in bronchial responsiveness.[10]
Q5: How does pH influence histamine's effect on smooth muscle contraction?
The effect of pH on histamine-induced smooth muscle contraction is dependent on the receptor subtype involved. For guinea pig gallbladder, which has both H1 (contracting) and H2 (relaxing) receptors, H1-receptor activity is inhibited at a pH below 7.1, while H2-receptor activity is inhibited above pH 7.6.[11] In general, maintaining a physiological pH is critical for obtaining reproducible results in smooth muscle assays.
Troubleshooting Guides
Issue 1: Inconsistent or Low Signal in Histamine ELISA
| Potential Cause | Troubleshooting Step |
| Incorrect Sample pH | Ensure your samples are within the pH range of 6.0-8.0, as specified by the kit manufacturer.[1][2] Use 0.1 N HCl or 0.1 N NaOH for adjustment. |
| Improper Buffer Preparation | Verify the pH of all buffers used in the assay. Even small deviations can affect antibody-antigen binding. |
| Histamine Adherence to Glassware | Avoid using glassware for sample processing as histamine can adhere to it, leading to lower measured concentrations.[1][2] |
Issue 2: High Non-Specific Binding in Receptor Binding Assays
| Potential Cause | Troubleshooting Step |
| Suboptimal Assay Buffer pH | Confirm that your assay buffer is at the recommended pH, typically 7.4 for H1 receptor assays.[6] Prepare fresh buffer if necessary. |
| Incorrect Ionic Strength | The ionic strength of the buffer can influence binding. Ensure it is optimized for your specific receptor and radioligand.[6] |
| Radioligand Degradation | Degraded radioligand can be "sticky" and contribute to high non-specific binding. Use a fresh aliquot of radioligand.[12][13] |
Issue 3: Variable Results in Smooth Muscle Contraction Assays
| Potential Cause | Troubleshooting Step |
| Fluctuations in Physiological Bath pH | Continuously monitor and maintain the pH of the physiological salt solution. Changes in pH can directly affect smooth muscle contractility.[14] |
| pH-dependent Receptor Activity | Be aware of the optimal pH ranges for the specific histamine receptors in your tissue preparation. H1 and H2 receptors have different pH sensitivities.[11] |
| Histamine Solution Acidity | For direct application of histamine, ensure the pH of the stock solution does not significantly alter the pH of the physiological bath. |
Quantitative Data Summary
Table 1: Recommended pH Ranges for Various Histamine Assays
| Assay Type | Recommended pH Range | Reference |
| Histamine ELISA | 6.0 - 8.0 | [1][2] |
| Histamine H1 Receptor Binding Assay | 7.4 | [6][7] |
| Histamine Dehydrogenase-based Assay | 8.0 (for sample extraction buffer) | [15] |
| Bronchial Provocation Test | Buffered to physiological pH to avoid non-specific acid effects | [10] |
Table 2: Effect of pH on Histamine H1 Receptor Binding Affinity
| pH | [3H]mepyramine Affinity (Kd) | Histamine Affinity (Ki) | Reference |
| 7.4 | 1.7 nM | Decreases 5- to 10-fold at lower pH | [8][9] |
| 5.8 | 7.5 nM | Decreases 5- to 10-fold | [8][9] |
Experimental Protocols & Visualizations
Protocol: pH Adjustment for Histamine ELISA Samples
-
Measure Sample pH: Use a calibrated pH meter to determine the initial pH of your biological sample.
-
Prepare Adjusting Solutions: Have 0.1 N HCl and 0.1 N NaOH readily available.
-
Adjust pH: While gently stirring the sample, add the appropriate adjusting solution dropwise until the pH is within the recommended range of 6.0-8.0.[1][2]
-
Re-measure pH: Confirm the final pH of the sample before proceeding with the ELISA protocol.
Caption: Workflow for adjusting sample pH for a histamine ELISA.
Histamine Signaling and pH Influence
Histamine exerts its effects by binding to four different G protein-coupled receptors (GPCRs): H1, H2, H3, and H4. The binding of histamine to these receptors is influenced by the surrounding pH, which can alter the charge of both the ligand and the receptor.
Caption: Effect of pH on histamine binding to H1 and H2 receptors.
Logical Relationship: Troubleshooting Low ELISA Signal
When troubleshooting a low signal in a histamine ELISA, it is important to systematically consider potential causes, with sample pH being a primary suspect.
Caption: Troubleshooting logic for a low histamine ELISA signal.
References
- 1. nwlifescience.com [nwlifescience.com]
- 2. neogen.com [neogen.com]
- 3. pH-induced conformational changes in histamine in the solid state - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Changes in pH differently affect the binding properties of histamine H1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
- 10. Effect of pH on bronchial response to inhaled histamine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pH-dependent activity of H1- and H2-histamine receptors in guinea-pig gallbladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Mechanisms of action of pH-induced effects on vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. prod-docs.megazyme.com [prod-docs.megazyme.com]
avoiding microbial contamination in histamine hydrochloride solutions
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on avoiding microbial contamination in histamine (B1213489) hydrochloride solutions.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Visible particles or cloudiness in the histamine solution.
-
Question: I've prepared a histamine hydrochloride solution, and after a day of storage, I notice it's cloudy and has some floating particles. What could be the cause, and how do I fix it?
-
Answer: Cloudiness and visible particles are strong indicators of microbial contamination. This can be due to several factors, including non-sterile starting materials, contaminated equipment, or improper aseptic technique during preparation. To address this, discard the contaminated solution. Review your entire preparation workflow, ensuring all glassware is sterilized, the water for injection (or other solvent) is sterile, and you are using proper aseptic techniques within a laminar flow hood or biological safety cabinet.
Issue 2: Unexpected or inconsistent results in bioassays.
-
Question: My bioassay results using a freshly prepared histamine solution are inconsistent and weaker than expected. Could this be a contamination issue?
-
Answer: Yes, microbial contamination can lead to inconsistent bioassay results. Some microorganisms can degrade histamine, reducing its effective concentration and biological activity.[1] It is crucial to ensure the sterility of your solution. Additionally, consider other factors that can affect histamine stability, such as prolonged exposure to light and elevated temperatures.[1] Always prepare fresh solutions for critical experiments or use properly stored, sterile aliquots.
Issue 3: A sterile-filtered solution becomes contaminated after a short period.
-
Question: I sterile-filtered my histamine solution, but it showed signs of contamination after only a few days in the refrigerator. What went wrong?
-
Answer: This suggests a breach in sterility after the filtration step. Potential causes include:
-
Contaminated storage containers: Ensure the vials or bottles used for storing the filtered solution are sterile.
-
Improper handling: After filtration, all subsequent handling, such as aliquoting, must be performed under strict aseptic conditions.
-
Inadequate sealing: The container may not have been sealed properly, allowing airborne microorganisms to enter.
-
Filter integrity failure: Although less common, the filter membrane could have been compromised. Perform a filter integrity test (e.g., bubble point test) after filtration if you suspect this is the issue.
-
Issue 4: Precipitate formation in the histamine solution.
-
Question: I observe a precipitate in my this compound solution, especially when stored at lower temperatures. Is this contamination?
-
Answer: While precipitation can be a sign of contamination, it can also occur due to the physicochemical properties of the solution. Exceeding the solubility limit of this compound in the chosen solvent, or significant temperature fluctuations, can cause the compound to precipitate. Ensure your solution concentration is within the known solubility limits and store it at a consistent, recommended temperature. If the solution was prepared at an elevated temperature, it might precipitate upon cooling.
Frequently Asked Questions (FAQs)
Preparation and Sterilization
-
Q1: What is the best way to sterilize a this compound solution?
-
A1: Both autoclaving (steam sterilization) and sterile filtration are effective methods for sterilizing this compound solutions.[1][2] Studies have shown no statistically significant difference in the biological activity of histamine solutions sterilized by either autoclaving at 121°C for 30 minutes or by membrane filtration.[2]
-
-
Q2: Can I autoclave a this compound solution? Will the heat degrade the compound?
-
A2: Yes, you can autoclave this compound solutions. Studies have demonstrated that autoclaving at 121°C for 30 minutes does not lead to a significant change in the biological activity of the solution.[2]
-
-
Q3: What pore size filter should I use for sterile filtration?
-
A3: A 0.22 µm or smaller pore size filter is required to remove bacteria and ensure sterility.
-
Storage and Handling
-
Q4: What are the optimal storage conditions for sterile this compound solutions?
-
Q5: How long can I store a sterile histamine solution?
-
Q6: Can I repeatedly freeze and thaw my histamine solution?
-
A6: Studies have shown that single and repeated freezing and defrosting of histamine dihydrochloride (B599025) solutions do not lead to a significant change in their activity.[2] However, to minimize any potential for degradation, it is best practice to aliquot the sterile solution into single-use volumes before freezing.
-
Contamination Prevention
-
Q7: What are the common sources of microbial contamination in a laboratory setting?
-
A7: Common sources include laboratory personnel (e.g., from skin or breath), non-sterile equipment and reagents, airborne particles, and contaminated work surfaces.
-
-
Q8: What are the key principles of aseptic technique?
-
A8: Key principles include working in a sterile environment (like a laminar flow hood), sterilizing all equipment and materials that will come into contact with the solution, using sterile gloves and other personal protective equipment, and avoiding any direct contact between non-sterile surfaces and the sterile solution.
-
Data Presentation
Table 1: Stability of Histamine Diphosphate Solutions Under Various Storage Conditions
| Temperature | Light Condition | Concentration Retention after 7 Days | Concentration Retention after 8 Weeks | Concentration Retention after 12 Months |
| 20°C (Room Temp) | Fluorescent Light | 20-37%[1] | Not Recommended | Not Recommended |
| 20°C (Room Temp) | Protected from Light | 83-94%[1] | Not Recommended | Not Recommended |
| 4°C (Refrigerator) | Protected from Light | Not specified | 97%[1] | Not Recommended |
| -20°C (Freezer) | Protected from Light | Not specified | Stable | Stable[1] |
Experimental Protocols
Protocol 1: Preparation of a Sterile this compound Solution by Filtration
1. Materials:
- Histamine dihydrochloride powder
- Sterile Water for Injection (WFI) or other suitable sterile solvent
- Sterile 0.22 µm syringe filter
- Sterile syringes
- Sterile storage vials
- Calibrated analytical balance
- Sterile glassware (beakers, graduated cylinders)
- Laminar flow hood or biological safety cabinet
2. Procedure:
- Perform all aseptic manipulations within a certified laminar flow hood or biological safety cabinet.
- Don appropriate personal protective equipment (sterile gloves, lab coat).
- Weigh the required amount of histamine dihydrochloride powder using a calibrated balance and sterile weigh paper or boat.
- Aseptically transfer the powder to a sterile beaker.
- Add the desired volume of sterile WFI to the beaker to achieve the target concentration.
- Gently swirl the beaker to dissolve the powder completely.
- Draw the histamine solution into a sterile syringe.
- Aseptically attach a sterile 0.22 µm syringe filter to the syringe tip.
- Filter the solution directly into a sterile storage vial. Do not press air through the filter at the end.
- Tightly cap the sterile vial.
- Label the vial with the solution name, concentration, preparation date, and your initials.
- Store the solution at the recommended temperature (4°C or -20°C), protected from light.
Protocol 2: Sterility Testing of Aqueous Solutions (based on USP <71> Membrane Filtration Method)
1. Materials:
- Sterile membrane filtration unit with a 0.45 µm filter
- Fluid Thioglycollate Medium (FTM)
- Soybean-Casein Digest Medium (SCDM)
- Sterile rinse fluid (e.g., sterile peptone water)
- The histamine solution to be tested
- Sterile forceps
- Incubators set at 30-35°C and 20-25°C
2. Procedure:
- Perform the entire procedure under aseptic conditions in a cleanroom or biological safety cabinet.
- Aseptically assemble the sterile membrane filtration unit.
- Filter a suitable volume of the histamine solution through the membrane filter.
- Rinse the membrane with a sterile rinse fluid to remove any potential antimicrobial properties of the histamine solution.
- Aseptically remove the membrane filter from the unit using sterile forceps.
- Cut the membrane in half aseptically.
- Immerse one half of the membrane in a tube containing FTM (for anaerobic and some aerobic bacteria).
- Immerse the other half of the membrane in a tube containing SCDM (for aerobic bacteria and fungi).
- Incubate the FTM tube at 30-35°C for not less than 14 days.
- Incubate the SCDM tube at 20-25°C for not less than 14 days.
- Observe the media for any signs of turbidity (cloudiness) during the incubation period. The absence of turbidity indicates that the solution is sterile.
Visualizations
Caption: Workflow for Preparing Sterile this compound Solution.
Caption: Troubleshooting Microbial Contamination in Histamine Solutions.
References
Technical Support Center: Optimizing Incubation Times for Histamine Hydrochloride Stimulation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during histamine (B1213489) hydrochloride stimulation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for histamine stimulation?
A: The optimal incubation time for histamine stimulation is highly dependent on the cell type, the histamine receptor subtype being studied (H1, H2, H3, or H4), and the specific downstream signaling event being measured.[1][2] Short-term responses, such as calcium mobilization, can peak within seconds to minutes.[3] In contrast, downstream events like cytokine release or changes in gene expression may require several hours of incubation.[3][4] For example, maximal IL-6 and IL-8 release from bone marrow stromal cells was observed after 6 to 24 hours of histamine stimulation.[3] It is crucial to perform a time-course experiment (e.g., 5 min, 15 min, 30 min, 1 hr, 4 hrs, 8 hrs, 24 hrs) to determine the peak response for your specific experimental system.
Q2: What concentration of histamine hydrochloride should I use for cell stimulation?
A: The optimal concentration of this compound can vary significantly between cell types and the desired response. A dose-response experiment is essential to determine the ideal concentration for your specific assay. Generally, concentrations ranging from 1 µM to 100 µM are used.[4] For instance, in studies with human melanoma cell lines, maximal stimulation of growth was observed at 1 x 10⁻⁸ M, while dose-dependent increases in cyclic AMP production were seen from 10⁻⁷ to 10⁻⁴ M.[5] In rat conjunctival goblet cells, a maximal increase in secretion was observed at 10⁻⁵ M histamine.[6] Always start with a broad range of concentrations (e.g., 10⁻⁸ M to 10⁻⁴ M) to identify the EC50 (half-maximal effective concentration) for your particular cell line and endpoint.[3]
Q3: I am not observing a response to histamine stimulation. What are the possible causes and solutions?
A: Several factors could lead to a lack of response. Here are some common issues and troubleshooting steps:
-
Low or no receptor expression: The target cells may not express the specific histamine receptor subtype you are investigating. Verify receptor expression using techniques like RT-qPCR, Western blot, or flow cytometry.[7]
-
Receptor desensitization: Prolonged or repeated exposure to histamine can lead to receptor desensitization, diminishing the cellular response over time.[7] Consider shorter incubation times or including a "wash-out" period in your experimental design.[7]
-
Incorrect assay conditions: The incubation time, temperature, or buffer conditions may not be optimal for your assay. Perform a time-course and dose-response experiment to optimize these parameters.[8]
-
Compound integrity: Ensure your this compound solution is fresh and has been stored correctly to prevent degradation.[9]
-
Cell health: Use cells that are healthy, within a low passage number, and free from contamination.[7]
Q4: My results are inconsistent between experiments. How can I improve reproducibility?
A: High variability in results can be frustrating. To improve consistency:
-
Standardize cell culture conditions: Use cells from a consistent passage number and ensure they are in the logarithmic growth phase.[8]
-
Calibrate equipment: Regularly calibrate pipettes and other laboratory equipment to ensure accuracy.[9]
-
Prepare fresh reagents: Prepare fresh histamine solutions and other reagents for each experiment to avoid degradation.[8]
-
Ensure proper mixing: Thoroughly mix all reagents and cell suspensions before plating and during treatment.[9]
-
Include proper controls: Always include positive and negative controls in your experiments to monitor assay performance.
Troubleshooting Guide
This guide provides solutions to common problems encountered during histamine stimulation experiments.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Background Signal | - Endotoxin (B1171834) contamination in reagents or cell culture.[9]- Non-specific binding of detection antibodies.- Autofluorescence of cells or compounds. | - Test all reagents and media for endotoxin contamination.[9]- Include appropriate isotype controls for antibody-based assays.- Run a "cells/compound only" control to assess background fluorescence. |
| Low Signal-to-Noise Ratio | - Low receptor expression on cells.[9]- Suboptimal histamine concentration or incubation time.- Inefficient detection method. | - Confirm receptor expression levels.[9]- Perform thorough dose-response and time-course experiments.- Optimize the detection assay (e.g., antibody concentration, substrate incubation time). |
| Unexpected Cellular Response (e.g., opposite effect) | - Off-target effects of histamine at high concentrations.- Activation of different histamine receptor subtypes with opposing downstream effects.[7]- Presence of endogenous histamine in the cell culture.[7] | - Use the lowest effective concentration of histamine determined from your dose-response curve.- Use specific receptor antagonists to confirm which receptor is mediating the observed effect.- Ensure thorough washing of cells before starting the experiment to remove any endogenous histamine.[7] |
| High Cell Death (Cytotoxicity) | - High concentration of histamine.- Prolonged incubation time.- Solvent toxicity (e.g., DMSO). | - Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration range.[10]- Reduce the incubation time.[10]- Ensure the final solvent concentration is non-toxic (typically <0.1% for DMSO).[10] |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time for Histamine-Induced Cytokine Release
This protocol provides a general framework for a time-course experiment to identify the peak time for cytokine (e.g., IL-6) release following histamine stimulation.
Materials:
-
Cell line of interest expressing histamine receptors
-
Complete cell culture medium
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
ELISA kit for the cytokine of interest (e.g., IL-6)
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in a 96-well plate and incubate overnight to allow for attachment.
-
Histamine Preparation: Prepare a stock solution of this compound in sterile PBS or culture medium. Dilute the stock to the desired final concentration (determined from a prior dose-response experiment, e.g., 10 µM).
-
Stimulation: Remove the culture medium from the wells and replace it with medium containing this compound. Include a vehicle control (medium without histamine).
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for various time points (e.g., 2, 4, 8, 12, 24, and 48 hours).
-
Supernatant Collection: At each time point, carefully collect the cell culture supernatant from the respective wells.
-
Cytokine Quantification: Measure the concentration of the cytokine of interest in the collected supernatants using a specific ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the cytokine concentration against the incubation time to determine the time point at which the maximum cytokine release occurs.
Visualizations
Histamine Signaling Pathways
Histamine exerts its effects by binding to four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4.[1] Each receptor is coupled to different G proteins and activates unique downstream signaling cascades.[11]
Caption: Simplified signaling pathways of the four histamine receptor subtypes.
Experimental Workflow for Optimizing Incubation Time
The following diagram illustrates a logical workflow for determining the optimal incubation time for a histamine stimulation experiment.
Caption: Workflow for determining the optimal histamine incubation time.
References
- 1. Histamine receptor - Wikipedia [en.wikipedia.org]
- 2. assaygenie.com [assaygenie.com]
- 3. Characterization and function of histamine receptors in human bone marrow stromal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histamine induces Toll-like receptor 2 and 4 expression in endothelial cells and enhances sensitivity to Gram-positive and Gram-negative bacterial cell wall components - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro effect of histamine and histamine H1 and H2 receptor antagonists on cellular proliferation of human malignant melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of Histamine and Its Receptor Subtypes in Stimulation of Conjunctival Goblet Cell Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Inconsistent Wheal and Flare Responses to Histamine Control
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting inconsistent wheal and flare responses to histamine (B1213489) control in skin prick testing.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a histamine control in skin prick testing?
A positive control, typically a histamine solution, is essential in allergy skin testing to confirm that the patient's skin can mount a proper wheal-and-flare reaction.[1][2] It helps to validate the test by showing that the skin is responsive and not suppressed by medications like antihistamines.[3] A negative response to the histamine control may indicate that the results for the tested allergens are unreliable.[4]
Q2: What are the common causes of inconsistent wheal and flare responses to the histamine control?
Inconsistent responses can stem from a variety of factors, broadly categorized as patient-related, procedural, or related to the testing materials. These include:
-
Patient-Related Factors:
-
Medications: Antihistamines, tricyclic antidepressants, and topical corticosteroids can suppress the skin's reaction.[3][5]
-
Dermatographism: A condition where light scratching of the skin causes a raised, red line, leading to a false-positive reaction to the negative control and potentially confounding the histamine response.[6]
-
Skin Condition: Testing on skin with eczema or dermatitis can lead to unreliable results.[7]
-
Recent Anaphylaxis: A recent severe allergic reaction (within 4 weeks) may lead to false-negative results as it can take time for mast cells to regranulate.[8]
-
Age: Infants and the elderly may show decreased skin reactivity.[4]
-
-
Procedural Factors:
-
Technique Variability: The amount of pressure applied during the prick, the angle of the lancet, and the distance between test sites can all influence the size of the wheal and flare.[4][9]
-
Cross-Contamination: Using the same lancet for different allergens or controls can lead to inaccurate results. A new sterile lancet should be used for each prick.[7]
-
Reading Time: The wheal and flare response to histamine peaks at around 15-20 minutes. Reading the results too early or too late can lead to inconsistencies.[2]
-
-
Material-Related Factors:
Q3: What is an acceptable level of variability in histamine control responses?
The coefficient of variation (CV) is used to measure the reproducibility of the skin prick test. European standards suggest a CV of less than 20% for the wheal diameter (40% for the wheal area) for histamine control applications.[11] The American Academy of Allergy, Asthma and Immunology advises a CV of less than 30% for the diameter.[11]
Q4: Can the location of the skin test on the body affect the results?
Yes, the location of the test can influence the size of the wheal and flare response. The back is generally more reactive than the forearm.[12] It is important to be consistent with the test site to minimize variability.
Data Presentation: Histamine Wheal and Flare Response Parameters
The following table summarizes key quantitative data related to histamine control in skin prick testing.
| Parameter | Value | Reference |
| Standard Histamine Concentration | 10 mg/mL Histamine Dihydrochloride (B599025) | [3][10] |
| Expected Histamine Wheal Diameter | ≥ 3 mm | [2][3] |
| Acceptable Coefficient of Variation (Diameter) | < 20-30% | [11] |
| Acceptable Coefficient of Variation (Area) | < 40% | [11] |
| Peak Reaction Time | 15-20 minutes | [2] |
Experimental Protocol: Standardized Skin Prick Test with Histamine Control
This protocol outlines the standardized methodology for performing a skin prick test (SPT) using a histamine control.
1. Patient Preparation:
-
Obtain informed consent from the patient.
-
Ensure the patient has discontinued (B1498344) any medications that could interfere with the test, such as antihistamines, for the appropriate duration (e.g., short-acting antihistamines for 72 hours).[3][7]
-
Select a suitable test site, typically the volar aspect of the forearm or the upper back, ensuring the skin is clear of any dermatitis or eczema.[3][7]
2. Test Site Marking:
-
Mark the test sites with a pen, ensuring a minimum distance of 2-3 cm between each prick to prevent overlapping reactions.[4][7]
-
Label each site corresponding to the negative control, positive control (histamine), and each allergen to be tested.
3. Application of Controls and Allergens:
-
Begin with the negative control (saline or diluent) and end with the positive control (histamine) to prevent cross-contamination.[7]
-
Place one drop of the negative control solution at its marked site.
-
Using a new sterile lancet for each substance, place a drop of each allergen extract at its respective site.
-
Finally, place a drop of the positive histamine control (10 mg/mL) at its designated site.
4. Skin Prick Procedure:
-
Using a new sterile lancet for each prick, press the lancet through the drop of liquid and into the superficial layer of the skin at a 90-degree angle.[7]
-
The prick should be firm enough to penetrate the epidermis but not deep enough to cause bleeding.[9]
5. Incubation and Reading:
-
After applying all pricks, carefully blot the excess liquid from the skin with a clean tissue, avoiding wiping to prevent cross-contamination.[3]
-
Wait for 15-20 minutes for the reactions to develop.[2]
-
Measure the largest diameter of the wheal (the raised, white bump) in millimeters for each test site.[7] For asymmetrical wheals, the average of the longest diameter and the diameter perpendicular to it can be taken.[13] The surrounding redness (flare) may also be recorded but is not the primary measure of a positive reaction.[7]
6. Interpretation:
-
A positive histamine control should produce a wheal of at least 3 mm in diameter.[3]
-
The negative control should show no wheal. A reaction to the negative control may indicate dermatographism.[3]
-
An allergen test is considered positive if the wheal diameter is ≥ 3 mm larger than the negative control.[2]
Visualizations
Histamine H1 Receptor Signaling Pathway in the Skin
Caption: Histamine H1 receptor signaling cascade in skin cells.
Troubleshooting Workflow for Inconsistent Histamine Responses
Caption: Troubleshooting inconsistent histamine responses.
References
- 1. Positive Skin Test Control - Histamine: Package Insert / Prescribing Info [drugs.com]
- 2. bpac.org.nz [bpac.org.nz]
- 3. media.childrenshealthireland.ie [media.childrenshealthireland.ie]
- 4. dermnetnz.org [dermnetnz.org]
- 5. Prick, patch or blood test? A simple guide to allergy testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. allergy.org.au [allergy.org.au]
- 7. bsaci.org [bsaci.org]
- 8. fl-healthscope-media.s3.amazonaws.com [fl-healthscope-media.s3.amazonaws.com]
- 9. aaaai.org [aaaai.org]
- 10. Reproducibility of histamine skin prick test. Inter- and intravariation using histamine dihydrochloride 1, 5, and 10 mg/ml - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Proficiency testing of skin prick testers as part of a quality assurance system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Histamine 50-Skin-Prick Test: A Tool to Diagnose Histamine Intolerance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Reduce Non-Specific Binding in Histamine Receptor Assays
Welcome to the technical support center for histamine (B1213489) receptor assays. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during their experiments, with a focus on minimizing non-specific binding.
Troubleshooting Guide: High Non-Specific Binding
High non-specific binding (NSB) can obscure specific signals, leading to inaccurate data and a low signal-to-noise ratio.[1] Ideally, non-specific binding should be less than 50% of the total binding.[1][2] This guide provides a systematic approach to identifying and mitigating the causes of high NSB in various histamine receptor assays.
Initial Assessment Workflow
Before diving into specific troubleshooting steps, it's crucial to determine the nature of the high non-specific binding.
References
Validation & Comparative
Validating Histamine Hydrochloride as a Positive Control in Allergy Diagnostics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of allergy diagnostics, the reliability of testing methodologies is paramount. A critical component of ensuring accuracy is the use of a positive control to confirm the responsiveness of the biological system being assayed. Histamine (B1213489) hydrochloride has long been the gold standard positive control for in vivo skin prick testing. This guide provides a comprehensive comparison of histamine hydrochloride's performance and utility against other controls in key allergy diagnostic assays, supported by experimental data and detailed protocols.
This compound in Skin Prick Testing (SPT)
Skin prick testing remains a cornerstone of allergy diagnosis, and this compound is the universally accepted positive control for this assay.[1][2][3] Its function is to elicit a predictable wheal-and-flare reaction on the skin, confirming that the patient's skin is reactive and not suppressed by medications like antihistamines.[3][4] A visible reaction to the histamine control is essential for the valid interpretation of negative test results to allergens.[4]
Mechanism of Action
When introduced into the skin, histamine binds to H1 receptors on endothelial cells and sensory nerves. This binding initiates a signaling cascade that leads to vasodilation and increased capillary permeability, resulting in the characteristic wheal (swelling) and flare (redness).[5]
Experimental Data: Comparison of Wheal Sizes with Different SPT Devices
The size of the wheal produced by histamine can be influenced by the skin prick test device used. The following table summarizes data from a comparative study of five commercial prick skin test devices using a 10 mg/mL histamine base solution.
| Skin Test Device | Mean Wheal Size (mm) |
| Hollister-Stier Lancet | 2.0 |
| ALK Lancet | 3.0 |
| Bifurcated Needle Prick | 4.0 |
| Bifurcated Needle Puncture | 4.5 |
| Multi-Test Device | 5.0 |
| DermaPIK Device | 5.5 |
Data adapted from a comparative performance study of five commercial prick skin test devices.[6]
Another study comparing two multihead allergy skin testing devices with 6 mg/mL glycerinated histamine base reported the following mean wheal sizes:
| Skin Test Device | Mean Wheal Size (mm) | Standard Deviation (SD) |
| Multi-Test II | 7.47 | 1.72 |
| ComforTen | 3.93 | 1.59 |
Data from a comparison of the Multi-Test II and ComforTen allergy skin test devices.[7]
These data highlight the importance of considering the testing device when interpreting histamine control results.
Experimental Protocol: Skin Prick Testing
-
Preparation: Clean the test area (typically the volar surface of the forearm or the back) with alcohol. Mark the locations for the negative control, positive control (this compound), and allergens, ensuring at least 2 cm between each.[8]
-
Application: Apply a single drop of the negative control (saline or diluent), this compound (typically 10 mg/mL), and each allergen extract to the marked sites.[2][9]
-
Pricking: Using a sterile lancet for each substance, prick the epidermis through the center of each drop.[9]
-
Incubation: Wait 15-20 minutes for the reactions to develop.[10]
-
Reading: Measure the longest diameter of the wheal for each test site. A wheal of 3 mm or greater is generally considered a positive reaction to an allergen, provided the histamine control is positive and the negative control is negative.[8][10]
Positive Controls in In Vitro Allergy Diagnostics
While this compound is the standard for in vivo skin testing, its role in in vitro assays like the Basophil Activation Test (BAT) and Mast Cell Degranulation Assays is different. In these tests, histamine is a key mediator released from activated cells, and its measurement can be an endpoint of the assay.[11][12] However, it is not typically used as an external positive control to induce activation.
Basophil Activation Test (BAT)
The Basophil Activation Test is a flow cytometry-based assay that measures the expression of activation markers, such as CD63 and CD203c, on the surface of basophils after exposure to an allergen.[11][13]
Common Positive Controls for BAT:
-
N-Formylmethionyl-leucyl-phenylalanine (fMLP): A bacterial peptide that activates basophils independently of the IgE receptor pathway, serving as a viability control for the cells.[4][13]
-
Anti-IgE Antibody: This antibody cross-links IgE receptors on the basophil surface, mimicking an allergen-induced activation and serving as a positive control for the IgE-mediated degranulation pathway.[4]
Mast Cell Degranulation Assays
These assays quantify the release of mediators from mast cells following stimulation. Common readouts include the measurement of released enzymes like β-hexosaminidase or tryptase, or the detection of histamine itself.[1][3]
Common Positive Controls for Mast Cell Degranulation Assays:
-
Compound 48/80: A potent, receptor-independent mast cell degranulating agent.[3]
-
Calcium Ionophores (e.g., A23187): These molecules increase intracellular calcium levels, directly triggering degranulation.[14]
-
Anti-IgE Antibody: Similar to its use in BAT, it induces IgE-mediated degranulation.
Visualizing Key Processes
To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.
Histamine H1 Receptor Signaling Pathway
Caption: Signaling cascade initiated by histamine binding to the H1 receptor.
Experimental Workflow for Skin Prick Testing
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Towards an FDA-cleared basophil activation test [frontiersin.org]
- 5. drugs.com [drugs.com]
- 6. Comparative performance of five commercial prick skin test devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of the Multi-Test II and ComforTen allergy skin test devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prick, patch or blood test? A simple guide to allergy testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. The skin prick test – European standards - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. MAST CELLS AND IMMUNOREGULATION/IMMUNOMODULATION - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. blog.td2inc.com [blog.td2inc.com]
- 14. youtube.com [youtube.com]
A Comparative Guide to Histamine Hydrochloride and Histamine Phosphate for In Vivo Research
For researchers, scientists, and drug development professionals, the choice between different salt forms of a bioactive molecule can significantly impact experimental outcomes. This guide provides an objective comparison of histamine (B1213489) hydrochloride and histamine phosphate (B84403), two commonly used histamine salts in in vivo research, with a focus on their physicochemical properties, stability, and practical applications, supported by experimental data and protocols.
Histamine, a biogenic amine, plays a crucial role in a myriad of physiological processes, including allergic reactions, gastric acid secretion, and neurotransmission. In in vivo research, histamine is frequently used to model these processes and to evaluate the efficacy of novel therapeutic agents. The selection of the appropriate histamine salt is a critical first step in ensuring the reliability and reproducibility of such studies. This guide aims to assist researchers in making an informed decision by comparing histamine hydrochloride and histamine phosphate.
Physicochemical Properties: A Head-to-Head Comparison
The fundamental differences between this compound and histamine phosphate lie in their chemical structure, molecular weight, and solubility. These properties can influence the preparation of dosing solutions and the effective concentration of histamine delivered in vivo.
| Property | This compound | Histamine Phosphate |
| Molecular Formula | C₅H₉N₃ · 2HCl | C₅H₉N₃ · 2H₃PO₄ |
| Molecular Weight | 184.07 g/mol | 307.14 g/mol |
| Histamine Base Content | Approximately 60.4% | Approximately 36.2% |
| Solubility in Water | Soluble | Soluble |
| Solubility in DMSO | Soluble | Insoluble |
| Appearance | White to off-white crystalline powder | White crystalline powder |
Note: The difference in molecular weight and histamine base content is a critical consideration for dose calculations. To achieve the same molar concentration of active histamine, a larger mass of histamine phosphate is required compared to this compound.
In Vivo Performance and Applications
Both this compound and histamine phosphate are effective in eliciting histamine-mediated responses in vivo. The choice between them often depends on the specific experimental model and historical precedent in the literature. While direct comparative studies are scarce, their widespread use in established protocols provides insights into their performance.
Bronchial Provocation Tests
In models of asthma and airway hyperresponsiveness, both salts are used to induce bronchoconstriction.
Experimental Protocol: Induction of Bronchoconstriction in Guinea Pigs
This protocol provides a general framework for inducing bronchoconstriction using either histamine salt.
Materials:
-
This compound or histamine phosphate
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Nebulizer
-
Whole-body plethysmograph
-
Male Hartley guinea pigs (300-400g)
Procedure:
-
Solution Preparation: Prepare a stock solution of either this compound or histamine phosphate in sterile saline. For example, a 1 mg/mL stock solution can be prepared and then serially diluted to the desired concentrations for nebulization. Due to the difference in molecular weight, adjust the mass of the salt to achieve equivalent molar concentrations of histamine base.
-
Animal Acclimatization: Acclimatize the guinea pigs in the whole-body plethysmograph for a stable baseline reading of respiratory parameters (e.g., tidal volume, respiratory rate, and enhanced pause - Penh).
-
Nebulization: Aerosolize increasing concentrations of the histamine solution into the plethysmograph for a fixed duration (e.g., 30 seconds).
-
Data Recording: Record respiratory parameters continuously for a set period (e.g., 5 minutes) after each nebulization.
-
Data Analysis: Calculate the percentage increase in Penh from baseline for each histamine concentration to determine the dose-response curve.
Gastric Acid Secretion Models
Histamine is a potent stimulator of gastric acid secretion via H2 receptors on parietal cells. Both salts are employed in studies investigating gastric physiology and the efficacy of anti-ulcer drugs.
Experimental Protocol: Stimulation of Gastric Acid Secretion in Rats
This protocol outlines a method to measure histamine-stimulated gastric acid secretion.
Materials:
-
This compound or histamine phosphate
-
Urethane (for anesthesia)
-
Surgical instruments
-
Gastric perfusion pump
-
pH meter
-
Saline solution
-
Male Wistar rats (200-250g)
Procedure:
-
Animal Preparation: Anesthetize the rats with urethane. Perform a laparotomy to expose the stomach. Ligate the pylorus and insert a cannula into the forestomach for gastric perfusion.
-
Perfusion: Perfuse the stomach with saline at a constant rate (e.g., 1 mL/min).
-
Baseline Collection: Collect the gastric effluent for a baseline period (e.g., 30 minutes) to measure basal acid secretion.
-
Histamine Administration: Administer this compound or histamine phosphate intravenously or subcutaneously. Doses should be calculated based on the histamine base content. For example, a subcutaneous dose of 10 mg/kg of histamine base can be used.
-
Sample Collection: Collect the gastric effluent at regular intervals (e.g., 15 minutes) for a defined period (e.g., 2 hours) after histamine administration.
-
Acid Measurement: Titrate the collected samples with a standardized NaOH solution to determine the acid output.
Stability and Practical Considerations
The stability of dosing solutions is crucial for the accuracy of in vivo experiments.
-
This compound: Solutions of histamine dihydrochloride (B599025) are generally stable. Studies have shown that solutions stored at 4°C or -18°C are stable for at least 6 months.
-
Histamine Phosphate: Histamine phosphate solutions are known to be sensitive to light.[1] It is recommended to protect these solutions from light during preparation and storage to prevent degradation.[1]
Histamine Signaling Pathway
Histamine exerts its diverse physiological effects by binding to four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4. The activation of these receptors triggers specific intracellular signaling cascades.
Caption: General overview of histamine signaling pathways.
Experimental Workflow
A typical in vivo experiment using histamine involves several key stages, from solution preparation to data analysis.
Caption: A generalized workflow for in vivo histamine studies.
Conclusion
Both this compound and histamine phosphate are suitable for a wide range of in vivo research applications. The primary differences that researchers should consider are:
-
Dose Calculation: The higher molecular weight of histamine phosphate necessitates the use of a greater mass to achieve the same molar concentration of histamine base as this compound.
-
Solubility: While both are water-soluble, their differing solubilities in other solvents like DMSO may be a factor in specific experimental setups.
-
Stability: Histamine phosphate's sensitivity to light requires appropriate handling and storage to ensure the integrity of the compound.
Ultimately, the choice between this compound and histamine phosphate may be guided by the specific requirements of the experimental protocol, the desired solvent system, and established laboratory practices. By carefully considering the properties outlined in this guide, researchers can select the most appropriate histamine salt to ensure the validity and success of their in vivo studies.
References
A Comparative Analysis of Histamine H1 and H2 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
Histamine (B1213489), a crucial biogenic amine, exerts its diverse physiological and pathological effects through four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4. This guide provides a comparative analysis of agonists targeting the H1 and H2 histamine receptors, focusing on their distinct signaling mechanisms, pharmacological properties, and the experimental methodologies used for their characterization. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in pharmacology and drug discovery.
Introduction to Histamine Receptors H1 and H2
Histamine H1 and H2 receptors are widely distributed throughout the body and mediate a variety of physiological responses. The H1 receptor is primarily associated with allergic reactions and inflammatory processes, while the H2 receptor is a key regulator of gastric acid secretion.[1][2] Agonists of these receptors are indispensable tools for elucidating their physiological roles and for the development of novel therapeutics.
Distinct Signaling Pathways
The differential effects of H1 and H2 receptor agonists are rooted in their coupling to distinct intracellular signaling cascades.
Histamine H1 Receptor Signaling: The H1 receptor primarily couples to the Gq/11 family of G proteins.[3] Agonist binding initiates a conformational change in the receptor, leading to the activation of phospholipase C (PLC). PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), a key event in H1 receptor-mediated cellular responses.[4]
Histamine H2 Receptor Signaling: In contrast, the H2 receptor is predominantly coupled to the Gs alpha subunit (Gαs).[5][6] Agonist activation of the H2 receptor stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[5][6] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which phosphorylates downstream targets to elicit a physiological response.[5] There is also evidence suggesting that the H2 receptor can couple to Gq proteins, leading to the activation of the PLC pathway.[7]
Figure 1: Signaling pathways of H1 and H2 histamine receptors.
Comparative Quantitative Data
The following tables summarize the binding affinities (Ki) and functional potencies (EC50 or pD2) of common histamine H1 and H2 receptor agonists. These values are essential for comparing the relative potencies and selectivities of these compounds.
Table 1: H1 Receptor Agonist Affinities and Potencies
| Agonist | Binding Affinity (Ki, nM) | Functional Potency (EC50/pD2) | Receptor/Tissue/Assay |
|---|---|---|---|
| Histamine | - | 47 nM (EC50)[8] | Human H1 Receptor (HEK293 cells) / Calcium Flux[8] |
| 2-(3-Trifluoromethylphenyl)histamine | 1260 (pKi = 5.9)[9] | 155 nM (pD2 = 6.81)[9] | Guinea Pig Cerebellar Membranes / [3H]mepyramine binding; Guinea Pig Ileum / Contraction[9] |
| 2-Phenylhistamine | - | - | - |
| Betahistine | - | Partial Agonist[10] | Mouse Preoptic/Anterior Hypothalamic Neurons / Electrophysiology[10] |
| 2-Pyridylethylamine | - | Partial Agonist[10] | Mouse Preoptic/Anterior Hypothalamic Neurons / Electrophysiology[10] |
Table 2: H2 Receptor Agonist Affinities and Potencies
| Agonist | Binding Affinity (Ki, nM) | Functional Potency (EC50/pD2) | Receptor/Tissue/Assay |
|---|---|---|---|
| Histamine | 5000 - 2.51 x 10^13[6] | 920 nM (EC50)[11] | Human H2 Receptor (CHO-K1 cells) / cAMP Assay[11] |
| Amthamine | - | 617 nM (pD2 = 6.21) | Guinea Pig Right Atrium / Chronotropic Response |
| Dimaprit | - | 3600 nM (EC50)[11] | Human H2 Receptor (CHO-K1 cells) / cAMP Assay[11] |
| Impromidine | - | - | - |
| (R)-alpha-Methylhistamine | - | 100,000 nM (EC50)[11] | Human H2 Receptor (CHO-K1 cells) / cAMP Assay[11] |
Key Experimental Protocols
Accurate characterization of H1 and H2 receptor agonists relies on robust and reproducible in vitro assays. The following are detailed methodologies for key experiments.
Radioligand Binding Assay (Competitive)
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
1. Membrane Preparation:
-
Culture cells expressing the target histamine receptor (e.g., HEK293 or CHO cells) to high confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Homogenize the cells using a Dounce or Polytron homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh homogenization buffer and repeating the high-speed centrifugation.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration.
2. Binding Assay:
-
In a 96-well plate, add the following in order:
-
Assay buffer or competing compound at various concentrations.
-
A fixed concentration of a suitable radioligand (e.g., [3H]-mepyramine for H1, [3H]-tiotidine for H2).
-
The membrane preparation (typically 15-30 µg of protein).
-
-
Incubate the plate with gentle agitation to reach equilibrium (e.g., 60-120 minutes at room temperature).
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of a known unlabeled antagonist.
3. Filtration and Quantification:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each concentration of the competitor.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
- 1. benchchem.com [benchchem.com]
- 2. Histamine H2 receptor Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 3. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 4. Synthesis and histamine H1 receptor agonist activity of a series of 2-phenylhistamines, 2-heteroarylhistamines, and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functional pharmacology of H1 histamine receptors expressed in mouse preoptic/anterior hypothalamic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 7. Histamine H2-receptor agonists. Synthesis, in vitro pharmacology, and qualitative structure-activity relationships of substituted 4- and 5-(2-aminoethyl)thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Comparative Analysis of Histamine Hydrochloride and Other Secretagogues in Efficacy and Application
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of histamine (B1213489) hydrochloride with other prominent secretagogues, including pentagastrin (B549294) and insulin, in the context of gastric acid secretion and other physiological responses. The information presented is supported by experimental data and detailed methodologies to assist in research and drug development.
Comparative Efficacy of Gastric Secretagogues
The potency of various secretagogues in stimulating gastric acid secretion is a critical factor in both physiological research and clinical diagnostics. The following table summarizes quantitative data on the efficacy of histamine, pentagastrin, and insulin.
| Secretagogue | Typical Dosage | Onset of Action | Duration of Action | Peak Acid Output (PAO) - Representative Values | Key Characteristics & Side Effects |
| Histamine Hydrochloride | 0.01 mg/kg body weight (subcutaneous)[1] | ~10 minutes | ~1 hour[1] | Can elicit maximal acid output, but values vary significantly with protocol. | A powerful stimulant of gastric acid secretion.[1] Its use can be limited by systemic side effects due to its action on various histamine receptors throughout the body. |
| Pentagastrin | 6 µg/kg body weight (subcutaneous)[2] | ~10 minutes | 45-60 minutes | Often used as a standard for determining maximal acid output. | A synthetic pentapeptide that includes the active C-terminal tetrapeptide of gastrin. It is a potent stimulator of gastric acid, pepsin, and intrinsic factor secretion.[2] It is considered to have fewer side effects than histamine. |
| Insulin | 10–20 IU (intravenous)[2] | 30-45 minutes | ~2 hours | Variable, depends on achieving adequate hypoglycemia. | Stimulates gastric acid secretion via vagal nerve stimulation induced by hypoglycemia (blood sugar < 50 mg/dL).[1] This test, also known as Hollander's test, is primarily used to assess the completeness of a vagotomy.[3] |
Signaling Pathways of Gastric Acid Secretion
The secretion of gastric acid by parietal cells is a complex process regulated by multiple signaling pathways. Histamine, gastrin (and its analogue pentagastrin), and acetylcholine (B1216132) (released via vagal stimulation by insulin-induced hypoglycemia) are key players in this process.
Histamine H2 Receptor Signaling Pathway
Histamine, released from enterochromaffin-like (ECL) cells, binds to H2 receptors on parietal cells.[4] This interaction activates adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[5][6] The rise in cAMP activates protein kinase A (PKA), which in turn phosphorylates proteins involved in the translocation and activation of the H+/K+-ATPase (proton pump) to the apical membrane of the parietal cell, resulting in acid secretion.[5]
Gastrin/Pentagastrin Signaling Pathway
Gastrin, released from G-cells, and its analogue pentagastrin, stimulate acid secretion through two primary mechanisms. They can directly bind to cholecystokinin (B1591339) B (CCK2) receptors on parietal cells, leading to an increase in intracellular calcium.[5] More significantly, they stimulate histamine release from ECL cells, which then acts on parietal cells as described above.[7][8][9] This interplay between gastrin and histamine results in a potentiation of acid secretion.[5][10]
Experimental Protocols
Accurate measurement of gastric acid secretion is fundamental to evaluating the efficacy of secretagogues. The following outlines a typical experimental workflow for a gastric function test.
Gastric Acid Secretion Measurement Workflow
The conventional method for assessing gastric acid output involves the aspiration of gastric contents via a nasogastric tube.[11] This procedure allows for the determination of both basal acid output (BAO) and maximal acid output (MAO) following stimulation.
Detailed Methodologies
1. Patient Preparation:
-
The patient should fast overnight to ensure an empty stomach.[1]
2. Nasogastric Tube Placement:
-
A Ryle's tube (a type of nasogastric tube) is inserted into the stomach.[1][3]
-
The position of the tube should be verified to ensure it is in the gastric fundus, which can be confirmed by fluoroscopy or a water recovery test.[11]
3. Basal Acid Output (BAO) Measurement:
-
The resting gastric contents are aspirated and discarded.
-
Gastric juice is then collected in four consecutive 15-minute intervals to determine the basal secretion rate.[2]
4. Administration of Secretagogue:
-
Histamine: Administered subcutaneously at a dose of 0.01 mg/kg body weight.[1] An antihistamine for H1 receptors may be co-administered to block systemic side effects.
-
Pentagastrin: Administered subcutaneously at a dose of 6 µg/kg body weight.[2]
-
Insulin: Administered intravenously at a dose of 10-20 IU. Blood glucose levels must be monitored to ensure hypoglycemia is achieved.[1][2]
5. Stimulated Acid Output Measurement:
-
Following administration of the secretagogue, gastric juice is collected for another four to eight 15-minute intervals.[2]
6. Laboratory Analysis:
-
The volume of each collected sample is measured.
-
The concentration of hydrochloric acid is determined by titration with a standardized solution of sodium hydroxide (B78521) (e.g., 0.1 mol/L NaOH) using a pH indicator.[2]
7. Calculation of Acid Output:
-
Acid output for each sample is calculated by multiplying the volume (in liters) by the acid concentration (in mmol/L).
-
BAO: The sum of the acid output from the four basal collection periods, expressed in mmol/hour.
-
Maximal Acid Output (MAO) or Peak Acid Output (PAO): The sum of the acid output from the four collection periods after stimulation, or the two highest 15-minute collections multiplied by two, respectively, expressed in mmol/hour.[11]
References
- 1. JaypeeDigital | Gastric Function Tests [jaypeedigital.com]
- 2. Measurement of gastric acid secretion - WikiLectures [wikilectures.eu]
- 3. Netmeds [netmeds.com]
- 4. Overview of Acid Secretion - Gastrointestinal Disorders - MSD Manual Professional Edition [msdmanuals.com]
- 5. Control of gastric acid secretion. Histamine H2-receptor antagonists and H+K(+)-ATPase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. H2 Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Histamine dependence of pentagastrin-stimulated gastric acid secretion in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Is pentagastrin-stimulated secretion mediated by histamine? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of pentagastrin on histamine output from the stomach in patients with duodenal ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Histamine and gastric acid secretion] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gastric Hypersecretory States: Investigation and Management - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Cross-Validation of Histamine Hydrochloride Detection by ELISA and HPLC
For researchers, scientists, and professionals in drug development, the accurate quantification of histamine (B1213489) is critical. This guide provides an objective comparison of two prevalent analytical methods: Enzyme-Linked Immunosorbent Assay (ELISA) and High-Performance Liquid Chromatography (HPLC). The following sections present a summary of their performance, detailed experimental protocols, and a visual representation of the cross-validation workflow.
Data Presentation: Performance Comparison
The selection of an appropriate analytical method hinges on its performance characteristics. Below is a summary of quantitative data from comparative studies, offering a clear overview of the capabilities of both ELISA and HPLC for histamine hydrochloride quantification.
| Performance Metric | Histamine ELISA | Histamine HPLC | Source(s) |
| Detection Limit | 2 mg/kg | 1 mg/kg | [1][2] |
| Mean Recovery | 93% | 99% | [1][2] |
| Correlation (r) | \multicolumn{2}{c | }{0.979} | [1][2] |
| Relative Standard Deviation (RSD) - Intra-assay | 1.5 - 8% | Not Reported | [2] |
| Relative Standard Deviation (RSD) - Inter-assay | 3 - 10% | Not Reported | [2] |
Experimental Protocols
Detailed and standardized protocols are fundamental to reproducible and reliable results. This section outlines the methodologies for both the competitive direct ELISA and the reversed-phase HPLC with fluorescence detection.
Histamine Competitive Direct ELISA Protocol
This protocol is based on a competitive immunoassay format.
-
Sample Preparation:
-
Homogenize the sample (e.g., cheese, fish tissue) with a suitable buffer, such as phosphate-buffered saline (PBS).
-
Centrifuge the homogenate to pellet solid debris.
-
Filter the supernatant to obtain a clear sample extract.
-
Dilute the supernatant with PBS to fall within the assay's detection range.[1][3]
-
-
Assay Procedure:
-
Add 50 µL of standards and diluted samples to the appropriate wells of a microplate pre-coated with anti-histamine antibodies.
-
Add 50 µL of Histamine-HRP (Horseradish Peroxidase) conjugate to each well.
-
Gently shake the plate to mix and incubate for 45 minutes at room temperature (18-30°C).
-
Wash the plate three times with 300 µL of working wash buffer per well.
-
Add 150 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate to each well and incubate for 30 minutes at room temperature.
-
Stop the reaction by adding 75 µL of 1N HCl (optional).
-
Read the absorbance at 650 nm (or 450 nm if the reaction is stopped). The intensity of the color is inversely proportional to the histamine concentration.
-
Histamine HPLC with Fluorescence Detection Protocol
This protocol involves derivatization of histamine for fluorescent detection.
-
Sample Preparation:
-
Derivatization:
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A gradient of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile).
-
Detection: Fluorescence detector with excitation and emission wavelengths appropriate for the chosen derivatizing agent (e.g., for OPA derivatives, excitation at 350 nm and emission at 450 nm).[6]
-
Quantification: The concentration of histamine is determined by comparing the peak area of the sample to a standard curve of known histamine concentrations.
-
Mandatory Visualization
To elucidate the logical flow of a cross-validation study, the following diagram illustrates the key steps involved in comparing the performance of ELISA and HPLC for this compound determination.
Caption: Workflow for cross-validation of histamine ELISA and HPLC.
References
A Comparative Guide to the Effects of Histamine Hydrochloride and Synthetic Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of histamine (B1213489) hydrochloride, the endogenous agonist for histamine receptors, and a range of synthetic agonists. The following sections detail their binding affinities, functional potencies, and the experimental methodologies used for their characterization. This information is intended to aid in the selection of appropriate research tools and to provide a comparative baseline for the development of novel histamine receptor-targeted therapeutics.
Quantitative Comparison of Histamine Agonists
The interaction of histamine and synthetic agonists with the four histamine receptor subtypes (H1, H2, H3, and H4) is characterized by their binding affinity (Ki) and functional potency (EC50) and efficacy (Emax). The Ki value represents the concentration of a ligand that occupies 50% of the receptors in a radioligand binding assay, with lower values indicating higher affinity. The EC50 value is the concentration of an agonist that produces 50% of the maximal response in a functional assay, indicating its potency. Emax represents the maximum response an agonist can elicit compared to the endogenous ligand, histamine.
Histamine H1 Receptor Agonists
The H1 receptor is a Gq/11-coupled receptor, and its activation leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium.
| Compound | Binding Affinity (Ki) in µM | Functional Potency (EC50) in µM | Efficacy (Emax) (% of Histamine) |
| Histamine | ~10[1] | 24 - 36[2][3] | 100% |
| 2-Pyridylethylamine | - | 56 - 91[2][3] | 68% - 76% (Partial Agonist)[2] |
| Betahistine (B147258) | 31[1][4] | 9.0 - 237[1][2] | 22% - 59% (Partial Agonist)[1][2] |
| HTMT | - | No agonist activity; acts as an antagonist with an IC50 of 25 µM[2] | 0%[2] |
Histamine H2 Receptor Agonists
The H2 receptor is coupled to a Gs protein, and its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).
| Compound | Binding Affinity (Ki) in nM | Functional Potency (EC50) in nM | Relative Potency (vs. Histamine=1) |
| Histamine | - | 430[5] | 1 |
| Amthamine (B1667264) | - | 18,900 (in rat isolated gastric fundus)[6] | Full Agonist, equipotent to histamine[6] |
| Dimaprit | - | 310[5] | 0.86 (Partial Agonist)[5] |
| Impromidine | - | 4.9[5] | 50 (Partial/Full Agonist)[5] |
Histamine H3 Receptor Agonists
The H3 receptor is a Gi/o-coupled receptor that acts as a presynaptic autoreceptor to inhibit histamine release and as a heteroreceptor to modulate the release of other neurotransmitters. Its activation leads to the inhibition of adenylyl cyclase.
| Compound | Binding Affinity (Ki) in nM | Functional Potency (EC50) in nM | Efficacy |
| Histamine | 8[7] | - | Full Agonist |
| (R)-α-Methylhistamine | - | - | Potent Full Agonist[8] |
| Immepip | 0.4 - 0.5[9] | - | Potent Full Agonist |
| Imetit | 0.1 - 0.32[7][8][10] | 1.0 - 2.8[8] | Full Agonist, ~4x more potent than (R)-α-MeHA[8] |
Histamine H4 Receptor Agonists
Similar to the H3 receptor, the H4 receptor is coupled to Gi/o proteins, and its activation inhibits adenylyl cyclase. It is primarily expressed on cells of hematopoietic lineage and is involved in inflammatory responses.
| Compound | Binding Affinity (Ki) in nM | Functional Potency (pEC50) | Efficacy |
| Histamine | 4.7[11] | 7.7[12] | Full Agonist |
| 4-Methylhistamine (B1206604) | 7.0 - 50[11][13][14] | 7.4[12][15] | Full Agonist, highly selective for H4[11][13][14] |
| VUF 8430 | - | 7.3[12] | Full Agonist[12] |
| Clobenpropit (B1669187) | - | - | Partial Agonist at H4 (Antagonist at H3)[16] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the primary signaling cascades initiated by the activation of each histamine receptor subtype and a general workflow for the characterization of histamine receptor agonists.
Caption: Signaling pathways of histamine receptors.
Caption: Experimental workflow for agonist characterization.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are outlines of the key assays used to characterize histamine receptor agonists.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a test compound for a specific histamine receptor subtype.
-
Membrane Preparation :
-
Culture cells stably or transiently expressing the human histamine receptor of interest (e.g., HEK293 or CHO cells).
-
Harvest the cells and homogenize them in an ice-cold buffer containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Pellet the membrane fraction by high-speed centrifugation (e.g., 40,000 x g).
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration using a standard method like the BCA assay.[1][2][9]
-
-
Binding Reaction :
-
In a 96-well plate, incubate the prepared cell membranes with a fixed concentration of a specific radioligand (e.g., [3H]mepyramine for H1, [3H]tiotidine for H2, [3H]Nα-methylhistamine for H3) and varying concentrations of the unlabeled test agonist.
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known non-radioactive ligand).
-
Incubate the plate at a specific temperature (e.g., 25°C or 30°C) for a sufficient time (e.g., 60-90 minutes) to reach equilibrium.[1][2][9]
-
-
Filtration and Counting :
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Place the filter discs in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[1][9]
-
-
Data Analysis :
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression.
-
Convert the IC50 to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays
These assays measure the cellular response following receptor activation by an agonist to determine its potency (EC50) and efficacy (Emax).
-
Cell Preparation :
-
Seed cells expressing the H1 receptor in a 96-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
-
Agonist Stimulation and Signal Detection :
-
Add varying concentrations of the H1 agonist to the wells.
-
Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates a rise in intracellular calcium concentration.
-
-
Data Analysis :
-
Plot the peak fluorescence response against the logarithm of the agonist concentration to generate a dose-response curve.
-
Determine the EC50 and Emax values from the curve using non-linear regression.
-
-
Cell Preparation :
-
Seed cells expressing the H2, H3, or H4 receptor in a 96-well plate.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
-
Agonist Stimulation :
-
For H2 receptor agonists, directly add varying concentrations of the agonist to the cells.
-
For H3 and H4 receptor agonists (which inhibit adenylyl cyclase), first stimulate the cells with a known adenylyl cyclase activator like forskolin, and then add varying concentrations of the inhibitory agonist.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
-
cAMP Measurement :
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as an ELISA or a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
-
Data Analysis :
-
Plot the measured cAMP levels (or the percentage of inhibition of forskolin-stimulated cAMP for H3/H4) against the logarithm of the agonist concentration.
-
Determine the EC50 and Emax values from the resulting dose-response curve using non-linear regression.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Functional pharmacology of H1 histamine receptors expressed in mouse preoptic/anterior hypothalamic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endogenous expression of histamine H1 receptors functionally coupled to phosphoinositide hydrolysis in C6 glioma cells: regulation by cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Actions of betahistine at histamine receptors in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The new potent and selective histamine H2 receptor agonist amthamine as a tool to study gastric secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. S-[2-(4-imidazolyl)ethyl]isothiourea, a highly specific and potent histamine H3 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. biorxiv.org [biorxiv.org]
- 11. Compared pharmacology of human histamine H3 and H4 receptors: structure–activity relationships of histamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacological characterization of the new histamine H4 receptor agonist VUF 8430 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Compared pharmacology of human histamine H3 and H4 receptors: structure-activity relationships of histamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor: identification of 4-methylhistamine as the first potent and selective H4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. clobenpropit | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Revolutionizing In Vitro Allergy and Anaphylaxis Risk Assessment: Validation of a Novel Histamine Hydrochloride Assay
For Immediate Release
A newly developed in vitro assay utilizing histamine (B1213489) hydrochloride as a standard offers researchers, scientists, and drug development professionals a robust and reliable tool for predicting allergic and anaphylactic reactions. This guide provides a comprehensive validation of this new assay, comparing its performance against established methods and furnishing detailed experimental data to support its adoption in preclinical safety and allergy testing.
The accurate assessment of histamine release is a critical step in the development of new therapeutics and for understanding the mechanisms of allergic disease. This novel assay demonstrates high sensitivity, specificity, and reproducibility, providing a superior alternative for the in vitro quantification of histamine.
Comparative Performance Analysis
The performance of the new in vitro histamine release assay was rigorously evaluated against existing methodologies, primarily the Basophil Activation Test (BAT) and traditional histamine release assays employing different detection methods like ELISA and HPLC. The validation focused on key performance indicators, including sensitivity, specificity, precision, and accuracy.
| Parameter | New In Vitro Histamine Assay (LC-MS/MS) | Basophil Activation Test (BAT) (Flow Cytometry) | Histamine Release Assay (ELISA) | Histamine Release Assay (HPLC) |
| Sensitivity | Lower Limit of Quantitation (LLOQ): 0.1 - 15.6 ng/mL[1][2] | High, detects basophil surface marker changes[3][4][5] | Quantitative limit around 10.257 ppm[6] | Lower Limit of Detection (LOD): 1 mg/kg[7] |
| Specificity | High, based on mass-to-charge ratio | High, specific for basophil activation markers (e.g., CD63)[3][4][5] | Potential for cross-reactivity | High, based on chromatographic separation |
| Precision (CV%) | Excellent (CV ± 10%)[1] | Variable, dependent on gating strategy and operator | Good | Excellent |
| Accuracy (% Error) | Excellent (error ± 3.4%)[1] | Semi-quantitative | Good | Excellent |
| Linear Range | Wide (e.g., 1.0-1000 ng/mL)[1] | Limited by marker saturation | Narrower than LC-MS/MS | Wide |
| Clinical Concordance | High correlation with in vivo responses[8] | High concordance with clinical allergy[4][5] | Good correlation | Good correlation[9] |
This table summarizes data from multiple sources to provide a comparative overview. For specific details, please refer to the cited literature.
Experimental Protocols
Principle of the Assay
This assay quantifies the amount of histamine released from passively sensitized human basophils or mast cells upon challenge with a test article. Histamine hydrochloride is used to generate a standard curve for the accurate quantification of released histamine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials and Reagents
-
Heparinized whole blood from healthy donors
-
Histamine Dihydrochloride (for standard curve)
-
Deuterated histamine (internal standard)
-
PIPES buffer
-
Anti-IgE antibody (positive control)
-
Test article
-
Acetonitrile
-
Formic acid
-
Water, LC-MS grade
-
96-well plates
-
Centrifuge
-
LC-MS/MS system
Step-by-Step Methodology
-
Basophil Isolation (Optional but Recommended): Isolate basophils from heparinized whole blood using density gradient centrifugation to enrich the target cell population. Alternatively, whole blood can be used.[10]
-
Cell Sensitization: Incubate the isolated basophils or whole blood with serum from an allergic donor (containing specific IgE) or with a monoclonal anti-IgE antibody to sensitize the cells.
-
Preparation of Histamine Standards: Prepare a series of this compound standards of known concentrations in the assay buffer.
-
Assay Plate Preparation:
-
Add the prepared cell suspension to the wells of a 96-well plate.
-
Add the test article at various concentrations to the respective wells.
-
Include a negative control (buffer only) and a positive control (e.g., anti-IgE antibody).
-
Add the histamine standards to separate wells for the standard curve.
-
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes) to allow for histamine release.[3]
-
Termination of Reaction: Stop the reaction by placing the plate on ice and centrifuging to pellet the cells.
-
Sample Preparation for LC-MS/MS:
-
Transfer the supernatant containing the released histamine to a new plate.
-
Add the deuterated histamine internal standard to all samples and standards.
-
Perform protein precipitation by adding acetonitrile.
-
Centrifuge to remove precipitated proteins.
-
Transfer the clear supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis: Inject the prepared samples and standards into the LC-MS/MS system. Histamine and the internal standard are separated by liquid chromatography and detected by tandem mass spectrometry.
-
Data Analysis:
-
Generate a standard curve by plotting the peak area ratio (histamine/internal standard) against the known concentrations of the histamine standards.
-
Determine the concentration of histamine in the unknown samples by interpolating their peak area ratios from the standard curve.
-
Calculate the percentage of histamine release relative to the positive control.
-
Mandatory Visualizations
Signaling Pathway of IgE-Mediated Histamine Release
The following diagram illustrates the key signaling events initiated by allergen cross-linking of IgE on the surface of mast cells or basophils, leading to the degranulation and release of histamine.
Caption: IgE-mediated signaling cascade in mast cells leading to histamine release.
Experimental Workflow
The diagram below outlines the major steps involved in the in vitro histamine release assay, from sample preparation to data analysis.
Caption: Workflow of the in vitro this compound release assay.
References
- 1. Development and validation of a liquid-chromatography tandem mass spectrometry method to determine in vitro and in vivo histamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a highly sensitive LC-MS/MS method for in vitro measurement of histamine concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dansk-allergi.dk [dansk-allergi.dk]
- 4. A comparative study on basophil activation test, histamine release assay, and passive sensitization histamine release assay in the diagnosis of peanut allergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Comparison of Methods for Measuring Histamine by ELISA and HPLC-MS Assay In Vitro | Semantic Scholar [semanticscholar.org]
- 7. Comparison of ELISA and HPLC for the determination of histamine in cheese - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Automated histamine analysis for in vitro allergy testing. II. Correlation of skin test results with in vitro whole blood histamine release in 82 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of histamine assay methods in measuring in vitro-induced histamine release in patients with allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Automated histamine analysis for in vitro allergy testing. I. A method utilizing allergen-induced histamine release from whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Histamine Receptor Antagonists Against Histamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various histamine (B1213489) receptor antagonists against the endogenous agonist, histamine hydrochloride. The information presented is supported by experimental data to assist researchers in drug development and scientific investigation.
Introduction to Histamine Receptors and Antagonists
Histamine, a biogenic amine, exerts its diverse physiological and pathological effects by binding to four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4.[1] Histamine receptor antagonists are compounds that competitively block the binding of histamine to these receptors, thereby mitigating its effects. These antagonists are classified based on the receptor subtype they selectively target and are crucial therapeutic agents for a wide range of conditions, from allergic reactions to gastric ulcers and neurological disorders.[2][3][4]
Data Presentation: A Comparative Overview of Antagonist Potency
The potency of histamine receptor antagonists is commonly quantified by their binding affinity (Ki) and their functional inhibition (IC50). The following tables summarize these values for a selection of antagonists across the four histamine receptor subtypes. Lower Ki and IC50 values indicate higher potency.
Table 1: Comparative Binding Affinities (Ki) of Histamine Receptor Antagonists (in nM)
| Antagonist | H1 Receptor Ki (nM) | H2 Receptor Ki (nM) | H3 Receptor Ki (nM) | H4 Receptor Ki (nM) |
| H1 Antagonists | ||||
| Diphenhydramine | 1.1[5] | 1,300[6] | 13,000[6] | - |
| Cetirizine | 14.0[7] | >10,000[6] | >10,000[6] | - |
| Loratadine | 2.5[8] | >10,000[6] | >10,000[6] | - |
| Fexofenadine | 10[8] | >10,000[6] | >10,000[6] | - |
| H2 Antagonists | ||||
| Cimetidine (B194882) | 4,900[6] | 40[9] | 4,200[6] | - |
| Ranitidine (B14927) | 1,400[6] | 110[10] | 1,800[6] | - |
| Famotidine (B1672045) | 2,800[6] | 27[10] | 10,000[6] | - |
| H3 Antagonists | ||||
| Thioperamide | 1,200[6] | 3,400[6] | 2[11] | 430[12] |
| Pitolisant | 5,000[11] | >10,000[11] | 0.3[11] | >10,000[11] |
| H4 Antagonists | ||||
| JNJ 7777120 | >10,000[13] | >10,000[13] | 3,400[13] | 4.5[13] |
| VUF 6002 | >10,000[14] | >10,000[14] | 1,400[14] | 24[14] |
Table 2: Comparative Functional Inhibitory Concentrations (IC50) of Histamine Receptor Antagonists (in nM)
| Antagonist | H1 Receptor IC50 (nM) | H2 Receptor IC50 (nM) | H3 Receptor IC50 (nM) | H4 Receptor IC50 (nM) |
| H1 Antagonists | ||||
| Pyrilamine | 1.3 - 46.77[7] | - | - | - |
| H2 Antagonists | ||||
| Cimetidine | - | - | - | - |
| Ranitidine | - | - | - | - |
| Famotidine | - | - | - | - |
| H3 Antagonists | ||||
| Thioperamide | - | - | 16 - 517.5[11] | 667 - 977[12] |
| Pitolisant | - | - | 12.0[11] | - |
| H4 Antagonists | ||||
| JNJ 7777120 | - | - | - | 86.0[12] |
| VUF 6002 | - | - | - | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used to evaluate the efficacy of histamine receptor antagonists.
In Vitro Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for a specific histamine receptor subtype.
Materials:
-
Cell membranes expressing the target histamine receptor (e.g., from CHO or HEK293 cells).
-
Radioligand specific for the receptor subtype (e.g., [3H]-mepyramine for H1, [3H]-tiotidine for H2, [3H]-Nα-methylhistamine for H3, [3H]-histamine for H4).
-
Test antagonist at various concentrations.
-
Non-specific binding control (a high concentration of a known, non-labeled ligand for the receptor).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, add the radioligand, the test antagonist (or buffer for total binding), and the cell membrane preparation.
-
Incubate at a specific temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of the test antagonist from a concentration-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Histamine-Induced Skin Wheal and Flare Test
Objective: To assess the in vivo efficacy of an H1 receptor antagonist in inhibiting histamine-induced allergic reactions in the skin.
Materials:
-
Human volunteers or animal models (e.g., guinea pigs).
-
Histamine solution (e.g., 10 mg/mL histamine phosphate).[15]
-
Test H1 antagonist (oral or topical formulation).
-
Placebo control.
-
Calipers or imaging system to measure wheal and flare area.
Procedure:
-
Administer the test H1 antagonist or placebo to the subjects and allow for an appropriate absorption period.
-
On the volar surface of the forearm, perform a skin prick test by applying a drop of histamine solution and pricking the skin through the drop with a lancet.[16]
-
After a specified time (typically 15-20 minutes), measure the diameter of the resulting wheal (raised, edematous area) and flare (surrounding erythema).[16][17]
-
Compare the size of the wheal and flare in the antagonist-treated group to the placebo group to determine the percentage of inhibition.
In Vivo Measurement of Gastric Acid Secretion
Objective: To evaluate the in vivo efficacy of an H2 receptor antagonist in inhibiting histamine-stimulated gastric acid secretion.
Materials:
-
Animal model (e.g., pylorus-ligated rat or gastric fistula dog).[18][19]
-
Histamine or a secretagogue like pentagastrin (B549294) to stimulate acid secretion.[20]
-
Test H2 antagonist.
-
Saline solution.
-
pH meter and titration equipment.
Procedure (Pylorus-Ligated Rat Model):
-
Fast the rats overnight but allow access to water.
-
Anesthetize the rats and perform a midline abdominal incision.
-
Ligate the pylorus to prevent gastric emptying.
-
Administer the test H2 antagonist or vehicle (e.g., saline) subcutaneously or intraperitoneally.
-
Administer histamine subcutaneously to stimulate gastric acid secretion.
-
After a set period (e.g., 2-4 hours), sacrifice the animals and collect the gastric contents.
-
Measure the volume of the gastric juice and determine the acid concentration by titration with a standard base (e.g., 0.01 N NaOH) to a specific pH.
-
Calculate the total acid output and compare the inhibition between the antagonist-treated and control groups.
Visualizing Mechanisms and Workflows
Histamine Receptor Signaling Pathways
The four histamine receptor subtypes couple to different G proteins and activate distinct intracellular signaling cascades.
Caption: Simplified signaling pathways of the four histamine receptor subtypes.
Experimental Workflow for Antagonist Evaluation
The process of evaluating a novel histamine receptor antagonist involves a series of in vitro and in vivo experiments.
Caption: A typical workflow for the preclinical and clinical evaluation of a novel histamine receptor antagonist.
Conclusion
The selection of an appropriate histamine receptor antagonist for research or therapeutic development depends on its potency, selectivity, and desired physiological effect. This guide provides a comparative framework and foundational experimental protocols to aid in this process. Second-generation H1 antagonists are generally preferred for allergic conditions due to their improved safety profile.[3] In the realm of H2 antagonists, famotidine and ranitidine show greater potency in reducing gastric acid compared to cimetidine. The development of selective H3 and H4 receptor antagonists is an active area of research with significant potential for treating neurological and inflammatory disorders, respectively.[4][14] Further investigation into the nuanced pharmacology of these compounds will continue to drive the development of more effective and targeted therapies.
References
- 1. Selective H3 Antagonist (ABT-239) Differentially Modifies Cognitive Function Under the Impact of Restraint Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of famotidine with cimetidine and ranitidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Second-generation antihistamines: a comparative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective histamine H3 receptor antagonists for treatment of cognitive deficiencies and other disorders of the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparative efficacy of cimetidine, famotidine, ranitidine, and mylanta in postoperative stress ulcers. Gastric pH control and ulcer prevention in patients undergoing coronary artery bypass graft surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cimetidine and other H2-receptor antagonists as inhibitors of human E3 aldehyde dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic and pharmacodynamic properties of histamine H2-receptor antagonists. Relationship between intrinsic potency and effective plasma concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. karger.com [karger.com]
- 11. Histamine H4 receptor Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 12. A potent and selective histamine H4 receptor antagonist with anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The histamine H(4) receptor: a novel modulator of inflammatory and immune disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. allergy.org.au [allergy.org.au]
- 15. Suppression of wheal and flare in histamine test by the main H1 antihistamines commercialized in Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Histamine 50-Skin-Prick Test: A Tool to Diagnose Histamine Intolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A relatively specific and quantitative assay for histamine H2-receptor blocking activity by determination of inhibition of histamine-induced gastric acid secretion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effects of H2-receptor antagonists upon physiological acid secretory states in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Rat gastric acid secretion studies with histamine and synthetic gastrin-like pentapeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Double blind comparison of the effects of cimetidine, ranitidine, famotidine, and placebo on intragastric acidity in 30 normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of Histamine Hydrochloride-Induced Responses
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective assessment of the reproducibility of physiological and cellular responses induced by histamine (B1213489) hydrochloride. It is designed to assist researchers, scientists, and drug development professionals in designing robust experiments and interpreting data with a clear understanding of the inherent variability of these responses. This document compares the performance of histamine hydrochloride in various assays with alternative histamine salts and agonists, supported by experimental data.
Introduction to Histamine and Its Receptors
Histamine is a biogenic amine that plays a pivotal role in a wide array of physiological and pathological processes, including allergic reactions, gastric acid secretion, and neurotransmission.[1] It exerts its effects by binding to four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4.[2] Understanding the signaling pathways of these receptors is crucial for interpreting histamine-induced responses.
-
H1 Receptor: Primarily involved in allergic and inflammatory responses.[2][3] Activation of the H1 receptor, which is coupled to Gq protein, stimulates the phospholipase C (PLC) and inositol (B14025) triphosphate (IP3) signaling pathway, leading to an increase in intracellular calcium.[3]
-
H2 Receptor: Mainly responsible for regulating gastric acid secretion.[2] It is coupled to the Gs protein, and its activation leads to the stimulation of adenylyl cyclase and an increase in cyclic AMP (cAMP).[4][5]
-
H3 Receptor: Predominantly found in the central nervous system, where it acts as a presynaptic autoreceptor to inhibit histamine release and as a heteroreceptor to modulate the release of other neurotransmitters.[6][7] The H3 receptor is coupled to the Gi/o protein, leading to the inhibition of cAMP formation.[6][8]
-
H4 Receptor: Primarily expressed on immune cells and is involved in immunomodulatory and inflammatory processes.[9][10] Similar to the H3 receptor, the H4 receptor is coupled to Gαi/o proteins, inhibiting adenylyl cyclase.[10][11]
In Vivo Reproducibility of Histamine-Induced Responses
In vivo responses to histamine are integral to allergy diagnostics and the preclinical evaluation of antihistaminic drugs. The reproducibility of these responses is a critical factor for the reliability of such studies.
Cutaneous Responses: Wheal and Flare
The histamine-induced wheal and flare reaction is a classic in vivo model for studying H1 receptor-mediated effects.[12] The reproducibility of this test is influenced by several factors, including the concentration of histamine, the testing device, and the site of application.[6][13]
Table 1: Reproducibility of Histamine-Induced Cutaneous Responses
| Parameter | Histamine Salt/Concentration | Coefficient of Variation (CV) / Reproducibility Metric | Key Findings & Considerations | Reference |
| Wheal Area | Histamine Dihydrochloride (B599025) (1 mg/ml) | 30-60% for wheals < 15 mm² | Lower concentrations lead to higher variability. | [8] |
| Wheal Area | Histamine Dihydrochloride (5 mg/ml) | 20-30% for wheals > 15 mm² | Higher concentrations improve reproducibility. | [8] |
| Wheal Area | Histamine Dihydrochloride (10 mg/ml) | CV < 10% for histamine equivalent reaction | Recommended for use as a positive control in skin prick tests for better reproducibility. | [8][14] |
| Skin Blood Flow | Histamine Dihydrochloride (1, 3, 10 mg/ml) | Reproducible dose-dependent increase | Laser Doppler flowmetry provides a reproducible method for assessing microvascular changes. | [11] |
Bronchial Provocation Tests
Histamine inhalation challenges are used to assess airway hyperresponsiveness in asthma research. These tests have demonstrated high reproducibility when standardized protocols are followed.
Table 2: Reproducibility of Histamine-Induced Bronchial Responses
| Parameter | Histamine Formulation | Reproducibility Metric | Key Findings & Considerations | Reference |
| PC20 (Provocative Concentration causing a 20% fall in FEV1) | Histamine | Coefficient of determination (r²) = 0.994 | Responses to inhaled histamine are highly reproducible. | [15][16] |
| FEV1, PEFR, FVC | Histamine | Pooled intra-individual standard deviation of 4.6%, 5.0%, and 4.7% respectively | Standardized methodology is crucial for high reproducibility. | [3] |
| PC20 | Histamine | 2-minute inhalation time is more reproducible than 30-second inhalation time. | Longer inhalation times may lead to more consistent results. | [17] |
In Vitro Reproducibility of Histamine-Induced Responses
In vitro assays provide a controlled environment to study the cellular and molecular mechanisms of histamine action. The reproducibility of these assays is essential for drug screening and mechanistic studies.
Histamine Release Assays
These assays measure the amount of histamine released from basophils or mast cells upon stimulation.
Table 3: Reproducibility of In Vitro Histamine Release Assays
| Assay Type | Method | Reproducibility Metric | Key Findings & Considerations | Reference |
| Whole Blood Histamine Release | Automated fluorometric assay | Good correlation with in vivo skin tests | A simplified and reliable method for in vitro allergy testing. | [10] |
| Histamine Release from Washed Leukocytes | Automated fluorometric assay | Excellent correlation with clinical evaluation | A sensitive and precise method. | |
| Histamine Quantification | LC-MS/MS | Excellent accuracy (error ± 3.4%) and precision (CV ± 10%) | A highly sensitive and specific method for quantifying histamine in biological matrices. | [18] |
Receptor Binding Assays
These assays determine the affinity of ligands for histamine receptors.
Table 4: Reproducibility of Histamine Receptor Binding Assays
| Assay Type | Method | Key Findings & Considerations | Reference |
| Competitive Radioligand Binding | Filtration Assay | A traditional but low-throughput method. | [19] |
| Scintillation Proximity Assay (SPA) | Homogeneous Assay | A robust, high-throughput alternative to filtration assays, providing equivalent results. | [19] |
| NanoBRET Binding Assay | Live Cell-Based Assay | Allows for real-time kinetic analysis of ligand binding and is a valuable alternative to radioligand assays. | [20] |
Second Messenger and Ion Flux Assays
These functional assays measure the downstream signaling events following receptor activation.
Table 5: Reproducibility of Histamine-Induced Second Messenger and Ion Flux Assays
| Assay Type | Response Measured | Reproducibility Considerations | Reference |
| Calcium Mobilization | Increase in intracellular Ca²⁺ | Repetitive stimulation can lead to receptor desensitization and reduced response amplitude. | [5] |
| cAMP Accumulation | Changes in intracellular cAMP | Robust and widely used for H2, H3, and H4 receptor functional assays. | [21] |
Experimental Protocols
In Vivo: Standardized Skin Prick Test
-
Subject Preparation: Subjects should refrain from taking antihistamines or other medications that may interfere with the test for a specified period. The test site, typically the volar surface of the forearm, is cleaned with alcohol.
-
Application of Histamine: A drop of this compound solution (commonly 10 mg/ml for optimal reproducibility) is placed on the skin.[8]
-
Pricking the Skin: A sterile lancet is passed through the drop of histamine solution to prick the epidermis.
-
Measurement: After 15-20 minutes, the diameters of the wheal and flare are measured.
-
Data Analysis: The mean diameter or area of the wheal and flare is calculated. The coefficient of variation can be determined from repeated tests to assess reproducibility.
In Vitro: Whole Blood Histamine Release Assay
-
Blood Collection: Whole blood is collected from subjects using heparin as an anticoagulant.
-
Incubation: Aliquots of whole blood are incubated with various concentrations of the test substance (e.g., an allergen) or a positive control (e.g., anti-IgE) for 1 hour at 37°C. A negative control with buffer alone is also included.
-
Histamine Release: The reaction is stopped, and the samples are centrifuged to separate the plasma.
-
Histamine Quantification: The concentration of histamine in the supernatant is determined using a sensitive method such as an automated fluorometric assay, ELISA, or LC-MS/MS.[10][22][23]
-
Data Analysis: The percentage of histamine release is calculated relative to the total histamine content of the cells (determined by lysing an aliquot of the whole blood).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways of histamine receptors and a typical experimental workflow for assessing histamine-induced responses.
References
- 1. Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative skin prick testing. Dose-response of histamine- and allergen-induced wheal reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histamine-induced bronchospasm. Its reproducibility and usage in clinical evaluation of the sub-threshold bronchodilating dose of a new beta-agonist, KWD 2131 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thorax.bmj.com [thorax.bmj.com]
- 5. Histamine activates an intracellular Ca2+ signal in normal human lung fibroblast WI-38 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Medical Testing Methods - Indoor Allergens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Correlations between histamine-induced wheal, flare and itch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reproducibility of histamine skin prick test. Inter- and intravariation using histamine dihydrochloride 1, 5, and 10 mg/ml - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. Automated histamine analysis for in vitro allergy testing. II. Correlation of skin test results with in vitro whole blood histamine release in 82 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Skin response to histamine. Reproducibility study of the dry skin prick test method and of the evaluation of microvascular changes with laser Doppler flowmetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Histamine-induced cytosolic calcium mobilization in human bronchial smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Variability of allergy skin testing [radoslawspiewak.net]
- 14. Reproducibility of skin sensitivity using a quantitative skin prick test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Reproducibility and comparison of responses to inhaled histamine and methacholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Reproducibility and comparison of responses to inhaled histamine and methacholine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Standardization of inhalation provocation tests. Dose vs concentration of histamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Development and validation of a liquid-chromatography tandem mass spectrometry method to determine in vitro and in vivo histamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Development of a homogeneous binding assay for histamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
- 21. Hi-Affi™ In Vitro Cell based Histamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 22. novamedline.com [novamedline.com]
- 23. neogen.com [neogen.com]
Inter-Laboratory Validation of Histamine Dihydrochloride as a Certified Reference Material: A Comparative Guide
This guide provides an objective comparison of the performance of histamine (B1213489) dihydrochloride (B599025) as a certified reference material (CRM) across various analytical methods, supported by experimental data from inter-laboratory validation studies. It is intended for researchers, scientists, and drug development professionals who rely on accurate and reproducible histamine quantification.
Performance of Histamine Dihydrochloride as a Standard
Histamine dihydrochloride is widely accepted and used as a primary standard for the quantification of histamine in various matrices. Its stability and high purity make it suitable for the preparation of calibration standards and for spiking samples in validation studies. The performance of analytical methods validated using histamine dihydrochloride is summarized below.
| Analytical Method | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Precision (RSD%) |
| HPLC-DAD | > 0.999[1] | 1 mg/kg[1] | 2 mg/kg[1] | > 92%[1] | < 4%[1] |
| Capillary Electrophoresis (CE) | > 0.999[1] | 0.5 mg/kg[1] | 1 mg/kg[1] | > 85%[1] | < 3%[1] |
| HPLC-FLD (pre-column derivatization) | 0.9977[2] | 1.5 mg/kg[2] | 4.5 mg/kg[2] | Not specified | 1.35%[2] |
| HPLC-UV (dansyl chloride derivatization) | Not specified | Not specified | Not specified | 94 - 100%[3] | RSDr: 2.1 - 7.0%, RSDR: 2.2 - 17.2%[3] |
RSDr : Repeatability Relative Standard Deviation; RSDR : Reproducibility Relative Standard Deviation
Experimental Protocols
Protocol: Validation of an HPLC-UV Method for Histamine Quantification
This protocol describes a general procedure for the validation of an analytical method for histamine in a given matrix, using histamine dihydrochloride as a certified reference material.
1. Preparation of Standard Solutions:
-
A stock solution of histamine is prepared by accurately weighing a known amount of histamine dihydrochloride CRM and dissolving it in a suitable solvent (e.g., 0.1 M HCl).
-
Working standard solutions are prepared by serial dilution of the stock solution to cover the expected concentration range of the samples.
2. Sample Preparation and Extraction:
-
The sample is homogenized.
-
A known weight of the homogenized sample is extracted with an appropriate extraction solution (e.g., perchloric acid[3][4] or trichloroacetic acid[5]).
-
An internal standard (e.g., 1,7-diaminoheptane[4]) is often added at this stage to correct for variations in extraction efficiency and instrument response.
-
The mixture is centrifuged, and the supernatant is collected for derivatization.
3. Derivatization:
-
An aliquot of the supernatant or standard solution is mixed with a derivatizing agent (e.g., dansyl chloride[3][4]) and a buffer to adjust the pH.
-
The reaction is allowed to proceed under controlled conditions (e.g., temperature and time) to form a stable, UV-active derivative of histamine.
4. HPLC Analysis:
-
The derivatized sample is injected into an HPLC system equipped with a suitable column (e.g., C18 reversed-phase[5]) and a UV detector.
-
The mobile phase composition and gradient are optimized to achieve good separation of the histamine derivative from other components in the sample matrix.
-
The peak area of the histamine derivative is measured for quantification.
5. Validation Parameters:
-
Linearity: A calibration curve is constructed by plotting the peak area ratio (histamine/internal standard) against the concentration of the working standard solutions. The linearity is assessed by the correlation coefficient (R²) of the regression line.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These are determined by analyzing samples with low concentrations of histamine and are typically calculated based on the signal-to-noise ratio.
-
Accuracy (Recovery): The accuracy of the method is evaluated by spiking a blank matrix with known amounts of histamine dihydrochloride at different concentration levels. The percentage recovery is then calculated.
-
Precision (Repeatability and Reproducibility): Repeatability (intra-assay precision) is assessed by analyzing the same sample multiple times within the same laboratory on the same day. Reproducibility (inter-assay precision) is determined by analyzing the same sample on different days or in different laboratories.[6]
Visualizations
Caption: Inter-laboratory validation workflow for histamine dihydrochloride as a standard.
Caption: Simplified signaling pathways of histamine H1 and H2 receptors.[7][8][9]
References
- 1. Validation and comparison of analytical methods for the determination of histamine in tuna fish samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 4. Validation of standard method EN ISO 19343 for the detection and quantification of histamine in fish and fishery products using high-performance liquid chromatography: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. tandfonline.com [tandfonline.com]
- 6. View of Interlaboratory Comparison for Analysis of Histamine in Fish as Per ISO/IEC 17043:2010 and ISO 13528:2015 [epubs.icar.org.in]
- 7. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 8. assaygenie.com [assaygenie.com]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of the Pro-inflammatory Effects of Histamine Hydrochloride and Lipopolysaccharide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pro-inflammatory properties of two commonly studied molecules: histamine (B1213489) hydrochloride, an endogenous biogenic amine, and lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. Understanding their distinct and overlapping effects is crucial for research in immunology, inflammation, and the development of therapeutic agents.
Mechanisms of Pro-inflammatory Action
Histamine and LPS trigger inflammatory cascades through distinct receptor families and signaling pathways, culminating in the production of inflammatory mediators.
Histamine Signaling
Histamine exerts its effects by binding to four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4. The pro-inflammatory actions of histamine are primarily mediated through the H1 and H4 receptors. H1 receptor activation leads to increased vascular permeability, while H4 receptor activation is involved in the chemotaxis of immune cells such as eosinophils and mast cells. Conversely, H2 receptor stimulation can have anti-inflammatory effects by suppressing pro-inflammatory cytokine production.[1][2][3]
References
- 1. Histamine Directly and Synergistically with Lipopolysaccharide Stimulates Cyclooxygenase-2 Expression and Prostaglandin I2 and E2 Production in Human Coronary Artery Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differentiation of monocytes into macrophages induces the upregulation of histamine H1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histamine regulates cytokine production in maturing dendritic cells, resulting in altered T cell polarization - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Role of Histamine Dihydrochloride in Acute Myeloid Leukemia Remission: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of histamine (B1213489) dihydrochloride's performance in the specific disease model of Acute Myeloid Leukemia (AML) remission maintenance. We delve into the experimental data, detailed protocols, and the underlying signaling pathways to offer a comprehensive overview of its efficacy against alternative therapeutic strategies.
Histamine dihydrochloride (B599025) (HDC), a synthetic derivative of the biogenic amine histamine, has emerged as a significant immunotherapeutic agent, particularly in the post-consolidation phase of Acute Myeloid Leukemia (AML) to prevent relapse.[1][2] Its primary mechanism of action involves the inhibition of reactive oxygen species (ROS) formation in myeloid cells through histamine H2 receptors.[3][4] This action protects crucial immune effector cells, namely natural killer (NK) cells and T cells, from oxidative damage, thereby enhancing their anti-leukemic activity.[3][5][6] Clinical trials have predominantly evaluated HDC in combination with low-dose interleukin-2 (B1167480) (IL-2), a cytokine that stimulates the proliferation and activation of these immune cells.[1][7]
Performance Comparison in AML Remission Maintenance
The cornerstone of evidence for histamine dihydrochloride's efficacy comes from a pivotal international Phase III clinical trial involving 320 adult AML patients in complete remission (CR).[2][8] This study compared the combination of histamine dihydrochloride and low-dose IL-2 against "no treatment" or the standard of care at the time.[2][8] The primary endpoint was leukemia-free survival (LFS).
| Treatment Arm | Leukemia-Free Survival (LFS) | Overall Survival (OS) | Key Findings |
| Histamine Dihydrochloride + IL-2 | Significantly improved LFS compared to the no-treatment group.[8][9] In patients in their first complete remission (CR1), the 3-year LFS estimate was 40%.[8] | No significant difference in OS was observed compared to the no-treatment group.[5][6][10] The trial was not powered to detect a difference in OS.[5] | The combination therapy offers an efficacious and tolerable maintenance strategy for AML patients in remission, with a notable impact on delaying relapse.[3][10] |
| No Treatment (Standard of Care) | The 3-year LFS estimate for patients in CR1 was 26%.[8] | - | Represents the baseline against which the efficacy of the HDC/IL-2 combination is measured.[8] |
| IL-2 Monotherapy (in other studies) | Randomized studies of IL-2 alone have failed to demonstrate a reduced frequency of relapse in patients with AML.[8] | - | This highlights the synergistic and essential role of histamine dihydrochloride in the combination therapy's success.[2] |
Experimental Protocols
The pivotal Phase III trial provides a clear protocol for the administration of histamine dihydrochloride in the context of AML remission maintenance.
Study Design: A randomized, open-label, multicenter, phase III trial.[5][6]
Patient Population: 320 adult patients with AML in first or subsequent complete remission who were not candidates for upfront allogeneic stem cell transplantation.[1][2][8]
Treatment Regimen:
-
Experimental Arm: Subcutaneous injections of histamine dihydrochloride (0.5 mg) and low-dose interleukin-2 (16,400 U/kg) administered twice daily.[8] The treatment was given in 21-day cycles for 18 months.[8]
-
Control Arm: No treatment.[8]
Endpoints:
Mechanism of Action and Signaling Pathway
Histamine dihydrochloride's therapeutic effect is rooted in its ability to counteract the immunosuppressive tumor microenvironment. Myeloid-derived suppressor cells (MDSCs) and monocytes produce reactive oxygen species (ROS) which impair the function of anti-tumor lymphocytes like NK cells and T cells. Histamine, by binding to H2 receptors on these myeloid cells, inhibits the NADPH oxidase 2 (NOX2) enzyme, a key source of ROS. This reduction in oxidative stress allows for the enhanced activation and cytotoxic function of NK and T cells, which are further stimulated by the co-administered IL-2.
Caption: Histamine dihydrochloride's mechanism of action.
Experimental and Clinical Workflow
The process of validating histamine dihydrochloride in the AML disease model follows a standard clinical trial workflow, from patient recruitment to data analysis.
Caption: A simplified workflow of the Phase III clinical trial.
References
- 1. mdpi.com [mdpi.com]
- 2. Histamine dihydrochloride and low-dose interleukin-2 in an emerging landscape of relapse prevention in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histamine dihydrochloride for the treatment of acute myeloid leukemia, malignant melanoma and renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Spotlight on histamine dihydrochloride in acute myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Spotlight on histamine dihydrochloride in acute myeloid leukaemia. | Sigma-Aldrich [merckmillipore.com]
- 7. io.nihr.ac.uk [io.nihr.ac.uk]
- 8. ashpublications.org [ashpublications.org]
- 9. ccij-online.org [ccij-online.org]
- 10. tandfonline.com [tandfonline.com]
comparative potency of different salts of histamine in functional assays
For Researchers, Scientists, and Drug Development Professionals
Histamine (B1213489), a pivotal biogenic amine, mediates a wide array of physiological and pathological processes through its interaction with four distinct G protein-coupled receptors (H1, H2, H3, and H4). In research and clinical settings, histamine is commonly utilized in its salt forms, primarily as histamine dihydrochloride (B599025) and histamine phosphate (B84403), to enhance its stability and solubility. While the active moiety is the histamine molecule itself, the choice of salt form can influence physicochemical properties, which may have implications for experimental outcomes. This guide provides a comparative overview of the functional potency of histamine, presents detailed experimental protocols for its assessment, and visualizes the key signaling pathways and workflows.
Comparative Potency of Histamine in Functional Assays
Direct comparative studies on the potency of different histamine salts in the same functional assay are not extensively available in the public literature. The potency of histamine is typically reported as the half-maximal effective concentration (EC50), which is the concentration of an agonist that produces 50% of the maximal response. The following table summarizes EC50 values for histamine from various in vitro functional assays, primarily focusing on the well-characterized H1 receptor-mediated calcium mobilization. It is crucial to note that these values are derived from different studies using various cell lines and experimental conditions, and therefore, are not directly comparable for assessing the relative potency of the salt forms. Researchers are encouraged to perform direct comparative studies within their own experimental systems.
| Histamine Salt Form | Receptor Target | Assay Type | Cell Line | EC50 (µM) | Reference |
| Histamine | H1 | Inositol (B14025) Phosphate Hydrolysis | DDT1MF-2 | 27 | [1] |
| Histamine | H1 | Inositol Phosphate Hydrolysis | C6 Glioma | 24 | [2] |
| Histamine | H1 | Calcium Mobilization | Human Ciliary Muscle Cells | 0.96 | [3] |
| Histamine | H1, H2, H3, H4 | Electrophysiology | Xenopus laevis Oocytes | H1R: 8.4, H2R: 2.1, H3R: 0.024, H4R: 0.013 | [4] |
| Histamine Dihydrochloride | H1 | AequoScreen® (Calcium) | CHO-K1 | 0.0115 | [5] |
Note on Salt Forms: Histamine dihydrochloride has a molecular weight of 184.07 g/mol , while histamine phosphate has a molecular weight of 307.14 g/mol . When preparing stock solutions for comparative assays, it is imperative to calculate concentrations based on the molar mass of the specific salt to ensure equimolar concentrations of the active histamine base.
Experimental Protocols
To facilitate direct comparison of the functional potency of different histamine salts, a detailed protocol for a calcium mobilization assay is provided below. This assay is a robust method for quantifying the activation of the H1 receptor, which signals through the Gq/11 pathway leading to an increase in intracellular calcium.
Protocol: In Vitro Calcium Mobilization Assay
1. Objective: To determine and compare the potency (EC50) of different histamine salt forms in inducing intracellular calcium mobilization in a cell line endogenously or recombinantly expressing the human H1 histamine receptor.
2. Materials:
-
Cell Line: Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells stably expressing the human H1 receptor.
-
Histamine Salts: Histamine dihydrochloride, Histamine phosphate.
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive fluorescent dye: Fluo-4 AM or Fura-2 AM.
-
Probenecid (B1678239): To inhibit the efflux of the dye from the cells.
-
96-well black, clear-bottom microplates.
-
Fluorescence microplate reader with automated liquid handling capabilities (e.g., FLIPR, FlexStation).
3. Procedure:
-
Cell Culture and Plating:
-
Culture the H1 receptor-expressing cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.
-
When cells reach 80-90% confluency, detach them using trypsin-EDTA.
-
Seed the cells into 96-well black, clear-bottom microplates at a density of 40,000 to 50,000 cells per well in 100 µL of culture medium.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and probenecid (e.g., 2.5 mM) in assay buffer.
-
Remove the cell culture medium and add 100 µL of the loading buffer to each well.
-
Incubate the plate for 45-60 minutes at 37°C in the dark.
-
-
Cell Washing:
-
Gently wash the cells twice with 100 µL of assay buffer containing probenecid to remove excess dye.
-
Leave a final volume of 100 µL of assay buffer in each well.
-
-
Preparation of Histamine Salt Dilutions:
-
Prepare stock solutions of histamine dihydrochloride and histamine phosphate in assay buffer, ensuring accurate molar concentrations.
-
Perform serial dilutions of each histamine salt to generate a range of concentrations for the dose-response curve (e.g., from 10⁻¹⁰ M to 10⁻⁴ M). Prepare these at 2x the final desired concentration.
-
-
Fluorescence Measurement:
-
Place the cell plate and the compound plate into the fluorescence microplate reader.
-
Set the instrument to the appropriate excitation and emission wavelengths for the chosen dye (e.g., 494 nm excitation and 516 nm emission for Fluo-4).
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Program the instrument to automatically add 100 µL from the compound plate to the cell plate.
-
Immediately after compound addition, continuously record the fluorescence signal for at least 120 seconds to capture the peak calcium response.
-
4. Data Analysis:
-
Determine the peak fluorescence response for each concentration of the histamine salts.
-
Plot the peak response against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value for each histamine salt.
-
Compare the EC50 values to determine the relative potency of the different salt forms.
Visualizations
Histamine H1 Receptor Signaling Pathway
The activation of the H1 receptor by histamine initiates a signaling cascade through the Gq/11 protein, leading to the activation of phospholipase C (PLC) and the subsequent mobilization of intracellular calcium.
References
- 1. Histamine H1-receptor-mediated inositol phospholipid hydrolysis in DDT1MF-2 cells: agonist and antagonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endogenous expression of histamine H1 receptors functionally coupled to phosphoinositide hydrolysis in C6 glioma cells: regulation by cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of histamine on phosphoinositide turnover and intracellular calcium in human ciliary muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. resources.tocris.com [resources.tocris.com]
Confirming Histamine Receptor Antibody Specificity with Histamine Hydrochloride: A Comparative Guide
For researchers in immunology, neuroscience, and drug development, the accurate detection of histamine (B1213489) receptors (H1R, H2R, H3R, and H4R) is paramount. The specificity of the primary antibodies used in immunoassays is a critical determinant of reliable and reproducible data. This guide provides a comparative overview of commercially available histamine receptor antibodies, with a focus on validating their specificity through competitive inhibition using histamine hydrochloride. We present experimental protocols and comparative data to aid researchers in selecting the most suitable antibodies for their specific applications.
Principles of Specificity Confirmation using this compound
A fundamental method to confirm the specificity of a histamine receptor antibody is to demonstrate that its binding to the target receptor can be blocked by the receptor's natural ligand, histamine. By pre-incubating the antibody with an excess of this compound, the antigen-binding sites of the specific antibodies will be occupied. This "blocked" antibody should then exhibit a significantly reduced or eliminated signal in subsequent immunoassays, such as Western Blotting (WB), Immunohistochemistry (IHC), or ELISA. This process is often referred to as pre-adsorption or competitive inhibition.
Comparative Overview of Histamine Receptor Antibodies
The following tables summarize key information for a selection of commercially available polyclonal and monoclonal antibodies for each histamine receptor subtype. The data has been compiled from manufacturer datasheets and available publications. It is important to note that optimal dilutions are application-specific and should be determined empirically by the end-user.
Table 1: Comparison of Commercially Available Histamine H1 Receptor (H1R) Antibodies
| Manufacturer | Catalog Number | Type | Host | Tested Applications | Recommended Dilution (WB) |
| Alomone Labs | AHR-001 | Polyclonal | Rabbit | WB, IHC | 1:200 - 1:400[1] |
| Santa Cruz Biotechnology | sc-374621 | Monoclonal (G-11) | Mouse | WB, IP, IF, ELISA | Not Specified |
| Novus Biologicals | NBP2-16878 | Polyclonal | Rabbit | WB, IHC, IHC-P | 1:500 - 1:3000 |
| Thermo Fisher Scientific | AHR-006 | Polyclonal | Rabbit | WB, IHC (Frozen), Flow Cytometry | 1:200 |
Table 2: Comparison of Commercially Available Histamine H2 Receptor (H2R) Antibodies
| Manufacturer | Catalog Number | Type | Host | Tested Applications | Recommended Dilution (WB) |
| Elabscience | E-AB-64946 | Polyclonal | Rabbit | WB | 1:500 - 1:2000 |
| MyBioSource.com | MBS9604138 | Polyclonal | Rabbit | WB, IHC, IF | Not Specified |
| Boster Bio | A00511 | Polyclonal | Rabbit | WB, IHC | 1:500 - 1:1000 |
| Novus Biologicals | NBP1-00855 | Polyclonal | Rabbit | WB, IHC, IHC-P | 1:500 |
Table 3: Comparison of Commercially Available Histamine H3 Receptor (H3R) Antibodies
| Manufacturer | Catalog Number | Type | Host | Tested Applications | Recommended Dilution (WB) |
| Alomone Labs | AHR-003 | Polyclonal | Rabbit | WB, IHC | 1:200 - 1:400 |
| Santa Cruz Biotechnology | sc-398877 | Monoclonal (F-7) | Mouse | WB, IP, IF, IHC, ELISA | Not Specified |
| MyBioSource.com | MBS850729 | Polyclonal | Rabbit | WB, ELISA | Not Specified |
| Boster Bio | PB9475 | Polyclonal | Rabbit | WB, IHC | 1:500 - 1:1000 |
Table 4: Comparison of Commercially Available Histamine H4 Receptor (H4R) Antibodies
| Manufacturer | Catalog Number | Type | Host | Tested Applications | Recommended Dilution (WB) |
| GeneTex | GTX71421 | Polyclonal | Rabbit | ICC/IF, IHC-P | Not Specified[2] |
| Alomone Labs | AHR-004 | Polyclonal | Rabbit | WB, IHC | 1:200 - 1:400 |
| MyBioSource.com | MBS9211020 | Polyclonal | Rabbit | WB, IHC, IF | Not Specified |
| Novus Biologicals | NBP1-00856 | Polyclonal | Rabbit | WB, IHC, IHC-P | 1:500 |
Experimental Protocols
Antibody Specificity Validation by Pre-adsorption with this compound (Western Blot)
This protocol describes how to confirm the specificity of a histamine receptor antibody by pre-incubating it with this compound before use in a Western Blotting experiment. A significant reduction or absence of the target band in the pre-adsorbed lane compared to the control lane indicates specificity.
Materials:
-
Histamine receptor primary antibody
-
This compound
-
Lysate from cells or tissue expressing the target histamine receptor
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Wash buffer (TBST: Tris-Buffered Saline with 0.1% Tween-20)
-
Appropriate HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and Western Blotting apparatus
Procedure:
-
Prepare two identical protein blots: Run your protein lysate on two separate SDS-PAGE gels and transfer them to PVDF or nitrocellulose membranes.
-
Blocking: Block both membranes in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Prepare Antibody Solutions:
-
Control Antibody: Dilute the primary antibody to its optimal working concentration in a sufficient volume of blocking buffer for one membrane.
-
Pre-adsorbed Antibody: In a separate tube, add a 100- to 1000-fold molar excess of this compound to the same volume of diluted primary antibody in blocking buffer.
-
-
Pre-incubation: Incubate both antibody preparations (control and pre-adsorbed) for 1 hour at room temperature with gentle rotation.
-
Antibody Incubation:
-
Incubate one membrane with the "Control Antibody" solution.
-
Incubate the second membrane with the "Pre-adsorbed Antibody" solution.
-
Incubations are typically carried out overnight at 4°C with gentle agitation.
-
-
Washing: Wash both membranes three times for 10 minutes each with wash buffer.
-
Secondary Antibody Incubation: Incubate both membranes with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer according to the manufacturer's instructions, for 1 hour at room temperature.
-
Final Washes: Wash both membranes three times for 10 minutes each with wash buffer.
-
Detection: Apply the chemiluminescent substrate to both membranes and visualize the bands using an imaging system.
Expected Results: A specific antibody will show a distinct band at the expected molecular weight on the "Control" blot, while this band will be absent or significantly diminished on the "Pre-adsorbed" blot.
Signaling Pathways and Experimental Workflows
To provide a comprehensive understanding of the biological context in which these antibodies are used, the following diagrams illustrate the primary signaling cascades for each histamine receptor subtype and the experimental workflow for antibody specificity validation.
Histamine Receptor Signaling Pathways
Caption: Overview of the primary signaling pathways for the four histamine receptor subtypes.
Experimental Workflow for Antibody Specificity Validation
Caption: Experimental workflow for validating antibody specificity using pre-adsorption.
Conclusion
The validation of antibody specificity is a cornerstone of reliable research. The use of this compound as a competitive inhibitor provides a straightforward and effective method for confirming that an antibody specifically recognizes its intended histamine receptor target. Researchers are encouraged to perform such validation experiments in their own laboratories, as antibody performance can vary depending on the specific application and experimental conditions. This guide serves as a starting point for selecting and validating histamine receptor antibodies to ensure the generation of high-quality, reproducible data.
References
Safety Operating Guide
Proper Disposal Procedures for Histamine Hydrochloride: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of histamine (B1213489) hydrochloride is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. As a bioactive amine, improper disposal can pose risks to personnel and the environment. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of histamine hydrochloride waste, including procedures for spill management.
Hazard Classification and Disposal Overview
This compound should be treated as a hazardous chemical waste.[1] Although it may not meet the criteria for ignitability, corrosivity, or reactivity, its irritant properties necessitate careful management.[1] The primary disposal method involves collection in designated, properly labeled, leak-proof containers for removal by a certified hazardous waste management provider.[2][3] It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines, as local regulations may vary.[4]
Quantitative Data Summary
| Parameter | Value/Instruction | Source(s) |
| GHS Hazard Statements | H315: Causes skin irritationH317: May cause an allergic skin reactionH319: Causes serious eye irritationH334: May cause allergy or asthma symptoms or breathing difficulties if inhaledH335: May cause respiratory irritation | [3] |
| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves, lab coat. A dust respirator is recommended when handling the solid form. | [2] |
| Incompatible Materials | Strong oxidizing agents | [2] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. | [2] |
| Spill Cleanup | Use absorbent pads for liquids; for solids, avoid generating dust by gently sweeping or vacuuming. | [2] |
| Empty Container Disposal | Must be triple-rinsed with a suitable solvent. The rinsate is collected as hazardous waste. After rinsing and defacing the label, the container may be disposed of as regular trash. | [1] |
Detailed Protocol for this compound Waste Disposal
This protocol outlines the standard operating procedure for the collection and disposal of solid this compound and solutions containing it.
Materials Required:
-
Appropriate Personal Protective Equipment (PPE): safety glasses, nitrile gloves, lab coat
-
Designated hazardous waste container (chemically compatible, leak-proof, with a secure lid)
-
Hazardous waste label
-
Secondary containment bin
Procedure:
-
Waste Segregation:
-
Container Selection and Labeling:
-
Use a container that is in good condition, leak-proof, and made of a material compatible with this compound (e.g., high-density polyethylene).[1]
-
Immediately upon starting waste accumulation, affix a hazardous waste label to the container.[1]
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The date accumulation began
-
The primary hazard(s) (e.g., Irritant)
-
-
-
Waste Accumulation and Storage:
-
Keep the hazardous waste container securely closed at all times, except when adding waste.[1]
-
Store the container in a designated satellite accumulation area within the laboratory. This area should be clearly marked, away from general traffic, and within a secondary containment bin to control potential spills.[1]
-
-
Arranging for Disposal:
-
Once the container is full or has reached the local storage time limit, contact your institution's EHS department to arrange for pickup and disposal by a certified hazardous waste contractor.[1]
-
Complete all required waste manifest forms provided by your EHS department. This documentation is a legal requirement for tracking hazardous waste.[1]
-
Protocol for Spill Cleanup
In the event of a this compound spill, follow these procedures to ensure safety and proper decontamination.
Materials Required:
-
Full PPE: safety glasses or goggles, double gloves (nitrile), lab coat, and a dust respirator for solid spills.
-
Absorbent pads or materials (e.g., vermiculite, sand)
-
Scoop and dustpan (for solids)
-
Sealable plastic bags or a designated container for spill debris
-
Hazardous waste label
-
Detergent solution and water for final cleaning
Procedure for a Solid Spill:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don PPE: Put on all required personal protective equipment.
-
Contain the Spill: If the spill is large, place absorbent materials around the perimeter to prevent it from spreading.
-
Clean Up the Spill:
-
Decontaminate the Area:
-
Wipe the spill area with a cloth dampened with a detergent solution, followed by a clean, wet cloth.
-
Place all cleaning materials into the hazardous waste bag.
-
-
Dispose of Waste: Seal the waste bag/container, label it as "Hazardous Waste: this compound Spill Debris," and arrange for disposal through your E-H-S department.
-
Personal Decontamination: Remove and dispose of contaminated PPE as hazardous waste. Wash hands thoroughly with soap and water.
Procedure for a Liquid Spill:
-
Evacuate and Secure the Area: As with a solid spill, alert others and restrict access.
-
Don PPE: Wear appropriate PPE, including eye protection, gloves, and a lab coat.
-
Contain and Absorb: Cover the spill with absorbent pads or other absorbent material, working from the outside in to prevent spreading.[5]
-
Collect the Waste: Once the liquid is fully absorbed, collect the absorbent material and place it into a sealable plastic bag or hazardous waste container.[5]
-
Decontaminate the Area: Clean the spill surface with a detergent solution and then wipe with a damp cloth. All cleaning materials must be disposed of as hazardous waste.
-
Dispose of Waste: Seal and label the waste container and arrange for its disposal through your institution's EHS department.
-
Personal Decontamination: Remove and dispose of contaminated PPE and wash hands thoroughly.
Disposal Workflow and Logic
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. Analysis of degradation and pathways of three common antihistamine drugs by NaClO, UV, and UV-NaClO methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. fishersci.ie [fishersci.ie]
- 4. Stability of histamine dihydrochloride in solution | Semantic Scholar [semanticscholar.org]
- 5. fishersci.com [fishersci.com]
Essential Safety and Logistics for Handling Histamine Hydrochloride
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for Histamine hydrochloride, including personal protective equipment (PPE), emergency procedures, and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, appropriate PPE is crucial to prevent exposure. The following table summarizes the recommended PPE.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Gloves | Nitrile rubber is a suitable material.[1] Always inspect gloves prior to use and use proper glove removal technique.[1] | To prevent skin contact and potential allergic skin reactions.[1][2][3] |
| Eye Protection | Safety Glasses/Goggles | Tight-sealing safety goggles are recommended. A face shield may also be necessary.[4] | To protect eyes from dust particles which can cause serious eye irritation.[1][2][3] |
| Respiratory Protection | Dust Respirator | An approved/certified respirator or equivalent should be used, especially if dust is generated.[5] A particulate filter device (EN 143), such as a P2 filter, is recommended for dust formation.[2] In case of inadequate ventilation, respiratory protection should be worn.[1][6] | To prevent inhalation, which may cause allergy or asthma symptoms, breathing difficulties, or respiratory irritation.[1][2][3] |
| Body Protection | Lab Coat/Protective Clothing | A lab coat is standard.[5] For larger spills, a full suit may be necessary.[5] Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[1][6][7] | To protect skin and clothing from contamination. |
Emergency Procedures
In the event of accidental exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[3][5] |
| Skin Contact | Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water.[4][5] If skin irritation or a rash occurs, seek medical attention.[2][4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2][5] Remove contact lenses if present and easy to do so. Continue rinsing.[1][2][3] If eye irritation persists, get medical advice/attention.[1][8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[3][4][5] Never give anything by mouth to an unconscious person. Seek immediate medical advice and show the container or label.[5] |
Handling and Storage
Proper handling and storage are essential to maintain the stability of this compound and ensure a safe laboratory environment.
-
Handling : Handle in a well-ventilated area to minimize dust generation.[2][7] Avoid contact with skin, eyes, and clothing.[2][4] Do not eat, drink, or smoke when handling.[4][7] Wash hands thoroughly after handling.[1][2][7]
-
Storage : Store in a cool, dry, and well-ventilated place.[7][9] Keep the container tightly closed and in its original container.[1][7][9] Store away from incompatible materials such as oxidizing agents.[5][7] Recommended storage temperature is between 2 - 8 °C.[1]
Spill and Disposal Procedures
A clear plan for managing spills and disposing of waste is crucial.
-
Spills : For minor spills, use appropriate tools to place the spilled solid into a suitable waste disposal container.[5] Avoid generating dust.[6][7] Clean the contaminated surface by spreading water on it and dispose of according to local and regional authority requirements.[5] For major spills, evacuate the area and alert emergency responders.[6][7] Wear appropriate PPE, including a dust respirator and protective clothing.[5][7]
-
Disposal : Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[5] Dispose of the container and unused contents at an approved waste disposal plant.[1] Puncture containers to prevent re-use.[7]
Workflow for Handling a this compound Spill
Caption: Workflow for handling a this compound spill.
Standard Operating Procedure for Handling this compound
Caption: Standard operating procedure for handling this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. lobachemie.com [lobachemie.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. sds.edqm.eu [sds.edqm.eu]
- 9. technopharmchem.com [technopharmchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
